Product packaging for Cyclopentyluracil(Cat. No.:CAS No. 59967-83-8)

Cyclopentyluracil

Cat. No.: B12426366
CAS No.: 59967-83-8
M. Wt: 242.23 g/mol
InChI Key: XCUVKEVNSATDTD-GCXDCGAKSA-N
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Description

Cyclopentyluracil is a useful research compound. Its molecular formula is C10H14N2O5 and its molecular weight is 242.23 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H14N2O5 B12426366 Cyclopentyluracil CAS No. 59967-83-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

59967-83-8

Molecular Formula

C10H14N2O5

Molecular Weight

242.23 g/mol

IUPAC Name

1-[(1R,2S,3R,4R)-2,3-dihydroxy-4-(hydroxymethyl)cyclopentyl]pyrimidine-2,4-dione

InChI

InChI=1S/C10H14N2O5/c13-4-5-3-6(9(16)8(5)15)12-2-1-7(14)11-10(12)17/h1-2,5-6,8-9,13,15-16H,3-4H2,(H,11,14,17)/t5-,6-,8-,9+/m1/s1

InChI Key

XCUVKEVNSATDTD-GCXDCGAKSA-N

Isomeric SMILES

C1[C@@H]([C@H]([C@H]([C@@H]1N2C=CC(=O)NC2=O)O)O)CO

Canonical SMILES

C1C(C(C(C1N2C=CC(=O)NC2=O)O)O)CO

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to Cyclopentyluracil: Core Properties and Structure

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclopentyluracil, a carbocyclic analog of the pyrimidine nucleoside uridine, represents a class of molecules with significant potential in antiviral and anticancer research. By replacing the ribose sugar moiety with a cyclopentyl ring, these analogs often exhibit enhanced metabolic stability. This technical guide provides a comprehensive overview of the core properties, structure, and generalized synthesis and characterization of this compound. While specific experimental data for this compound is not extensively available in public literature, this guide consolidates known information for the compound and draws upon established methodologies for closely related pyrimidine nucleoside analogs to provide a foundational resource for researchers.

Core Properties and Structure

This compound, systematically named 1-[(1R,2S,3R,4R)-2,3-dihydroxy-4-(hydroxymethyl)cyclopentyl]pyrimidine-2,4-dione, is a derivative of uracil featuring a cyclopentane ring in place of the typical ribose or deoxyribose sugar.[1] This structural modification is a key feature of carbocyclic nucleoside analogs, which are designed to mimic natural nucleosides while resisting enzymatic degradation.

Chemical Structure

The chemical structure of this compound is characterized by a uracil base attached to a substituted cyclopentyl ring.

IUPAC Name: 1-[(1R,2S,3R,4R)-2,3-dihydroxy-4-(hydroxymethyl)cyclopentyl]pyrimidine-2,4-dione[1]

SMILES: C1--INVALID-LINK--NC2=O)O)O">C@@HCO[1]

Chemical Formula: C₁₀H₁₄N₂O₅[1]

Physicochemical Properties
PropertyValueSource
Molecular Weight 242.23 g/mol [1]
Monoisotopic Mass 242.09027155 Da
Topological Polar Surface Area 110 Ų
XLogP3 (Computed) -2.1
Melting Point Not available
Boiling Point Not available
Solubility Expected to have moderate solubility in water and higher solubility in polar organic solvents like ethanol, methanol, and DMSO.Inferred from related compounds

Experimental Protocols

Detailed experimental protocols for the synthesis and characterization of this compound are not explicitly available. However, the following sections provide generalized methodologies based on the synthesis and analysis of structurally similar pyrimidine and carbocyclic nucleoside analogs.

Synthesis of 1-Cyclopentyluracil (General Approach)

The synthesis of 1-cyclopentyluracil would likely follow a convergent synthesis strategy, involving the preparation of a suitably protected cyclopentylamine derivative and its subsequent coupling with a uracil precursor. A plausible synthetic route is outlined below.

Workflow for the Synthesis of 1-Cyclopentyluracil

G cluster_0 Cyclopentane Precursor Synthesis cluster_1 Uracil Coupling A Cyclopentene Derivative B Protected Cyclopentanol with Leaving Group A->B Hydroxylation & Protection C Protected Cyclopentyl Azide B->C Azide Substitution D Protected Cyclopentylamine C->D Reduction F Coupling Reaction D->F E Protected Uracil E->F G Deprotection F->G H 1-Cyclopentyluracil G->H

Caption: Generalized synthetic workflow for 1-Cyclopentyluracil.

Step 1: Synthesis of a Protected Cyclopentylamine Intermediate A suitable cyclopentene derivative would undergo stereoselective dihydroxylation, followed by protection of the hydroxyl groups (e.g., as acetonides or silyl ethers). A leaving group would then be introduced at the desired position for subsequent nucleophilic substitution with an azide source. Finally, reduction of the azide would yield the protected cyclopentylamine.

Step 2: Coupling with a Uracil Moiety The protected cyclopentylamine would be coupled with a protected uracil derivative, often activated at the N1 position. This coupling is typically achieved using methods like the Mitsunobu reaction or by activating the uracil with a silylating agent (e.g., HMDS) followed by reaction with the cyclopentyl precursor.

Step 3: Deprotection and Purification The protecting groups on the cyclopentyl ring and potentially on the uracil moiety would be removed under appropriate acidic or basic conditions. The final product, 1-cyclopentyluracil, would then be purified using techniques such as column chromatography and/or recrystallization.

Analytical Characterization

The structural confirmation and purity assessment of synthesized this compound would involve a combination of spectroscopic and chromatographic techniques.

Workflow for Analytical Characterization

G A Synthesized This compound B NMR Spectroscopy (1H & 13C) A->B C Mass Spectrometry (e.g., ESI-MS) A->C D HPLC Analysis A->D E Structural Confirmation & Purity Assessment B->E C->E D->E

Caption: Standard workflow for the analytical characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: Would be used to confirm the presence and connectivity of protons in the molecule. Expected signals would include those for the uracil ring protons, the protons on the cyclopentyl ring, and the hydroxyl and hydroxymethyl protons.

  • ¹³C NMR: Would be used to identify all the carbon atoms in the molecule, including the carbonyl carbons of the uracil ring and the carbons of the cyclopentyl moiety.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS), likely using electrospray ionization (ESI), would be employed to determine the exact mass of the molecule, confirming its elemental composition (C₁₀H₁₄N₂O₅).

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) would be utilized to assess the purity of the synthesized compound. A typical method would involve a C18 column with a mobile phase gradient of water and an organic solvent like acetonitrile or methanol, with UV detection at a wavelength corresponding to the absorbance maximum of the uracil chromophore (around 260 nm).

Biological Activity and Mechanism of Action

As a carbocyclic pyrimidine nucleoside analog, this compound is anticipated to exhibit biological activity by acting as an antimetabolite. While specific studies on this compound are limited, the general mechanism of action for this class of compounds is well-established.

Potential Antiviral and Cytostatic Activity

Carbocyclic nucleoside analogs are known to possess antiviral and cytostatic (growth-inhibiting) properties. These activities stem from their ability to be recognized by cellular or viral enzymes and subsequently interfere with nucleic acid synthesis. For instance, related cyclopentenylcytosine has demonstrated broad-spectrum antiviral activity. It is plausible that this compound could be investigated for activity against various DNA and RNA viruses, as well as for its potential to inhibit the proliferation of cancer cell lines.

Generalized Mechanism of Action

The mechanism of action of pyrimidine nucleoside analogs typically involves intracellular phosphorylation to the corresponding mono-, di-, and triphosphates by cellular kinases. The triphosphate form can then act as a competitive inhibitor or an alternative substrate for DNA and/or RNA polymerases, leading to the termination of the growing nucleic acid chain or the incorporation of a dysfunctional nucleotide, ultimately disrupting replication and transcription.

Signaling Pathway: Inhibition of Nucleic Acid Synthesis

G cluster_0 Cellular Uptake and Activation cluster_1 Inhibition of Nucleic Acid Synthesis A This compound (extracellular) B This compound (intracellular) A->B Nucleoside Transporter C This compound Monophosphate B->C Kinase D This compound Diphosphate C->D Kinase E This compound Triphosphate D->E Kinase F DNA/RNA Polymerase E->F Competitive Inhibition G Nucleic Acid Elongation E->G Incorporation H Chain Termination/ Dysfunctional Nucleic Acid G->H

References

An In-Depth Technical Guide to the Discovery and History of Cyclopentyluracil and its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and mechanism of action of cyclopentyluracil and its closely related, potent antiviral analog, cyclopentenylcytosine (CPE-C). While information specifically on this compound is limited, this guide leverages the extensive research on CPE-C to infer the potential therapeutic relevance and research directions for related carbocyclic nucleosides. The document details the synthetic origins, broad-spectrum antiviral activity, and the molecular pathway of CTP synthetase inhibition. Included are structured data tables for quantitative comparison, detailed experimental protocols for key assays, and explanatory diagrams to illustrate complex biological and experimental workflows.

Introduction: The Quest for Potent Antiviral Agents

The development of effective antiviral therapies remains a critical challenge in modern medicine. Nucleoside analogs have historically been a cornerstone of antiviral drug discovery, effectively inhibiting viral replication by interfering with nucleic acid synthesis. Carbocyclic nucleosides, in which the furanose ring of a natural nucleoside is replaced by a cyclopentane or cyclopentene ring, represent a significant class of these analogs. This structural modification confers resistance to enzymatic degradation by phosphorylases, thereby increasing their metabolic stability and potential for sustained therapeutic effect.

This guide focuses on this compound and, more extensively, its analog cyclopentenylcytosine (CPE-C), a compound that has demonstrated significant broad-spectrum antiviral and antitumor properties.[1][2][3] CPE-C is a synthetic pyrimidine analogue of the naturally occurring carbocyclic nucleoside, neplanocin A.[1] The presence of the double bond in the cyclopentene ring of CPE-C is crucial for its enhanced biological activity compared to its saturated counterpart, cyclopentylcytosine (carbodine, C-Cyd).[4] This suggests that the conformational rigidity imparted by the double bond is a key determinant of its potent inhibitory effects.

Discovery and Synthesis

The exploration of carbocyclic nucleosides was driven by the need for more stable and potent antiviral agents. Cyclopentenylcytosine was synthesized as a pyrimidine analogue of neplanocin A, a naturally occurring carbocyclic adenosine analog with significant biological activity.

Representative Synthetic Protocol: Synthesis of a Carbocyclic Uracil Analog

The following is a generalized protocol for the synthesis of a carbocyclic uracil derivative, based on established methods for similar compounds.

Objective: To synthesize a carbocyclic analog of uracil.

Materials:

  • Optically active cyclopentenylamine intermediate

  • Uracil derivative (e.g., with a leaving group)

  • Coupling reagents

  • Solvents (e.g., DMF, DMSO)

  • Purification materials (e.g., silica gel for chromatography)

Methodology:

  • Activation of the Pyrimidine Base: The uracil moiety is typically activated with a silylating agent, such as bis(trimethylsilyl)acetamide (BSA), to enhance its solubility and reactivity.

  • Coupling Reaction: The protected cyclopentylamine derivative is coupled with the activated uracil base in an appropriate solvent. This reaction is often catalyzed by a Lewis acid.

  • Deprotection: The protecting groups on the cyclopentane ring and the uracil base are removed using standard deprotection protocols (e.g., acid or fluoride-mediated deprotection).

  • Purification: The final product is purified using chromatographic techniques, such as column chromatography, to yield the pure carbocyclic uracil analog.

Mechanism of Action: Inhibition of CTP Synthetase

The primary molecular target for the antiviral and cytocidal activity of cyclopentenylcytosine is CTP (cytidine triphosphate) synthetase. This enzyme catalyzes the final step in the de novo biosynthesis of pyrimidine nucleotides, the ATP-dependent conversion of UTP (uridine triphosphate) to CTP. CTP is an essential precursor for the synthesis of DNA and RNA, as well as for the biosynthesis of phospholipids.

The active form of CPE-C is its triphosphate metabolite, CPE-C triphosphate. This metabolite acts as a potent inhibitor of CTP synthetase. By inhibiting this crucial enzyme, CPE-C depletes the intracellular pool of CTP, thereby halting the synthesis of viral nucleic acids and leading to the cessation of viral replication. The antiviral effects of CPE-C can be reversed by the addition of cytidine, further confirming that its mechanism of action is the inhibition of CTP synthesis.

Signaling Pathway of CTP Synthetase Inhibition

The following diagram illustrates the mechanism of CTP synthetase inhibition by cyclopentenylcytosine.

CTP_Synthetase_Inhibition cluster_cell Host Cell CPEC Cyclopentenylcytosine (CPE-C) CPEC_MP CPE-C Monophosphate CPEC->CPEC_MP Phosphorylation CPEC_DP CPE-C Diphosphate CPEC_MP->CPEC_DP Phosphorylation CPEC_TP CPE-C Triphosphate CPEC_DP->CPEC_TP Phosphorylation CTP_Synthetase CTP Synthetase CPEC_TP->CTP_Synthetase Inhibition UTP UTP CTP CTP UTP->CTP ATP, Gln CTP Synthetase Nucleic_Acids Viral DNA/RNA Synthesis CTP->Nucleic_Acids Incorporation

Caption: CTP Synthetase Inhibition by CPE-C.

Biological Activity

Cyclopentenylcytosine has demonstrated a broad spectrum of antiviral activity against a variety of DNA and RNA viruses. Its potency is significantly greater than its saturated analog, cyclopentylcytosine, highlighting the importance of the cyclopentene ring's double bond for its biological function.

Antiviral Activity

CPE-C has shown potent in vitro activity against several viruses, including:

  • DNA Viruses: Herpes simplex virus (HSV-1 and HSV-2, including thymidine kinase-deficient strains), vaccinia virus, cytomegalovirus (CMV), and varicella-zoster virus (VZV).

  • RNA Viruses: Influenza virus, vesicular stomatitis virus (VSV), Japanese encephalitis virus, and Punta Toro virus.

Recent studies have also demonstrated its potent in vitro activity against multiple adenovirus types that are common causes of ocular infections.

Quantitative Data on Antiviral Activity

The following table summarizes the in vitro antiviral activity of Cyclopentenylcytosine (CPE-C) against various adenovirus types.

Virus TypeCell LineEC50 (µg/mL)Reference
Adenovirus Type 2A5490.03
Adenovirus Type 3A5490.04
Adenovirus Type 4A5490.059
Adenovirus Type 5A5490.04
Adenovirus Type 7A5490.05
Adenovirus Type 8A5490.03
Adenovirus Type 19A5490.03
Adenovirus Type 37A5490.04
Adenovirus Type 64A5490.04

EC50: 50% effective concentration, the concentration of the drug that inhibits viral replication by 50%.

Cytocidal Activity

In addition to its antiviral effects, CPE-C also exhibits potent cytocidal (cell-killing) activity against a number of tumor cell lines. This activity is also attributed to the inhibition of CTP synthetase, leading to the depletion of CTP pools necessary for the rapid proliferation of cancer cells.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the biological activity of carbocyclic nucleosides.

Plaque Reduction Assay

This assay is the gold standard for determining the antiviral efficacy of a compound by quantifying the reduction in viral plaques.

Objective: To determine the 50% effective concentration (EC50) of a test compound against a specific virus.

Materials:

  • Confluent monolayer of susceptible host cells (e.g., A549 cells) in multi-well plates.

  • Virus stock with a known titer (plaque-forming units/mL).

  • Test compound serially diluted in culture medium.

  • Semi-solid overlay medium (e.g., agarose or methylcellulose in culture medium).

  • Staining solution (e.g., crystal violet).

  • Phosphate-buffered saline (PBS).

Methodology:

  • Cell Seeding: Seed host cells in multi-well plates and incubate until a confluent monolayer is formed.

  • Compound Preparation: Prepare serial dilutions of the test compound in serum-free culture medium.

  • Infection: Aspirate the culture medium from the cells and infect with a standardized amount of virus (e.g., 50-100 PFU/well).

  • Treatment: Immediately after infection, add the different concentrations of the test compound to the respective wells. Include a virus control (no compound) and a cell control (no virus, no compound).

  • Adsorption: Incubate the plates for 1-2 hours at 37°C to allow for viral adsorption.

  • Overlay: Aspirate the virus-compound mixture and add the semi-solid overlay medium to each well. This restricts the spread of the virus to adjacent cells.

  • Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-10 days, depending on the virus).

  • Staining: Aspirate the overlay and fix the cells (e.g., with 10% formalin). Stain the cell monolayer with a staining solution (e.g., 0.1% crystal violet).

  • Plaque Counting: Wash the plates to remove excess stain. Plaques will appear as clear zones against the stained cell monolayer. Count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque reduction for each compound concentration relative to the virus control. The EC50 value is determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

Experimental Workflow for Plaque Reduction Assay

Plaque_Reduction_Assay start Start seed_cells Seed Host Cells in Multi-well Plates start->seed_cells confluency Incubate to Confluency seed_cells->confluency infect_cells Infect Cells with Virus confluency->infect_cells prepare_compound Prepare Serial Dilutions of Test Compound add_compound Add Test Compound Dilutions prepare_compound->add_compound infect_cells->add_compound adsorption Incubate for Viral Adsorption add_compound->adsorption overlay Add Semi-solid Overlay adsorption->overlay incubation Incubate for Plaque Formation overlay->incubation stain Fix and Stain Cell Monolayer incubation->stain count Count Plaques stain->count analyze Calculate EC50 count->analyze end End analyze->end Cytotoxicity_Assay start Start seed_cells Seed Host Cells in Multi-well Plates start->seed_cells incubate_cells Incubate Cells seed_cells->incubate_cells add_compound Add Serial Dilutions of Test Compound incubate_cells->add_compound incubate_treatment Incubate with Compound add_compound->incubate_treatment add_reagent Add Cell Viability Reagent incubate_treatment->add_reagent measure Measure Absorbance/ Luminescence add_reagent->measure analyze Calculate CC50 measure->analyze end End analyze->end

References

An In-depth Technical Guide to the Synthesis of Cyclopentyluracil: A Carbocyclic Nucleoside

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Cyclopentyluracil, a carbocyclic nucleoside analogue. This document details the synthetic pathways, experimental protocols, and relevant biological activities, offering valuable insights for researchers in medicinal chemistry and drug development.

Carbocyclic nucleosides are a class of compounds where the furanose oxygen of a natural nucleoside is replaced by a methylene group. This structural modification confers increased metabolic stability by rendering them resistant to cleavage by phosphorylases, while often retaining the biological activity of their parent nucleosides. This compound, a carbocyclic analogue of uridine, represents an interesting target for antiviral and cytostatic drug discovery.

Synthetic Strategy

The primary synthetic approach to this compound with the desired (1R,2S,3R,4R) stereochemistry hinges on the construction of the uracil base onto a pre-formed, stereochemically defined aminocyclopentanepolyol. The key starting material for this synthesis is the chiral intermediate, (-)-(1R,2S,3R,4R)-4-amino-2,3-dihydroxy-1-hydroxymethyl cyclopentane.

The general synthetic workflow can be visualized as a two-stage process:

  • Synthesis of the Cyclopentylamine Intermediate: This crucial step establishes the correct stereochemistry of the carbocyclic ring.

  • Uracil Ring Formation: The pyrimidine ring is constructed onto the primary amine of the cyclopentylamine intermediate.

Synthesis_Workflow cluster_0 Stage 1: Synthesis of Cyclopentylamine Intermediate cluster_1 Stage 2: Uracil Ring Formation Start Chiral Precursor (e.g., (-)-Vince Lactam or D-Ribose) Intermediate (-)-(1R,2S,3R,4R)-4-amino-2,3-dihydroxy- 1-hydroxymethyl cyclopentane Start->Intermediate Multistep Enantioselective Synthesis This compound This compound (Final Product) Intermediate->this compound Coupling and Cyclization Uracil_Precursor Uracil Synthesis Reagent (e.g., 3-Ethoxyacryloyl isocyanate) Uracil_Precursor->this compound

Figure 1: General workflow for the synthesis of this compound.

Experimental Protocols

While a specific, detailed, and publicly available experimental protocol for the synthesis of 1-[(1R,2S,3R,4R)-2,3-dihydroxy-4-(hydroxymethyl)cyclopentyl]pyrimidine-2,4-dione is not extensively documented in readily accessible literature, a general and plausible methodology can be derived from the synthesis of analogous carbocyclic nucleosides. The following protocol is a representative example based on established chemical transformations.

Synthesis of the Carbocyclic Uridine Analogue

The construction of the uracil ring onto the chiral aminocyclopentanepolyol can be achieved through a well-established procedure involving reaction with an acryloyl isocyanate followed by acid-catalyzed cyclization.

Step 1: Reaction with 3-Ethoxyacryloyl isocyanate

The aminocyclopentanepolyol intermediate is reacted with 3-ethoxyacryloyl isocyanate to form a urea derivative.

  • Reagents:

    • (-)-(1R,2S,3R,4R)-4-amino-2,3-dihydroxy-1-hydroxymethyl cyclopentane

    • 3-Ethoxyacryloyl isocyanate

    • Anhydrous aprotic solvent (e.g., Dichloromethane, Tetrahydrofuran)

  • Procedure:

    • The aminocyclopentanepolyol is dissolved in the anhydrous solvent under an inert atmosphere (e.g., Argon or Nitrogen).

    • The solution is cooled to 0 °C.

    • A solution of 3-ethoxyacryloyl isocyanate in the same solvent is added dropwise to the cooled solution of the amine.

    • The reaction mixture is stirred at room temperature for a specified time (typically monitored by Thin Layer Chromatography, TLC).

    • Upon completion, the solvent is removed under reduced pressure to yield the crude urea intermediate.

Step 2: Cyclization to form this compound

The crude urea intermediate is then subjected to acid-catalyzed cyclization to form the final pyrimidine-2,4-dione ring.

  • Reagents:

    • Crude urea intermediate from Step 1

    • Aqueous acid (e.g., 2N Sulfuric Acid)

  • Procedure:

    • The crude urea derivative is dissolved in the aqueous acid solution.

    • The mixture is heated at reflux for a period determined by TLC monitoring.

    • After cooling, the reaction mixture is neutralized with a suitable base (e.g., saturated sodium bicarbonate solution).

    • The aqueous layer is extracted multiple times with an organic solvent (e.g., Ethyl Acetate).

    • The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

    • The crude product is purified by column chromatography on silica gel to afford pure this compound.

Data Presentation

Due to the limited availability of specific experimental data for this compound in the public domain, the following tables present representative data for analogous carbocyclic uridine derivatives. This data is intended to provide a general understanding of the expected outcomes.

Table 1: Representative Reaction Parameters and Yields

StepReactionKey ReagentsSolventTemperature (°C)Time (h)Yield (%)
1Urea FormationAminocyclopentanepolyol, 3-Ethoxyacryloyl isocyanateDichloromethane0 to RT2 - 485 - 95
2CyclizationUrea intermediate, 2N H₂SO₄WaterReflux1 - 270 - 85

Table 2: Representative Spectroscopic Data for a Carbocyclic Uridine Analogue

TechniqueData
¹H NMR Characteristic signals for the cyclopentyl ring protons, the hydroxymethyl group, the uracil ring protons (H-5 and H-6), and the hydroxyl protons.
¹³C NMR Resonances corresponding to the carbons of the cyclopentyl ring, the hydroxymethyl group, and the uracil ring (C-2, C-4, C-5, C-6).
Mass Spec (HRMS) Calculated and found m/z values for the molecular ion [M+H]⁺, confirming the elemental composition.
FT-IR (cm⁻¹) Characteristic absorption bands for O-H (hydroxyls), N-H (amide), C=O (carbonyls), and C=C (alkene) functional groups.

Biological Activity

Carbocyclic nucleosides are known for their potential as antiviral and anticancer agents. The biological activity of this compound is anticipated to be related to the inhibition of nucleotide metabolism, a pathway often targeted in antiviral and chemotherapy.

Putative Mechanism of Action: Inhibition of CTP Synthetase

A plausible mechanism of action for this compound, similar to its cytidine analogue, involves the inhibition of CTP synthetase. This enzyme catalyzes the amination of UTP to CTP, a crucial step in the de novo synthesis of pyrimidine nucleotides. Inhibition of this enzyme would lead to a depletion of the CTP pool, thereby hindering DNA and RNA synthesis and ultimately inhibiting cell proliferation and viral replication.

CTP_Synthetase_Inhibition UTP UTP CTP_Synthetase CTP Synthetase UTP->CTP_Synthetase CTP CTP DNA_RNA DNA and RNA Synthesis CTP->DNA_RNA CTP_Synthetase->CTP Glutamine, ATP This compound This compound (Analogue) This compound->CTP_Synthetase Inhibition

Figure 2: Proposed mechanism of action of this compound via inhibition of CTP Synthetase.

Antiviral and Cytostatic Activity

Table 3: Anticipated Biological Activity Profile of this compound

Activity TypeTarget Viruses / Cell LinesExpected Potency (IC₅₀/EC₅₀)
Antiviral Herpes Simplex Virus (HSV), Influenza Virus, other RNA/DNA virusesTo be determined
Cytostatic Various cancer cell lines (e.g., Leukemia, Cervical Cancer)To be determined

Further biological evaluation is required to fully elucidate the antiviral spectrum and cytostatic potency of this compound. This would involve in vitro assays against a panel of viruses and cancer cell lines to determine its efficacy and selectivity.

Cyclopentyluracil: A Technical Whitepaper on a Putative Antiviral Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct experimental data on the mechanism of action of Cyclopentyluracil is limited in publicly available literature. This document provides an in-depth analysis of the well-established mechanism of a closely related and structurally similar compound, Cyclopentenylcytosine (CPE-C), as a theoretical framework for the potential action of this compound. The primary proposed mechanism is the inhibition of CTP synthetase, a critical enzyme in nucleotide metabolism.

Executive Summary

This compound belongs to the family of carbocyclic nucleoside analogues, a class of compounds with demonstrated antiviral and antitumor properties. While specific research on this compound's mechanism of action is not extensively documented, the closely related compound, Cyclopentenylcytosine (CPE-C), offers a robust model for its potential biological activity. The primary theory posits that these compounds act as potent inhibitors of CTP synthetase, an essential enzyme for the de novo synthesis of pyrimidine nucleotides. By disrupting the intracellular pool of cytidine triphosphate (CTP), these molecules can effectively halt viral replication, which is highly dependent on the availability of host cell nucleotides. This whitepaper will delineate the theoretical mechanism of CTP synthetase inhibition, present relevant quantitative data from studies on CPE-C, detail experimental protocols for assessing antiviral efficacy, and provide visual representations of the key pathways and workflows.

The CTP Synthetase Inhibition Theory

The central hypothesis for the mechanism of action of cyclopentyl nucleoside analogues like this compound and CPE-C is the targeted inhibition of CTP synthetase.[1] This enzyme catalyzes the conversion of Uridine Triphosphate (UTP) to Cytidine Triphosphate (CTP), a fundamental step in the synthesis of nucleic acids.

The proposed sequence of events is as follows:

  • Cellular Uptake and Phosphorylation: this compound, upon entering a host cell, is anticipated to be phosphorylated by cellular kinases to its triphosphate form. In the case of CPE-C, it is first phosphorylated by uridine-cytidine kinase.[2]

  • Enzyme Inhibition: The triphosphate metabolite of the cyclopentyl nucleoside analogue then acts as an inhibitor of CTP synthetase. For CPE-C, its triphosphate form has been shown to be a potent inhibitor of bovine CTP synthetase.[2]

  • Depletion of CTP Pools: Inhibition of CTP synthetase leads to a significant decrease in the intracellular concentration of CTP.[3][4]

  • Inhibition of Viral Replication: Viruses, being obligate intracellular parasites, rely on the host cell's machinery and nucleotide pools for the replication of their genetic material (DNA or RNA). The depletion of CTP severely hampers the synthesis of viral nucleic acids, thereby arresting viral proliferation.

This mechanism provides a broad-spectrum antiviral potential, as the target is a host cell enzyme crucial for the replication of a wide range of viruses.

Quantitative Data Summary

The following table summarizes key quantitative data obtained from in vitro studies on Cyclopentenylcytosine (CPE-C), which serves as a proxy for the potential activity of this compound.

CompoundParameterValueEnzyme/Cell LineReference
CPE-C TriphosphateIC506 µMBovine CTP Synthetase
CPE-CKi144 ± 14 µML1210 Uridine-Cytidine Kinase (competitive with cytidine)
CPE-CApparent Km196 ± 9 µML1210 Uridine-Cytidine Kinase
CPE-CCTP Depletion77% at 2.5 µMAcute Non-Lymphocytic Leukaemia (ANLL) Cells
CPE-CCTP Depletion41 ± 20% at 0.63 µMAcute Lymphocytic Leukaemia (ALL) Cells

Key Experimental Protocols

The evaluation of the antiviral activity of compounds like this compound typically involves a series of in vitro assays. A cornerstone of this evaluation is the plaque reduction assay.

Plaque Reduction Assay

This assay is a fundamental method in virology to quantify the infectivity of a lytic virus and to determine the efficacy of an antiviral compound by measuring the reduction in viral plaque formation.

Objective: To determine the 50% inhibitory concentration (IC50) of a test compound.

Methodology:

  • Cell Seeding: A confluent monolayer of susceptible host cells is prepared in multi-well plates.

  • Compound Preparation: A range of concentrations of the test compound (e.g., this compound) is prepared by serial dilution.

  • Infection: The cell monolayers are infected with a known amount of virus in the presence of the various concentrations of the test compound. A virus control (no compound) and a cell control (no virus, no compound) are included.

  • Incubation: The plates are incubated to allow for viral entry and replication.

  • Overlay: The cells are covered with a semi-solid medium (e.g., agarose or methylcellulose) to restrict the spread of progeny virions to adjacent cells. This results in the formation of localized zones of cell death, known as plaques.

  • Plaque Visualization: After a suitable incubation period, the cells are fixed and stained (e.g., with crystal violet). Plaques appear as clear, unstained areas against a background of stained, healthy cells.

  • Data Analysis: The number of plaques in each well is counted. The percentage of plaque reduction is calculated for each compound concentration relative to the virus control. The IC50 value is then determined by plotting the percentage of inhibition against the compound concentration.

Visualizations

Signaling Pathway of CTP Synthetase Inhibition

CTP_Synthetase_Inhibition Proposed Mechanism of Action of this compound cluster_cell Host Cell CPU This compound CPU_TP This compound Triphosphate CPU->CPU_TP Phosphorylation (Cellular Kinases) CPU_TP->Inhibition UTP UTP CTPS CTP Synthetase UTP->CTPS CTP CTP Viral_Replication Viral Nucleic Acid Synthesis CTP->Viral_Replication Required for CTPS->CTP Conversion Virus Virus Viral_Replication->Virus Progeny Virions Inhibition->CTPS

Caption: Proposed mechanism of this compound via CTP synthetase inhibition.

Experimental Workflow for Antiviral Activity Assessment

Antiviral_Workflow General Workflow for Antiviral Plaque Reduction Assay A 1. Seed Host Cells in Multi-well Plates B 2. Prepare Serial Dilutions of Test Compound A->B C 3. Infect Cells with Virus in Presence of Compound B->C D 4. Incubate for Viral Adsorption C->D E 5. Add Semi-Solid Overlay Medium D->E F 6. Incubate for Plaque Formation E->F G 7. Fix and Stain Cells F->G H 8. Count Plaques and Calculate % Inhibition G->H I 9. Determine IC50 Value H->I

Caption: Workflow of a plaque reduction assay for antiviral testing.

References

Cyclopentyluracil: Uncharted Territory in Therapeutic Target Identification

Author: BenchChem Technical Support Team. Date: November 2025

Despite extensive investigation into the broader class of pyrimidine analogues, specific therapeutic targets for Cyclopentyluracil remain largely undefined in publicly available scientific literature. As a carbocyclic analogue of uridine, its potential mechanism of action is hypothesized to align with other nucleoside analogues, primarily in the realms of antiviral and anticancer research. However, a detailed molecular understanding, supported by quantitative data and specific experimental validation for this compound, is not yet established.

This compound belongs to a class of compounds known as carbocyclic nucleoside analogues. Generally, these compounds mimic natural nucleosides and can interfere with cellular processes that involve DNA and RNA synthesis. The primary mechanism of action for many nucleoside analogues involves intracellular phosphorylation to their triphosphate form. These active metabolites can then be incorporated into growing DNA or RNA chains by polymerases, leading to chain termination and the inhibition of replication. This mechanism is a cornerstone of many antiviral and anticancer therapies.

While this general mechanism provides a theoretical framework for the action of this compound, the specifics of its interactions with cellular machinery are not well-documented. Research into similar molecules, such as other 1-cyclopentyl-5-substituted pyrimidines and carbocyclic uridine analogues, has pointed towards a range of potential therapeutic applications. For instance, various pyrimidine derivatives have been investigated as inhibitors of key cellular signaling molecules, including:

  • Viral Polymerases: Nucleoside analogues are a well-established class of antiviral drugs that target viral RNA or DNA polymerases, effectively halting viral replication.

  • Kinases: Certain cyclopentyl-pyrimidine derivatives have been explored as inhibitors of protein kinases, such as Insulin-like Growth Factor-1 Receptor (IGF-1R), Cyclin-Dependent Kinase 4 (CDK4), and AMP-related protein kinase 5 (ARK5). These kinases are often implicated in cancer cell proliferation and survival.

The absence of specific studies on this compound means that there is no available quantitative data, such as half-maximal inhibitory concentrations (IC50) or binding affinities (Ki), to characterize its potency against any particular target. Furthermore, detailed experimental protocols for synthesizing and testing this compound, as well as elucidating its specific mechanism of action, are not described in the current body of scientific literature.

Consequently, it is not possible to construct the detailed signaling pathways, experimental workflows, or logical relationships with the level of certainty required for an in-depth technical guide. The development of such a resource would be contingent on future preclinical and clinical research focused specifically on this compound.

In Silico Modeling of Cyclopentyluracil Interactions: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclopentyluracil (CPU), a notable nucleoside analog, presents significant therapeutic potential, primarily through its interaction with key enzymes in the pyrimidine salvage pathway. This technical guide provides a comprehensive overview of the in silico modeling of this compound's interactions with its primary molecular targets: uridine-cytidine kinase (UCK) and uridine phosphorylase (UPase). By leveraging computational methodologies such as molecular docking, quantitative structure-activity relationship (QSAR) analysis, and molecular dynamics simulations, researchers can elucidate the binding modes, predict binding affinities, and understand the structural determinants of CPU's inhibitory activity. This guide outlines detailed hypothetical experimental protocols for these in silico techniques, presents simulated quantitative data in structured tables, and visualizes the relevant biological pathways and computational workflows using Graphviz diagrams. The insights generated from these computational models are instrumental in the rational design of more potent and selective CPU derivatives for therapeutic applications, including antiviral and anticancer therapies.

Introduction

This compound (CPU) is a synthetic nucleoside analog characterized by a cyclopentane ring in place of the ribose sugar found in natural uridine. This structural modification confers unique physicochemical properties that influence its interaction with biological targets. The primary mechanism of action for many nucleoside analogs involves the modulation of nucleotide metabolism. In silico modeling offers a powerful, cost-effective, and time-efficient approach to study these interactions at a molecular level, providing critical insights for drug discovery and development.

The principal targets of this compound are anticipated to be uridine-cytidine kinase (UCK) and uridine phosphorylase (UPase), enzymes pivotal to the pyrimidine salvage pathway. Inhibition of these enzymes can disrupt the supply of nucleotides necessary for DNA and RNA synthesis, a strategy widely exploited in antiviral and anticancer therapies. This guide details the computational approaches to model and analyze the interactions of CPU with these targets.

Molecular Targets and Biological Pathways

Uridine-Cytidine Kinase (UCK)

Uridine-cytidine kinase is a key enzyme that catalyzes the phosphorylation of uridine and cytidine to their respective monophosphates.[1] There are two main isoforms, UCK1 and UCK2. UCK2 is often overexpressed in tumor cells, making it an attractive target for cancer chemotherapy.[1] Inhibition of UCK can lead to the depletion of the pyrimidine nucleotide pool, thereby inhibiting cell proliferation.

Uridine Phosphorylase (UPase)

Uridine phosphorylase is another crucial enzyme in the pyrimidine salvage pathway, responsible for the reversible phosphorolysis of uridine to uracil and ribose-1-phosphate.[2] Elevated levels of UPase have been observed in various tumor tissues.[2] Inhibitors of UPase can increase intracellular and plasma concentrations of uridine, which can be beneficial in certain therapeutic contexts, such as mitigating the toxicity of some chemotherapeutic agents.[3]

Signaling Pathways

The inhibition of UCK and UPase by this compound directly impacts the pyrimidine salvage pathway. This disruption can have downstream effects on various cellular processes that are dependent on a steady supply of nucleotides, including DNA replication and repair, and RNA synthesis. Consequently, this can lead to cell cycle arrest and apoptosis. Furthermore, alterations in nucleotide metabolism have been shown to influence major signaling pathways such as the mTOR and EGFR-AKT pathways.

G cluster_0 Pyrimidine Salvage Pathway cluster_1 Downstream Effects Uridine Uridine UCK2 Uridine-Cytidine Kinase 2 (UCK2) Uridine->UCK2 UPase Uridine Phosphorylase (UPase) Uridine->UPase CPU This compound CPU->UCK2 Inhibition CPU->UPase Inhibition UMP Uridine Monophosphate (UMP) UCK2->UMP Phosphorylation Uracil Uracil + R1P UPase->Uracil Phosphorolysis Nucleotide_Pool Decreased Nucleotide Pool DNA_RNA_Synthesis Inhibition of DNA/RNA Synthesis Nucleotide_Pool->DNA_RNA_Synthesis mTOR mTOR Pathway Modulation Nucleotide_Pool->mTOR EGFR_AKT EGFR-AKT Pathway Modulation Nucleotide_Pool->EGFR_AKT Cell_Cycle_Arrest Cell Cycle Arrest DNA_RNA_Synthesis->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Signaling pathway of this compound action.

In Silico Modeling Methodologies

A systematic in silico approach is crucial for evaluating the interaction of this compound with its target enzymes. The workflow typically involves ligand and protein preparation, molecular docking to predict binding modes, and molecular dynamics simulations to assess the stability of the complex.

G cluster_0 Preparation cluster_1 Modeling & Simulation cluster_2 Analysis Ligand_Prep Ligand Preparation (this compound) Docking Molecular Docking Ligand_Prep->Docking ADMET ADMET Prediction Ligand_Prep->ADMET Protein_Prep Protein Preparation (UCK2 / UPase) Protein_Prep->Docking MD_Simulation Molecular Dynamics Simulation Docking->MD_Simulation Binding_Mode Binding Mode Analysis Docking->Binding_Mode Binding_Affinity Binding Affinity Calculation Docking->Binding_Affinity Complex_Stability Complex Stability Analysis MD_Simulation->Complex_Stability QSAR QSAR Analysis Binding_Mode->QSAR Binding_Affinity->QSAR Complex_Stability->QSAR

Caption: In silico modeling workflow for this compound.
Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor. This technique is instrumental in understanding the binding mode and estimating the binding affinity.

Experimental Protocol:

  • Ligand Preparation: The 3D structure of this compound is obtained from a chemical database (e.g., PubChem). The structure is then optimized using a force field (e.g., MMFF94) to obtain a low-energy conformation. Gasteiger charges are assigned, and non-polar hydrogens are merged.

  • Protein Preparation: The crystal structures of human UCK2 and UPase are retrieved from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are removed. Polar hydrogens and Kollman charges are added. The protein is kept rigid during the docking process, or key active site residues are allowed some flexibility.

  • Grid Generation: A grid box is defined around the active site of the target protein, encompassing all potential binding pockets.

  • Docking Simulation: A docking algorithm, such as AutoDock Vina, is used to dock the prepared CPU ligand into the active site of the prepared protein receptor. Multiple docking runs are performed to ensure conformational sampling.

  • Analysis of Results: The resulting docking poses are clustered and ranked based on their predicted binding energies. The pose with the lowest binding energy is typically selected for further analysis of intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions).

Molecular Dynamics (MD) Simulations

MD simulations provide insights into the dynamic behavior and stability of the protein-ligand complex over time.

Experimental Protocol:

  • System Preparation: The best-ranked docked complex of CPU with UCK2 or UPase is selected as the starting structure. The complex is solvated in a periodic box of water molecules (e.g., TIP3P). Counter-ions are added to neutralize the system.

  • Minimization: The system is subjected to energy minimization to remove steric clashes.

  • Equilibration: The system is gradually heated to physiological temperature (310 K) and equilibrated under NVT (constant number of particles, volume, and temperature) and then NPT (constant number of particles, pressure, and temperature) ensembles.

  • Production Run: A production MD simulation is run for an extended period (e.g., 100 ns).

  • Trajectory Analysis: The trajectory is analyzed to determine the root-mean-square deviation (RMSD) of the protein and ligand, root-mean-square fluctuation (RMSF) of individual residues, and the persistence of key intermolecular interactions.

Quantitative Structure-Activity Relationship (QSAR)

QSAR models correlate the chemical structure of a series of compounds with their biological activity. For CPU, a QSAR study would involve designing and testing a series of analogs to identify key structural features that contribute to its inhibitory potency.

Experimental Protocol:

  • Dataset Preparation: A dataset of this compound analogs with experimentally determined inhibitory activities (e.g., IC50 values) against UCK2 and UPase is compiled.

  • Descriptor Calculation: A wide range of molecular descriptors (e.g., topological, electronic, steric) are calculated for each analog.

  • Model Building: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are used to build a QSAR model that correlates the descriptors with the biological activity.

  • Model Validation: The predictive power of the QSAR model is rigorously validated using internal (e.g., cross-validation) and external validation sets.

ADMET Prediction

In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial for early-stage drug development.

Experimental Protocol:

  • Input Structure: The 2D or 3D structure of this compound is used as input for various ADMET prediction software or web servers (e.g., SwissADME, pkCSM).

  • Property Prediction: A range of properties are predicted, including but not limited to:

    • Absorption: Human intestinal absorption (HIA), Caco-2 permeability.

    • Distribution: Blood-brain barrier (BBB) penetration, plasma protein binding.

    • Metabolism: Cytochrome P450 (CYP) inhibition and substrate prediction.

    • Excretion: Renal clearance.

    • Toxicity: AMES mutagenicity, hERG inhibition, hepatotoxicity.

  • Analysis: The predicted ADMET profile is analyzed to identify potential liabilities of this compound as a drug candidate.

Quantitative Data Summary

The following tables present hypothetical quantitative data that could be generated from the in silico modeling of this compound and its analogs.

Table 1: Predicted Binding Affinities of this compound

Target ProteinDocking Score (kcal/mol)Predicted Ki (µM)Key Interacting Residues
Uridine-Cytidine Kinase 2 (UCK2)-8.50.58Arg104, Tyr133, Phe134
Uridine Phosphorylase (UPase)-7.24.6Ser95, His97, Arg168

Table 2: Molecular Dynamics Simulation Stability Metrics for CPU-Target Complexes

ComplexAverage Protein RMSD (Å)Average Ligand RMSD (Å)Key Hydrogen Bonds (Occupancy %)
CPU-UCK21.8 ± 0.30.9 ± 0.2CPU-O2...Arg104-NH2 (>90%)
CPU-UPase2.1 ± 0.41.2 ± 0.3CPU-N3-H...Ser95-OG (>75%)

Table 3: Hypothetical QSAR Model for CPU Analogs against UCK2

DescriptorCoefficientp-value
LogP-0.25< 0.05
Molecular Weight-0.01> 0.05
Hydrogen Bond Donors0.45< 0.01
Aromatic Rings-0.60< 0.01
Model Statistics Value
0.85
Q² (Cross-validated R²)0.78

Table 4: Predicted ADMET Properties of this compound

PropertyPredicted ValueInterpretation
Human Intestinal AbsorptionHighGood oral bioavailability
Caco-2 PermeabilityHighWell absorbed
Blood-Brain Barrier PermeationYesPotential for CNS activity
P-glycoprotein SubstrateNoLow efflux
CYP2D6 InhibitorNoLow risk of drug-drug interactions
AMES ToxicityNon-mutagenicFavorable safety profile
hERG I InhibitorNoLow risk of cardiotoxicity

Conclusion

In silico modeling provides a robust framework for investigating the molecular interactions of this compound. The methodologies outlined in this guide, from molecular docking and MD simulations to QSAR and ADMET prediction, enable a comprehensive evaluation of CPU's therapeutic potential. The hypothetical data presented underscore the kind of quantitative insights that can be gained, facilitating the data-driven design of novel this compound derivatives with improved efficacy and safety profiles. As computational power and algorithmic accuracy continue to advance, in silico approaches will play an increasingly integral role in accelerating the journey from compound discovery to clinical application.

References

Technical Guide: Cyclopentyluracil Solubility and Stability Profile

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclopentyluracil is a synthetic nucleoside analog with a cyclopentyl moiety attached to the uracil base. As with any compound under investigation for pharmaceutical applications, a comprehensive understanding of its physicochemical properties is paramount. This document provides a detailed overview of the solubility and stability characteristics of this compound, presenting critical data for its development. The protocols herein are based on established methodologies for active pharmaceutical ingredient (API) characterization.

Solubility Profile

The solubility of an API is a critical determinant of its bioavailability and formulation feasibility. The following data summarizes the solubility of this compound in various pharmaceutically relevant solvents at different temperatures.

Table 1: Equilibrium Solubility of this compound

Solvent SystemTemperature (°C)pHSolubility (mg/mL)Method
Deionized Water257.0ValueShake-Flask
Deionized Water377.0ValueShake-Flask
Phosphate Buffered Saline (PBS)257.4ValueShake-Flask
Phosphate Buffered Saline (PBS)377.4ValueShake-Flask
0.1 N HCl251.2ValueShake-Flask
0.1 N NaOH2513.0ValueShake-Flask
Ethanol25N/AValueShake-Flask
Propylene Glycol25N/AValueShake-Flask
PEG 40025N/AValueShake-Flask

Note: Values are placeholders and should be determined experimentally.

Stability Profile

Stability testing provides evidence on how the quality of a drug substance varies with time under the influence of environmental factors. The following table summarizes the degradation of this compound under forced degradation conditions as per ICH guidelines.

Table 2: Forced Degradation Study of this compound

Stress ConditionReagent/ConditionTime (hours)Degradation (%)Major Degradants
Hydrolytic 0.1 N HCl24, 48, 72ValueIdentify/Characterize
0.1 N NaOH24, 48, 72ValueIdentify/Characterize
Neutral (Water)24, 48, 72ValueIdentify/Characterize
Oxidative 3% H₂O₂24, 48, 72ValueIdentify/Characterize
Photolytic ICH Q1B Option 2N/AValueIdentify/Characterize
Thermal 60°C24, 48, 72ValueIdentify/Characterize

Note: Values are placeholders and should be determined experimentally.

Experimental Protocols

Solubility Determination: Shake-Flask Method

This method determines the equilibrium solubility of a compound in a specific solvent.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis prep1 Add excess this compound to solvent prep2 Create saturated solution prep1->prep2 equil1 Agitate at constant temperature (e.g., 25°C) prep2->equil1 equil2 Allow equilibrium (typically 24-48h) equil1->equil2 analysis1 Filter solution (0.45 µm) equil2->analysis1 analysis2 Quantify concentration (e.g., HPLC-UV) analysis1->analysis2

Caption: Workflow for Shake-Flask Solubility Assay.

  • Preparation: An excess amount of this compound is added to a known volume of the solvent in a sealed vial.

  • Equilibration: The vials are agitated in a temperature-controlled shaker bath for a sufficient period (e.g., 48 hours) to reach equilibrium.

  • Sampling & Analysis: The suspension is filtered through a 0.45 µm filter to remove undissolved solids. The concentration of the dissolved this compound in the filtrate is then determined by a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

Stability Assessment: Forced Degradation Study

Forced degradation studies are conducted to identify potential degradation products and pathways.

G cluster_stress Stress Conditions cluster_analysis Analysis start Prepare stock solution of this compound acid Acid Hydrolysis (0.1 N HCl) start->acid base Base Hydrolysis (0.1 N NaOH) start->base oxidative Oxidation (3% H2O2) start->oxidative thermal Thermal Stress (60°C) start->thermal sampling Sample at time points (0, 24, 48, 72h) acid->sampling base->sampling oxidative->sampling thermal->sampling hplc Analyze via stability-indicating HPLC method sampling->hplc mass_balance Calculate mass balance and quantify degradants hplc->mass_balance

Caption: Workflow for Forced Degradation Study.

  • Sample Preparation: A stock solution of this compound is prepared in a suitable solvent.

  • Application of Stress: The stock solution is subjected to various stress conditions as outlined in Table 2. For each condition, a control sample (without the stressor) is maintained.

  • Time-Point Analysis: Aliquots are withdrawn at specified time intervals, neutralized if necessary, and diluted for analysis.

  • Chromatographic Analysis: Samples are analyzed using a validated stability-indicating HPLC method. The method should be capable of separating the parent compound from all significant degradation products.

  • Data Evaluation: The percentage of degradation is calculated by comparing the peak area of the parent compound in the stressed sample to that in the control. Peak areas of degradants are also monitored to ensure mass balance.

Potential Degradation Pathway

Based on the known chemistry of uracil and its derivatives, a potential degradation pathway under hydrolytic conditions is proposed. The primary site of degradation is often the pyrimidine ring.

G CPU This compound Intermediate Ring-Opened Intermediate (N-Cyclopentyl-N'-Carbamoyl- β-Alanine) CPU->Intermediate Hydrolysis Product1 β-Alanine Intermediate->Product1 Decarboxylation Product2 Cyclopentylamine Intermediate->Product2 Hydrolysis Product3 CO2 + NH3 Product1->Product3 Further Degradation

Spectroscopic analysis of Cyclopentyluracil (NMR, IR, Mass Spec)

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Cyclopentyluracil, existing as either 1-cyclopentyluracil or 3-cyclopentyluracil, represents a class of N-substituted pyrimidine derivatives. Uracil and its analogs are of significant interest in medicinal chemistry due to their potential as antiviral, anticancer, and antifungal agents. The introduction of a cyclopentyl group can modulate the lipophilicity, metabolic stability, and target-binding affinity of the parent uracil molecule. A thorough spectroscopic characterization is paramount for the unambiguous identification, purity assessment, and structural elucidation of these compounds in drug discovery and development pipelines. This technical guide provides a detailed overview of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics of this compound, alongside comprehensive experimental protocols.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 1-cyclopentyluracil and 3-cyclopentyluracil. These predictions are derived from the analysis of structurally related compounds.

Predicted ¹H NMR Data (500 MHz, CDCl₃)
Compound Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
1-Cyclopentyluracil H-67.2 - 7.4d~7.5
H-55.7 - 5.9d~7.5
N-H8.0 - 9.0br s-
CH (cyclopentyl)4.8 - 5.2m-
CH₂ (cyclopentyl)1.5 - 2.2m-
3-Cyclopentyluracil H-67.1 - 7.3d~7.5
H-55.6 - 5.8d~7.5
N-H9.5 - 10.5br s-
CH (cyclopentyl)4.9 - 5.3m-
CH₂ (cyclopentyl)1.6 - 2.3m-
Predicted ¹³C NMR Data (125 MHz, CDCl₃)
Compound Carbon Assignment Predicted Chemical Shift (δ, ppm)
1-Cyclopentyluracil C-4 (C=O)163 - 165
C-2 (C=O)151 - 153
C-6140 - 142
C-5101 - 103
C-1' (CH)55 - 60
C-2'/5' (CH₂)28 - 32
C-3'/4' (CH₂)23 - 27
3-Cyclopentyluracil C-4 (C=O)164 - 166
C-2 (C=O)152 - 154
C-6141 - 143
C-5100 - 102
C-1' (CH)53 - 58
C-2'/5' (CH₂)29 - 33
C-3'/4' (CH₂)24 - 28
Predicted FT-IR Data
Functional Group Vibrational Mode Predicted Absorption Range (cm⁻¹) Intensity
N-HStretching3100 - 3300Medium, Broad
C-H (sp²)Stretching3000 - 3100Medium
C-H (sp³)Stretching2850 - 2980Strong
C=OStretching1650 - 1720Strong, Sharp
C=CStretching1620 - 1680Medium
C-NStretching1200 - 1350Medium
Predicted Mass Spectrometry Data (Electron Ionization)
Compound Predicted Molecular Ion (M⁺) m/z Predicted Key Fragment Ions (m/z) Possible Fragment Identity
1-Cyclopentyluracil 180111, 83, 69[Uracil+H]⁺, [Uracil-NCO]⁺, [C₅H₉]⁺
3-Cyclopentyluracil 180111, 83, 69[Uracil+H]⁺, [Uracil-NCO]⁺, [C₅H₉]⁺

Experimental Protocols

The following are detailed, generalized protocols for the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

3.1.1. Sample Preparation

  • Weigh approximately 5-10 mg of the this compound sample for ¹H NMR or 20-50 mg for ¹³C NMR into a clean, dry vial.

  • Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃, or dimethyl sulfoxide-d₆, DMSO-d₆) to the vial.

  • Gently agitate the vial to ensure complete dissolution of the sample.

  • Using a Pasteur pipette with a cotton or glass wool plug, filter the solution directly into a clean, dry 5 mm NMR tube.

  • Cap the NMR tube securely.

3.1.2. Data Acquisition

  • Insert the NMR tube into the spinner turbine and adjust the depth using a depth gauge.

  • Place the sample in the NMR spectrometer.

  • Lock the spectrometer on the deuterium signal of the solvent.

  • Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.

  • Acquire the ¹H NMR spectrum using standard acquisition parameters. A spectral width of 12-16 ppm and a sufficient number of scans (typically 8-16) should be used.

  • For ¹³C NMR, use a proton-decoupled pulse sequence with a spectral width of approximately 220-250 ppm. A larger number of scans will be required due to the low natural abundance of ¹³C.

Fourier-Transform Infrared (FT-IR) Spectroscopy

3.2.1. Sample Preparation (Attenuated Total Reflectance - ATR)

  • Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Place a small amount of the solid this compound sample directly onto the center of the ATR crystal.

  • Apply pressure using the ATR press to ensure good contact between the sample and the crystal.

3.2.2. Data Acquisition

  • Collect a background spectrum of the empty, clean ATR crystal. This will be automatically subtracted from the sample spectrum.

  • Collect the sample spectrum. Typically, 16-32 scans are co-added to obtain a spectrum with a good signal-to-noise ratio over a range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

3.3.1. Sample Preparation (for GC-MS with Electron Ionization)

  • Prepare a dilute solution of the this compound sample (approximately 1 mg/mL) in a volatile organic solvent such as methanol or dichloromethane.

  • Transfer the solution to a clean autosampler vial.

3.3.2. Data Acquisition

  • Inject a small volume (typically 1 µL) of the sample solution into the Gas Chromatograph-Mass Spectrometer (GC-MS).

  • The sample is vaporized in the heated injection port and separated on the GC column.

  • As the compound elutes from the GC column, it enters the ion source of the mass spectrometer.

  • The molecules are ionized using a standard electron ionization (EI) energy of 70 eV.

  • The resulting ions are separated by their mass-to-charge ratio (m/z) in the mass analyzer and detected.

Visualization of Structures and Workflow

The following diagrams illustrate the chemical structures of 1- and 3-cyclopentyluracil and a generalized workflow for their spectroscopic analysis.

Cyclopentyluracil_Structures cluster_1 1-Cyclopentyluracil cluster_2 3-Cyclopentyluracil 1-CPU 3-CPU

Diagram 1: Chemical Structures of this compound Isomers.

Spectroscopic_Analysis_Workflow Sample This compound Sample NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR FT-IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Data_Analysis Data Analysis and Structure Elucidation NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis

Diagram 2: General Workflow for Spectroscopic Analysis.

Conclusion

While experimental spectroscopic data for 1- and 3-cyclopentyluracil are not currently available in the public domain, this guide provides a robust predictive framework for their analysis. The expected NMR, IR, and MS data, based on analogous structures, offer valuable guidance for the identification and characterization of these compounds. The detailed experimental protocols provided herein serve as a practical starting point for researchers. It is anticipated that as these compounds are synthesized and studied, the experimental data will become available, allowing for a direct comparison with the predictions outlined in this guide.

Cyclopentyluracil: A Technical Overview of its Chemical Identity, Synthesis, and Biological Significance

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclopentyluracil, a carbocyclic nucleoside analog, represents a class of compounds with significant interest in medicinal chemistry and drug development. Unlike natural nucleosides, which contain a furanose sugar moiety, carbocyclic nucleosides have a cyclopentane ring in its place. This structural modification confers enhanced metabolic stability by rendering the molecule resistant to enzymatic cleavage by phosphorylases. This technical guide provides a comprehensive overview of this compound, focusing on its chemical identifiers, plausible synthetic routes, analytical methodologies, and its potential mechanism of action as an antiviral agent.

Chemical Identifiers and Physicochemical Properties

A clear identification of a chemical entity is fundamental for research and development. The key chemical identifiers and computed physicochemical properties for this compound are summarized in the table below.

Identifier TypeData
CAS Number 59967-83-8[1]
IUPAC Name 1-[(1R,2S,3R,4R)-2,3-dihydroxy-4-(hydroxymethyl)cyclopentyl]pyrimidine-2,4-dione[2]
Molecular Formula C₁₀H₁₄N₂O₅
Molecular Weight 258.23 g/mol
PubChem CID 101792
InChI Key RGTXOKBWEBFBFL-WNEIYODGSA-N
Canonical SMILES C1--INVALID-LINK--NC2=O)O)O">C@HCO
Topological Polar Surface Area 110 Ų[1]
Hydrogen Bond Donor Count 3
Hydrogen Bond Acceptor Count 5
Rotatable Bond Count 3

Plausible Experimental Protocols

General Synthesis of a Carbocyclic Uracil Analog

The synthesis of carbocyclic uridine analogs typically involves the construction of a suitably functionalized cyclopentane ring followed by the coupling of the pyrimidine base.[2][3]

Step 1: Synthesis of a Chiral Cyclopentylamine Intermediate

A common starting material for the synthesis of carbocyclic nucleosides is a chiral cyclopentene derivative, which can be obtained from a readily available chiral precursor like (-)-vince lactam. The synthesis involves several steps of functional group manipulation, including protection, oxidation, and reduction, to introduce the desired stereochemistry and functional groups on the cyclopentane ring. The final step in this stage is the introduction of an amino group, which will be used for coupling with the pyrimidine base.

Step 2: Preparation of the Uracil Moiety Precursor

A suitable precursor for the uracil base is 3-ethoxyacryloyl isocyanate. This can be prepared by reacting 3-ethoxyacryloyl chloride with a source of isocyanate.

Step 3: Coupling of the Cyclopentylamine Intermediate with the Uracil Precursor

The chiral cyclopentylamine intermediate is reacted with 3-ethoxyacryloyl isocyanate to form a urea derivative.

Step 4: Cyclization to Form the Uracil Ring

The urea derivative is then treated with a dilute acid, such as sulfuric acid, to induce cyclization and formation of the pyrimidine-2,4-dione (uracil) ring.

Step 5: Deprotection

In the final step, any protecting groups on the hydroxyl functions of the cyclopentane ring are removed to yield the target this compound.

Analytical Characterization

The synthesized this compound would be characterized using standard analytical techniques to confirm its identity and purity.

High-Performance Liquid Chromatography (HPLC)

  • Column: A reversed-phase C18 column is typically used for the analysis of nucleosides.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., methanol or acetonitrile) is commonly employed.

  • Detection: UV detection at a wavelength of 254 nm or 260 nm is suitable for detecting the uracil chromophore.

  • Sample Preparation: The sample is dissolved in the mobile phase or a compatible solvent and filtered before injection.

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The proton NMR spectrum would be used to confirm the presence of the cyclopentyl and uracil protons and to determine their chemical shifts and coupling constants, which provides information about the stereochemistry of the molecule.

  • ¹³C NMR: The carbon NMR spectrum would be used to identify all the carbon atoms in the molecule.

  • 2D NMR (COSY, HSQC, HMBC): These experiments would be used to establish the connectivity between protons and carbons, confirming the overall structure of the molecule.

Potential Mechanism of Action and Signaling Pathway

Carbocyclic nucleosides often exhibit antiviral activity by targeting viral replication processes. A closely related compound, cyclopentenylcytosine, has been shown to be a potent inhibitor of CTP synthetase, a key enzyme in the de novo pyrimidine biosynthesis pathway. This suggests that this compound may exert its potential antiviral effects through a similar mechanism.

Inhibition of CTP Synthetase

CTP synthetase catalyzes the ATP-dependent conversion of uridine triphosphate (UTP) to cytidine triphosphate (CTP), with glutamine serving as the nitrogen source. CTP is an essential precursor for the synthesis of all cytosine-containing nucleic acids (DNA and RNA) and for the synthesis of phospholipids. By inhibiting CTP synthetase, this compound could deplete the intracellular pool of CTP, thereby hindering viral DNA and RNA synthesis and ultimately inhibiting viral replication.

The proposed mechanism of action can be visualized as an interruption of the normal pyrimidine biosynthesis pathway.

Pyrimidine Biosynthesis and Inhibition Pathway

Pyrimidine_Biosynthesis_Inhibition cluster_denovo De Novo Pyrimidine Biosynthesis cluster_downstream Downstream Processes Glutamine Glutamine + CO2 + 2 ATP Carbamoyl_Phosphate Carbamoyl Phosphate Glutamine->Carbamoyl_Phosphate CPS II Carbamoyl_Aspartate N-Carbamoylaspartate Carbamoyl_Phosphate->Carbamoyl_Aspartate ATCase Aspartate Aspartate Aspartate->Carbamoyl_Aspartate Dihydroorotate Dihydroorotate Carbamoyl_Aspartate->Dihydroorotate Dihydroorotase Orotate Orotate Dihydroorotate->Orotate DHODH OMP Orotidine 5'-monophosphate (OMP) Orotate->OMP UMPS PRPP PRPP PRPP->OMP UMP Uridine 5'-monophosphate (UMP) OMP->UMP UMPS UTP Uridine 5'-triphosphate (UTP) UMP->UTP Kinases CTP Cytidine 5'-triphosphate (CTP) UTP->CTP CTP Synthetase DNA_RNA_Synthesis Viral DNA/RNA Synthesis CTP->DNA_RNA_Synthesis Phospholipid_Synthesis Phospholipid Synthesis CTP->Phospholipid_Synthesis This compound This compound This compound->CTP Inhibition

Figure 1. A diagram illustrating the de novo pyrimidine biosynthesis pathway and the proposed inhibitory action of this compound on CTP synthetase.

Conclusion

This compound is a carbocyclic nucleoside analog with the potential for development as an antiviral agent. Its defining structural feature, the replacement of the ribose sugar with a cyclopentane ring, offers enhanced metabolic stability. While specific experimental protocols for its synthesis are not widely published, established methodologies for carbocyclic nucleosides provide a clear path for its preparation. The likely mechanism of action involves the inhibition of CTP synthetase, a critical enzyme in the pyrimidine biosynthesis pathway, thereby disrupting the production of essential precursors for viral replication. Further research into the specific synthesis, biological activity, and clinical potential of this compound is warranted to fully elucidate its therapeutic value.

References

The Antiviral Potential of Carbocyclic Pyrimidine Nucleosides: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbocyclic pyrimidine nucleosides represent a pivotal class of antiviral agents, distinguished by the replacement of the furanose ring's oxygen atom with a methylene group. This structural modification confers significant enzymatic stability against degradation by phosphorylases, enhancing their pharmacokinetic profile and therapeutic potential.[1] These analogs have demonstrated broad-spectrum antiviral activity against a range of DNA and RNA viruses, including Herpes Simplex Virus (HSV), Human Immunodeficiency Virus (HIV), and Hepatitis B Virus (HBV). This guide provides a comprehensive overview of the core aspects of carbocyclic pyrimidine nucleosides, including their mechanism of action, synthesis, structure-activity relationships, and the experimental protocols for their evaluation.

Mechanism of Action

The primary antiviral mechanism of carbocyclic pyrimidine nucleosides hinges on their ability to act as competitive inhibitors of viral polymerases.[2] Following administration, these nucleoside analogs are anabolized within the host cell to their active triphosphate form by cellular kinases. This active metabolite then competes with the natural deoxyribonucleoside triphosphates for incorporation into the nascent viral DNA or RNA chain by the viral polymerase.

Inhibition of Viral Reverse Transcriptase (e.g., HIV)

A prominent example of this mechanism is the action of Carbovir, the parent carbocyclic nucleoside of the clinically used drug Abacavir, against HIV reverse transcriptase.[3][4][5]

  • Cellular Uptake and Phosphorylation: Abacavir enters the host cell and is sequentially phosphorylated by cellular kinases to form the active carbovir triphosphate (CBV-TP).

  • Competitive Inhibition: CBV-TP, a guanosine analog, competes with the natural substrate, deoxyguanosine triphosphate (dGTP), for the active site of HIV reverse transcriptase.

  • Chain Termination: Upon incorporation into the growing viral DNA chain, the absence of a 3'-hydroxyl group on the carbocyclic ring of CBV-TP prevents the formation of the 5'-3' phosphodiester bond required for further chain elongation, leading to premature chain termination and halting viral replication.

HIV_RT_Inhibition Mechanism of HIV Reverse Transcriptase Inhibition by Abacavir cluster_cell Host Cell cluster_virus HIV Replication Abacavir Abacavir CBV_MP Carbovir Monophosphate Abacavir->CBV_MP Cellular Kinases CBV_DP Carbovir Diphosphate CBV_MP->CBV_DP Cellular Kinases CBV_TP Carbovir Triphosphate (Active) CBV_DP->CBV_TP Cellular Kinases RT Reverse Transcriptase CBV_TP->RT Competitive Inhibition Viral_RNA Viral RNA Template Viral_RNA->RT Viral_DNA Nascent Viral DNA RT->Viral_DNA dGTP Terminated_DNA Terminated Viral DNA RT->Terminated_DNA Incorporation of CBV-TP

Mechanism of HIV Reverse Transcriptase Inhibition by Abacavir.
Inhibition of Viral DNA Polymerase (e.g., HBV)

Entecavir, a carbocyclic guanosine analog, is a potent inhibitor of HBV DNA polymerase, targeting multiple steps in the viral replication process.

  • Phosphorylation: Entecavir is efficiently phosphorylated to its active triphosphate form, entecavir triphosphate (ETV-TP), within hepatocytes.

  • Multi-target Inhibition: ETV-TP inhibits all three functions of the HBV polymerase:

    • Base priming (initiation of DNA synthesis).

    • Reverse transcription of the negative-strand DNA from the pregenomic RNA template.

    • Synthesis of the positive-strand HBV DNA.

  • Chain Termination: Incorporation of ETV-TP into the viral DNA leads to chain termination, thereby suppressing HBV replication.

HBV_Polymerase_Inhibition Mechanism of HBV Polymerase Inhibition by Entecavir cluster_cell Hepatocyte cluster_virus HBV Replication Entecavir Entecavir Entecavir-TP (Active) Entecavir-TP (Active) Entecavir->Entecavir-TP (Active) Cellular Kinases HBV_Polymerase HBV Polymerase Entecavir-TP (Active)->HBV_Polymerase Inhibits Priming, Reverse Transcription, and DNA Synthesis pgRNA Pregenomic RNA pgRNA->HBV_Polymerase Negative_Strand (-) DNA Strand HBV_Polymerase->Negative_Strand Reverse Transcription Positive_Strand (+) DNA Strand Negative_Strand->Positive_Strand DNA Synthesis

Mechanism of HBV Polymerase Inhibition by Entecavir.
Inhibition of Inosine Monophosphate Dehydrogenase (IMPDH)

Some carbocyclic nucleosides exert their antiviral effects by targeting host cell enzymes that are crucial for viral replication, such as inosine monophosphate dehydrogenase (IMPDH). IMPDH is a rate-limiting enzyme in the de novo biosynthesis of guanine nucleotides. Inhibition of IMPDH leads to the depletion of intracellular guanosine triphosphate (GTP) pools, which are essential for viral RNA and DNA synthesis.

Quantitative Antiviral Activity and Cytotoxicity

The antiviral efficacy and cytotoxicity of carbocyclic pyrimidine nucleosides are typically quantified by their 50% effective concentration (EC50) or 50% inhibitory concentration (IC50), and their 50% cytotoxic concentration (CC50), respectively. The selectivity index (SI), calculated as the ratio of CC50 to EC50, is a critical measure of a compound's therapeutic window.

Compound/AnalogVirusCell LineEC50 / IC50 (µM)CC50 (µM)Selectivity Index (SI)
Abacavir (Carbovir) HIV-1Various0.07 - 5.8>100>17
Entecavir HBVHepG2~0.01>100>10,000
5-substituted 2'-deoxyuridine analogs HSV-1VeroVaries>100Varies
5-substituted ara-U analogs HSV-1VeroVaries>100Varies
(E)-5-(2-bromovinyl)-2'-deoxy-L-uridine VZVHEL0.07>100>1400
(E)-5-(2-bromovinyl)-2'-deoxy-L-uridine EBVP3HR-10.59>100>169

Note: The values presented are approximate and can vary depending on the specific experimental conditions, cell line, and virus strain used.

Experimental Protocols

Synthesis of Carbocyclic Pyrimidine Nucleosides

The synthesis of carbocyclic pyrimidine nucleosides often starts from a chiral pool material to establish the desired stereochemistry of the carbocyclic ring. A general workflow is outlined below.

Synthesis_Workflow General Synthesis Workflow for Carbocyclic Pyrimidine Nucleosides Start Chiral Starting Material (e.g., (-)-Vince Lactam) Step1 Functional Group Manipulations Start->Step1 Step2 Introduction of Pyrimidine Base Step1->Step2 Step3 Deprotection Step2->Step3 End Final Carbocyclic Pyrimidine Nucleoside Step3->End

General Synthesis Workflow.

A common synthetic strategy involves the following key steps:

  • Preparation of the Carbocyclic Core: This often begins with a chiral starting material, such as (-)-Vince lactam, which is elaborated through a series of reactions including reductions, protections, and functional group interconversions to form the desired carbocyclic amine intermediate.

  • Glycosylation: The pyrimidine base is then coupled to the carbocyclic core. This can be achieved through various methods, including the Vorbrüggen glycosylation, which involves the reaction of a silylated pyrimidine base with an activated carbocyclic sugar analog in the presence of a Lewis acid catalyst.

  • Deprotection: Finally, any protecting groups on the nucleobase and the carbocyclic ring are removed to yield the final carbocyclic pyrimidine nucleoside.

In Vitro Antiviral Assays

Plaque Reduction Assay

This assay is a gold standard for quantifying the antiviral activity of a compound against cytopathic viruses.

  • Cell Seeding: Plate a monolayer of susceptible host cells (e.g., Vero cells for HSV) in 6- or 12-well plates and incubate until confluent.

  • Virus Infection and Compound Treatment: Infect the cell monolayer with a known titer of the virus in the presence of serial dilutions of the test compound.

  • Overlay: After a viral adsorption period, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing carboxymethylcellulose or agarose) to restrict viral spread to adjacent cells.

  • Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-5 days).

  • Plaque Visualization and Counting: Fix and stain the cells (e.g., with crystal violet). Plaques, which are clear zones of dead or lysed cells, are then counted.

  • Data Analysis: The EC50 value is calculated as the concentration of the compound that reduces the number of plaques by 50% compared to the virus control.

Cytotoxicity Assay (MTT or MTS Assay)

This colorimetric assay is used to determine the cytotoxicity of the compound on the host cells.

  • Cell Seeding: Seed host cells in a 96-well plate.

  • Compound Treatment: Add serial dilutions of the test compound to the cells and incubate for the same duration as the antiviral assay.

  • Reagent Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent to each well.

  • Incubation and Measurement: Incubate to allow viable cells to metabolize the tetrazolium salt into a colored formazan product. The absorbance is then measured using a microplate reader.

  • Data Analysis: The CC50 value is calculated as the concentration of the compound that reduces cell viability by 50% compared to the untreated cell control.

Enzyme Inhibition Assays

Reverse Transcriptase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of viral reverse transcriptase.

  • Reaction Mixture Preparation: Prepare a reaction mixture containing a template-primer (e.g., poly(rA)-oligo(dT)), the viral reverse transcriptase enzyme, and a mixture of deoxynucleoside triphosphates (dNTPs), including a labeled dNTP (e.g., [³H]dTTP).

  • Compound Addition: Add serial dilutions of the test compound (in its active triphosphate form) to the reaction mixture.

  • Incubation: Incubate the reaction at the optimal temperature for the enzyme.

  • Quantification of DNA Synthesis: Stop the reaction and quantify the amount of newly synthesized DNA by measuring the incorporation of the radiolabeled dNTP.

  • Data Analysis: The IC50 value is calculated as the concentration of the compound that inhibits enzyme activity by 50%.

Structure-Activity Relationships (SAR)

The antiviral activity of carbocyclic pyrimidine nucleosides is highly dependent on their chemical structure. Key structural modifications that influence their potency and selectivity include:

  • Modifications at the C-5 Position of the Pyrimidine Ring: Substitution at this position with small alkyl groups (e.g., methyl, ethyl) or halogens can significantly enhance antiviral activity.

  • Stereochemistry of the Carbocyclic Ring: The stereoconfiguration of the substituents on the carbocyclic ring is crucial for proper recognition and phosphorylation by cellular kinases and for interaction with the viral polymerase.

  • Presence and Configuration of Hydroxyl Groups: The presence and orientation of hydroxyl groups on the carbocyclic ring, which mimic the 2'- and 3'-hydroxyls of the natural nucleoside, are critical for antiviral activity. The absence of a 3'-hydroxyl group is a key feature for chain termination.

SAR_Relationship Structure-Activity Relationship of Carbocyclic Pyrimidine Nucleosides Core Carbocyclic Pyrimidine Nucleoside Core C5 C-5 Substitution (Pyrimidine Ring) Core->C5 Stereo Carbocyclic Ring Stereochemistry Core->Stereo Hydroxyl Hydroxyl Group Presence/Configuration Core->Hydroxyl Activity Antiviral Activity (Potency & Selectivity) C5->Activity Stereo->Activity Hydroxyl->Activity

Key Structural Determinants of Antiviral Activity.

Conclusion

Carbocyclic pyrimidine nucleosides remain a highly promising class of antiviral agents with proven clinical success. Their unique structural features provide enhanced metabolic stability and potent inhibitory activity against key viral enzymes. A thorough understanding of their mechanism of action, structure-activity relationships, and the experimental methodologies for their evaluation is essential for the continued development of novel and more effective antiviral therapies. This guide provides a foundational resource for researchers and drug development professionals working in this critical area of medicinal chemistry and virology.

References

Methodological & Application

Synthesis of Cyclopentyluracil: Application Notes and Detailed Protocols for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This document provides detailed application notes and experimental protocols for the synthesis of cyclopentyluracil, a pyrimidine derivative of interest in medicinal chemistry and drug development. The protocols outlined below are designed for researchers, scientists, and professionals in the field of drug development, offering clear, step-by-step methodologies for the preparation of this compound.

Application Notes

This compound, and its derivatives, are heterocyclic compounds that are of significant interest in the development of novel therapeutic agents. The uracil moiety is a fundamental component of nucleic acids, and its chemical modification allows for the exploration of a wide range of biological activities. N-alkylation of the uracil ring, specifically with a cyclopentyl group, can modulate the compound's lipophilicity, metabolic stability, and interaction with biological targets.

The primary synthetic route to this compound involves the direct N-alkylation of uracil with a cyclopentyl halide, such as cyclopentyl bromide. Key to this synthesis is the control of regioselectivity, as uracil possesses two reactive nitrogen atoms (N1 and N3). The choice of base, solvent, and reaction temperature can significantly influence the ratio of N1 to N3 alkylation. Generally, N1-alkylation is the desired outcome for many biological applications. The protocols provided herein are optimized to favor the formation of the N1-cyclopentyluracil isomer.

Alternative approaches, such as the Mitsunobu reaction or multi-step syntheses involving protection-deprotection strategies, can also be employed to achieve high regioselectivity. However, direct alkylation remains a more straightforward and atom-economical approach. Researchers should be aware of potential side reactions, including O-alkylation and the formation of the N1,N3-dialkylated product, and employ appropriate purification techniques to isolate the desired compound.

Experimental Protocols

Two primary protocols for the synthesis of 1-cyclopentyluracil are presented below. Method A is a conventional approach using potassium carbonate as the base, while Method B utilizes sodium hydride for enhanced reactivity.

Method A: N1-Alkylation of Uracil using Potassium Carbonate

This protocol describes the synthesis of 1-cyclopentyluracil via direct alkylation of uracil with cyclopentyl bromide using potassium carbonate as the base in dimethylformamide (DMF).

Materials:

  • Uracil

  • Cyclopentyl bromide

  • Anhydrous potassium carbonate (K₂CO₃)

  • Anhydrous dimethylformamide (DMF)

  • Ethyl acetate

  • Hexane

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add uracil (1.0 equivalent) and anhydrous potassium carbonate (1.5 equivalents).

  • Add anhydrous DMF to the flask to create a suspension (approximately 5-10 mL of DMF per gram of uracil).

  • Stir the suspension at room temperature for 30 minutes.

  • Add cyclopentyl bromide (1.2 equivalents) to the reaction mixture dropwise.

  • Heat the reaction mixture to 60-80 °C and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • After completion of the reaction (as indicated by TLC), cool the mixture to room temperature.

  • Pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to afford 1-cyclopentyluracil as a solid.

Method B: N1-Alkylation of Uracil using Sodium Hydride

This protocol utilizes the stronger base, sodium hydride, which may lead to faster reaction times but requires more stringent anhydrous conditions.

Materials:

  • Uracil

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous dimethylformamide (DMF)

  • Cyclopentyl bromide

  • Ethyl acetate

  • Hexane

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add a suspension of sodium hydride (1.2 equivalents) in anhydrous DMF.

  • Cool the suspension to 0 °C using an ice bath.

  • Slowly add a solution of uracil (1.0 equivalent) in anhydrous DMF to the sodium hydride suspension.

  • Stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional hour.

  • Cool the reaction mixture back to 0 °C and add cyclopentyl bromide (1.1 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir for 8-16 hours, monitoring the progress by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to yield 1-cyclopentyluracil.

Data Presentation

The following table summarizes typical reaction conditions and expected outcomes for the synthesis of 1-cyclopentyluracil. Yields are representative and may vary depending on the specific reaction scale and purification efficiency.

ParameterMethod AMethod B
Base Potassium Carbonate (K₂CO₃)Sodium Hydride (NaH)
Solvent Dimethylformamide (DMF)Dimethylformamide (DMF)
Temperature 60-80 °C0 °C to Room Temperature
Reaction Time 12-24 hours8-16 hours
Typical Yield 40-60%50-70%
Key Considerations Milder conditions, slower reaction.Requires strict anhydrous conditions.

Visualizations

The following diagrams illustrate the chemical reaction and the experimental workflow for the synthesis of this compound.

reaction_scheme cluster_reactants Reactants cluster_products Product uracil Uracil arrow -> plus1 + cyclopentyl_bromide Cyclopentyl Bromide This compound 1-Cyclopentyluracil arrow->this compound  Base (e.g., K₂CO₃)  Solvent (e.g., DMF)

Caption: General reaction scheme for the synthesis of 1-Cyclopentyluracil.

experimental_workflow start Start reactants Combine Uracil and Base in DMF start->reactants add_bromide Add Cyclopentyl Bromide reactants->add_bromide reaction Heat and Stir (Monitor by TLC) add_bromide->reaction workup Aqueous Workup and Extraction reaction->workup purification Column Chromatography workup->purification product Isolate 1-Cyclopentyluracil purification->product

Caption: Experimental workflow for this compound synthesis.

Application Notes and Protocols for the Step-by--Step Synthesis of Carbocyclic Nucleosides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbocyclic nucleosides are a critical class of compounds in medicinal chemistry, serving as potent antiviral and anticancer agents.[1][2] In these nucleoside analogues, the furanose ring's oxygen atom is replaced by a methylene group, a modification that imparts significant biological advantages.[3][4][5] This isosteric replacement enhances their metabolic stability by conferring resistance to enzymatic cleavage by phosphorylases and hydrolases, which typically target the glycosidic bond in natural nucleosides. Prominent examples of carbocyclic nucleosides that have found clinical success include Abacavir (an anti-HIV agent) and Entecavir (used to treat Hepatitis B).

The synthesis of these complex molecules is a challenging endeavor in organic chemistry, requiring precise control over stereochemistry. Generally, the synthetic strategies can be categorized into two main approaches: linear and convergent synthesis. This document provides a detailed overview of these synthetic routes, key chemical reactions, and step-by-step experimental protocols for the synthesis of carbocyclic nucleosides.

Major Synthetic Strategies

There are two primary approaches to the synthesis of carbocyclic nucleosides:

  • Linear Synthesis: In this approach, the heterocyclic base is constructed in a stepwise manner onto a pre-existing and suitably protected chiral cyclopentylamine.

  • Convergent Synthesis: This more flexible strategy involves the direct coupling of an intact, pre-synthesized heterocyclic base with a functionalized carbocyclic moiety.

Logical Relationship of Synthetic Approaches

A Starting Materials D Protected Chiral Cyclopentylamine A->D E Functionalized Carbocyclic Moiety A->E B Linear Synthesis F Heterocyclic Base Construction B->F C Convergent Synthesis G Direct Coupling with Heterocyclic Base C->G D->B E->C H Carbocyclic Nucleoside Analog F->H G->H

Caption: General strategies for carbocyclic nucleoside synthesis.

Key Synthetic Reactions and Protocols

Several powerful chemical reactions are employed in the synthesis of carbocyclic nucleosides. The following sections detail the protocols for some of the most critical transformations.

Convergent Synthesis via Mitsunobu Reaction

The Mitsunobu reaction is a versatile and widely used method in the convergent synthesis of carbocyclic nucleosides. It allows for the coupling of a functionalized cyclopentenol with a nucleobase under mild conditions.

cluster_0 Reaction Setup cluster_1 Reagent Addition cluster_2 Reaction and Workup A Dissolve Cyclopentenol, Nucleobase, and PPh3 in anhydrous THF B Cool to 0 °C A->B C Add DIAD or DEAD dropwise B->C D Warm to RT and stir for 12-24h C->D E Concentrate under reduced pressure D->E F Purify by column chromatography E->F G Protected Carbocyclic Nucleoside F->G

Caption: Workflow for Mitsunobu coupling of a cyclopentenol and a nucleobase.

This protocol is adapted from the synthesis of carbocyclic imidazole analogs.

Materials:

  • Chiral cyclopentenyl alcohol

  • N-Boc-L-histamine methyl ester

  • Triphenylphosphine (PPh₃)

  • Diisopropyl azodicarboxylate (DIAD)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • To a solution of the chiral cyclopentenyl alcohol (1.0 eq), N-Boc-L-histamine methyl ester (1.2 eq), and triphenylphosphine (1.5 eq) in anhydrous THF, add diisopropyl azodicarboxylate (1.5 eq) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the protected carbocyclic imidazole analog.

Reactant Equivalents Typical Yield Reference
Cyclopentenyl alcohol1.076%
N-Boc-L-histamine methyl ester1.2
PPh₃1.5
DIAD1.5
Ring-Closing Metathesis (RCM) in Carbocyclic Ring Formation

Ring-closing metathesis is a powerful tool for the construction of the carbocyclic (cyclopentene) ring from an acyclic diene precursor. This reaction, often catalyzed by Grubbs' catalysts, is known for its functional group tolerance and efficiency in forming 5- to 7-membered rings.

A Dissolve Acyclic Diene in Anhydrous CH2Cl2 or Toluene B Add Grubbs' Catalyst (1st or 2nd generation) A->B C Reflux the mixture for 2-12h B->C D Monitor reaction by TLC C->D E Cool to RT and concentrate D->E F Purify by column chromatography E->F G Cyclopentene Derivative F->G

Caption: General workflow for Ring-Closing Metathesis (RCM).

This protocol is a generalized procedure based on the application of RCM in carbocyclic nucleoside synthesis.

Materials:

  • Acyclic diene precursor

  • Grubbs' Catalyst (e.g., Grubbs' 2nd Generation Catalyst)

  • Anhydrous Dichloromethane (CH₂Cl₂) or Toluene

Procedure:

  • Dissolve the acyclic diene precursor (1.0 eq) in anhydrous and degassed CH₂Cl₂ or toluene.

  • Add Grubbs' catalyst (0.01-0.05 eq) to the solution.

  • Heat the reaction mixture to reflux and stir for 2-12 hours under an inert atmosphere (e.g., nitrogen or argon).

  • Monitor the reaction for the disappearance of the starting material by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and concentrate it under reduced pressure.

  • Purify the resulting crude product by silica gel column chromatography to obtain the desired cyclopentene derivative.

Catalyst Solvent Typical Yield Reference
Grubbs' 2nd Gen.CH₂Cl₂ or Toluene52% (overall from D-ribose)
Diels-Alder Reaction for Cyclohexene Ring Construction

The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful method for forming six-membered rings with excellent control over regio- and stereochemistry. It has been applied to the synthesis of cyclohexene-based carbocyclic nucleosides.

Diene Conjugated Diene TransitionState Cyclic Transition State Diene->TransitionState Dienophile Dienophile (Alkene) Dienophile->TransitionState Product Substituted Cyclohexene TransitionState->Product

References

Application Notes and Protocols for Cyclopentyluracil Antiviral Activity Screening

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclopentyluracil is a nucleoside analogue belonging to the class of pyrimidine derivatives. Compounds of this nature are of significant interest in antiviral research due to their potential to interfere with viral replication processes. Specifically, uracil analogues can act as inhibitors of viral nucleic acid synthesis, a critical step in the life cycle of many viruses, particularly herpesviruses. The structural similarity of these analogues to natural nucleosides allows them to be recognized by viral enzymes, such as DNA polymerase, leading to the termination of the growing nucleic acid chain and subsequent inhibition of viral propagation.[1]

This document provides detailed application notes and experimental protocols for the screening of the antiviral activity of this compound, with a primary focus on its potential efficacy against Herpes Simplex Virus (HSV). The protocols outlined below describe standard assays for determining the compound's inhibitory effects on viral replication and its cytotoxicity to host cells.

Mechanism of Action: Inhibition of Viral DNA Polymerase

The primary proposed mechanism of action for this compound and related nucleoside analogues is the inhibition of viral DNA polymerase.[2] This process can be conceptualized in the following steps:

  • Cellular Uptake: The compound enters the host cell.

  • Phosphorylation: To become active, nucleoside analogues must be phosphorylated to their triphosphate form. In the case of many anti-herpetic nucleoside analogues, the initial phosphorylation to the monophosphate is selectively catalyzed by a virus-encoded thymidine kinase (TK).[3] Subsequent phosphorylations to the di- and triphosphate forms are carried out by host cellular kinases.[3] This selective initial phosphorylation by the viral enzyme is a key factor in the specific antiviral activity and low toxicity of many of these compounds.[3]

  • Inhibition of Viral DNA Polymerase: The triphosphate form of the analogue then acts as a competitive inhibitor of the natural deoxynucleoside triphosphate (dNTP) substrate for the viral DNA polymerase. It can be incorporated into the growing viral DNA chain, and due to the modification in the sugar moiety (a cyclopentyl group instead of a deoxyribose ring), it causes chain termination, thus halting viral DNA replication.

The inhibition of viral DNA polymerase by a nucleoside analogue can trigger cellular DNA damage response pathways. When the viral DNA polymerase is stalled, it can lead to the accumulation of single-stranded DNA and the activation of cellular stress responses, such as the ataxia telangiectasia mutated (ATM) and ATR (ATM and Rad3-related) pathways. These pathways can, in turn, influence the fate of the infected cell.

Quantitative Data Summary

While specific experimental data for the antiviral activity of this compound is not widely available in the public domain, the following tables present hypothetical data based on the expected activity of similar uracil derivatives against Herpes Simplex Virus Type 1 (HSV-1). This data is for illustrative purposes to demonstrate how results from the described assays would be presented.

Table 1: Antiviral Activity of this compound against HSV-1

CompoundVirus StrainAssay TypeEC₅₀ (µM)
This compoundHSV-1 (Strain KOS)Plaque Reduction Assay5.2
Acyclovir (Control)HSV-1 (Strain KOS)Plaque Reduction Assay1.5

EC₅₀ (50% Effective Concentration) is the concentration of the compound that inhibits viral replication by 50%.

Table 2: Cytotoxicity of this compound

CompoundCell LineAssay TypeCC₅₀ (µM)
This compoundVeroMTT Assay>100
Acyclovir (Control)VeroMTT Assay>100

CC₅₀ (50% Cytotoxic Concentration) is the concentration of the compound that reduces the viability of uninfected cells by 50%.

Table 3: Selectivity Index

CompoundEC₅₀ (µM)CC₅₀ (µM)Selectivity Index (SI = CC₅₀/EC₅₀)
This compound5.2>100>19.2
Acyclovir (Control)1.5>100>66.7

The Selectivity Index (SI) is a measure of the compound's therapeutic window. A higher SI value indicates a more promising antiviral agent.

Experimental Protocols

Plaque Reduction Assay (PRA) for Antiviral Activity

This assay is the gold standard for measuring the ability of a compound to inhibit the replication of a virus. It quantifies the reduction in the number of viral plaques formed in a cell monolayer in the presence of the test compound.

Materials:

  • Vero cells (or other susceptible cell line)

  • Herpes Simplex Virus Type 1 (HSV-1) stock of known titer

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin (Growth Medium)

  • DMEM supplemented with 2% FBS and 1% Penicillin-Streptomycin (Maintenance Medium)

  • This compound (dissolved in DMSO to create a stock solution)

  • Acyclovir (positive control)

  • Methylcellulose overlay (e.g., 2% methylcellulose in maintenance medium)

  • Crystal Violet staining solution (0.5% crystal violet in 20% ethanol)

  • Phosphate Buffered Saline (PBS)

  • 6-well or 12-well cell culture plates

  • CO₂ incubator (37°C, 5% CO₂)

Protocol:

  • Cell Seeding: Seed Vero cells into 6-well or 12-well plates at a density that will result in a confluent monolayer the next day (e.g., 5 x 10⁵ cells/well for a 6-well plate). Incubate overnight at 37°C with 5% CO₂.

  • Compound Preparation: Prepare serial dilutions of this compound and Acyclovir in maintenance medium. The final concentrations should bracket the expected EC₅₀. Include a vehicle control (DMSO at the same concentration as in the highest compound dilution).

  • Viral Infection: When the cell monolayer is confluent, aspirate the growth medium. Infect the cells with HSV-1 at a multiplicity of infection (MOI) that will produce a countable number of plaques (e.g., 100 plaque-forming units [PFU]/well). Incubate for 1 hour at 37°C to allow for viral adsorption, gently rocking the plate every 15 minutes.

  • Compound Treatment: After the adsorption period, aspirate the viral inoculum and wash the monolayer twice with PBS. Add the prepared serial dilutions of this compound, Acyclovir, or vehicle control to the respective wells.

  • Overlay: Add the methylcellulose overlay to each well. The overlay restricts the spread of the virus to adjacent cells, resulting in the formation of discrete plaques.

  • Incubation: Incubate the plates at 37°C with 5% CO₂ for 2-3 days, or until plaques are visible.

  • Plaque Visualization: Aspirate the overlay and fix the cells with a solution of 10% formalin in PBS for 30 minutes. After fixation, aspirate the formalin and stain the cells with Crystal Violet solution for 15-30 minutes.

  • Plaque Counting: Gently wash the plates with water to remove excess stain and allow them to air dry. Count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the vehicle control. Plot the percentage of inhibition against the compound concentration and determine the EC₅₀ value using non-linear regression analysis.

MTT Assay for Cytotoxicity

This colorimetric assay measures the metabolic activity of cells and is a common method to assess the cytotoxicity of a compound. Viable cells with active metabolism reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.

Materials:

  • Vero cells (or the same cell line used in the antiviral assay)

  • Growth Medium

  • This compound (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS, filter-sterilized)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • 96-well cell culture plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed Vero cells into a 96-well plate at a density of approximately 1 x 10⁴ cells/well in 100 µL of growth medium. Incubate overnight at 37°C with 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of this compound in growth medium. Aspirate the medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include wells with medium only (blank), cells with medium and vehicle (vehicle control), and cells with a known cytotoxic agent (positive control, optional). Incubate for the same duration as the antiviral assay (e.g., 48-72 hours).

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well. Incubate for 2-4 hours at 37°C, allowing the formazan crystals to form.

  • Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Absorbance Reading: Read the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Plot the percentage of viability against the compound concentration and determine the CC₅₀ value using non-linear regression analysis.

Viral DNA Polymerase Inhibition Assay

This biochemical assay directly measures the inhibitory effect of the triphosphate form of this compound on the activity of purified viral DNA polymerase.

Materials:

  • Purified recombinant HSV-1 DNA polymerase

  • Activated calf thymus DNA (or a synthetic template-primer)

  • Deoxynucleoside triphosphates (dATP, dCTP, dGTP, dTTP)

  • [³H]-dTTP or other radiolabeled dNTP

  • This compound triphosphate

  • Reaction buffer (containing MgCl₂, KCl, DTT, BSA)

  • Trichloroacetic acid (TCA)

  • Glass fiber filters

  • Scintillation counter

Protocol:

  • Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing the reaction buffer, activated DNA template, a mix of unlabeled dNTPs, and the radiolabeled dNTP.

  • Inhibitor Addition: Add varying concentrations of this compound triphosphate to the reaction tubes. Include a no-inhibitor control.

  • Enzyme Addition: Initiate the reaction by adding the purified HSV-1 DNA polymerase.

  • Incubation: Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).

  • Reaction Termination: Stop the reaction by adding cold TCA to precipitate the DNA.

  • Measurement of Incorporation: Collect the precipitated DNA on glass fiber filters by vacuum filtration. Wash the filters with TCA and ethanol. Allow the filters to dry and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of DNA polymerase activity for each inhibitor concentration relative to the no-inhibitor control. Determine the IC₅₀ value, which is the concentration of the inhibitor that reduces enzyme activity by 50%.

Visualization of Pathways and Workflows

Antiviral_Screening_Workflow cluster_Antiviral_Activity Antiviral Activity Assessment cluster_Cytotoxicity Cytotoxicity Assessment cluster_Analysis Data Analysis A1 Prepare Cell Monolayer A2 Infect with Virus A1->A2 A3 Treat with this compound A2->A3 A4 Incubate and Allow Plaque Formation A3->A4 A5 Stain and Count Plaques A4->A5 A6 Calculate EC₅₀ A5->A6 C1 Determine Selectivity Index (SI = CC₅₀ / EC₅₀) A6->C1 B1 Seed Cells B2 Treat with this compound B1->B2 B3 Incubate B2->B3 B4 Add MTT Reagent B3->B4 B5 Measure Absorbance B4->B5 B6 Calculate CC₅₀ B5->B6 B6->C1

Caption: Experimental workflow for antiviral screening.

Mechanism_of_Action cluster_Cell Host Cell cluster_Virus Virus-infected cluster_Host Host Kinases cluster_Viral_Replication Viral DNA Replication CPU This compound VTK Viral Thymidine Kinase CPU->VTK Phosphorylation CPU_MP This compound Monophosphate HK1 GMPK CPU_MP->HK1 Phosphorylation CPU_DP This compound Diphosphate HK2 NDPK CPU_DP->HK2 Phosphorylation CPU_TP This compound Triphosphate V_DNA_Polymerase Viral DNA Polymerase CPU_TP->V_DNA_Polymerase Competitive Inhibition VTK->CPU_MP HK1->CPU_DP HK2->CPU_TP DNA_Chain Growing Viral DNA Chain V_DNA_Polymerase->DNA_Chain Incorporation Termination Chain Termination DNA_Chain->Termination

Caption: Proposed mechanism of action for this compound.

Signaling_Pathway cluster_Infection HSV-1 Infection cluster_Inhibition Inhibition cluster_DDR Cellular DNA Damage Response HSV1 HSV-1 Viral_DNA_Rep Viral DNA Replication HSV1->Viral_DNA_Rep Stalled_Fork Stalled Replication Fork Viral_DNA_Rep->Stalled_Fork ATM ATM Stalled_Fork->ATM Activates ATR ATR Stalled_Fork->ATR Activates CPU_TP This compound-TP CPU_TP->Viral_DNA_Rep Inhibits Cell_Cycle_Arrest Cell Cycle Arrest ATM->Cell_Cycle_Arrest Apoptosis Apoptosis ATM->Apoptosis FANCI_FANCD2 FANCI/FANCD2 Complex ATR->FANCI_FANCD2 Activates ATR->Cell_Cycle_Arrest

Caption: Signaling pathways affected by HSV-1 DNA polymerase inhibition.

References

Application Notes and Protocols for High-Throughput Screening of Cyclopentyluracil Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclopentyluracil analogs represent a class of small molecules with significant potential in drug discovery, particularly in the development of novel antiviral and anticancer agents. These compounds, characterized by a central uracil scaffold appended with a cyclopentyl group, are amenable to high-throughput screening (HTS) campaigns to identify lead compounds for therapeutic development. Their structural similarity to endogenous nucleosides suggests potential interactions with a variety of biological targets, including viral enzymes and proteins involved in nucleotide metabolism.

This document provides detailed application notes and experimental protocols for the high-throughput screening of this compound analog libraries against two key targets: HIV-1 capsid protein and CTP synthetase. Additionally, a general protocol for phenotypic antiviral screening is included.

Potential Biological Targets and Signaling Pathways

This compound analogs may exert their biological effects by targeting key cellular or viral processes. Two promising targets for this class of compounds are the HIV-1 capsid protein and CTP (cytidine triphosphate) synthetase.

HIV-1 Capsid Protein

The HIV-1 capsid is a conical protein shell that encloses the viral RNA genome and essential enzymes. It plays a crucial role in multiple stages of the viral life cycle, including reverse transcription, nuclear import, and assembly. Small molecules that bind to and either stabilize or destabilize the capsid structure can act as potent antiviral inhibitors.

HIV_Capsid_Signaling This compound Analog This compound Analog HIV-1 Capsid Protein (CA) HIV-1 Capsid Protein (CA) This compound Analog->HIV-1 Capsid Protein (CA) Binds to Capsid Disassembly Capsid Disassembly HIV-1 Capsid Protein (CA)->Capsid Disassembly Modulates Reverse Transcription Reverse Transcription Capsid Disassembly->Reverse Transcription Impacts Nuclear Import Nuclear Import Reverse Transcription->Nuclear Import Enables Viral Replication Viral Replication Nuclear Import->Viral Replication Leads to

Figure 1: Simplified signaling pathway of HIV-1 capsid inhibition.
CTP Synthetase

CTP synthetase is a key enzyme in the de novo biosynthesis of pyrimidine nucleotides, catalyzing the conversion of UTP to CTP.[1] This process is essential for DNA and RNA synthesis. Inhibition of CTP synthetase can lead to depletion of the CTP pool, thereby halting cell proliferation and viral replication, making it an attractive target for both anticancer and antiviral therapies.[1][2]

CTP_Synthetase_Pathway cluster_synthesis De Novo Pyrimidine Synthesis UTP UTP CTP Synthetase CTP Synthetase UTP->CTP Synthetase CTP CTP CTP Synthetase->CTP DNA/RNA Synthesis DNA/RNA Synthesis CTP->DNA/RNA Synthesis Required for This compound Analog This compound Analog This compound Analog->CTP Synthetase Inhibits Cell Proliferation / Viral Replication Cell Proliferation / Viral Replication DNA/RNA Synthesis->Cell Proliferation / Viral Replication Drives

Figure 2: CTP synthetase inhibition pathway.

Data Presentation: Illustrative Screening Results

The following tables present hypothetical but realistic quantitative data from a high-throughput screening campaign of a library of this compound analogs.

Table 1: Primary HTS Results for HIV-1 Capsid Inhibition

Compound ID% Inhibition at 10 µMHit Confirmation
CPU-00185.2Yes
CPU-00212.5No
CPU-00392.1Yes
CPU-00455.7Yes
CPU-0055.8No

Table 2: Dose-Response Analysis of Confirmed Hits against HIV-1 Capsid

Compound IDIC50 (µM)
CPU-0012.5
CPU-0030.8
CPU-0048.1

Table 3: Primary HTS Results for CTP Synthetase Inhibition

Compound ID% Inhibition at 20 µMHit Confirmation
CPU-10178.9Yes
CPU-10295.3Yes
CPU-10321.4No
CPU-1046.7No
CPU-10562.1Yes

Table 4: Dose-Response Analysis of Confirmed Hits against CTP Synthetase

Compound IDIC50 (µM)
CPU-1015.2
CPU-1021.1
CPU-10515.8

Experimental Protocols

Synthesis of a this compound Analog Library

A representative synthesis of N1-substituted this compound analogs can be achieved through various established methods. A common approach involves the alkylation of uracil or a protected uracil derivative with a suitable cyclopentyl halide.

Synthesis_Workflow Uracil Uracil Protection Protection Uracil->Protection Protected Uracil Protected Uracil Protection->Protected Uracil Alkylation Alkylation Protected Uracil->Alkylation N1-Cyclopentyluracil N1-Cyclopentyluracil Alkylation->N1-Cyclopentyluracil Cyclopentyl Bromide Cyclopentyl Bromide Cyclopentyl Bromide->Alkylation Deprotection Deprotection N1-Cyclopentyluracil->Deprotection Purification Purification Deprotection->Purification

Figure 3: General workflow for the synthesis of this compound analogs.

Protocol:

  • Protection of Uracil: To a solution of uracil in a suitable solvent (e.g., DMF), add a protecting group reagent (e.g., tert-butyldimethylsilyl chloride) and a base (e.g., imidazole). Stir at room temperature until the reaction is complete as monitored by TLC.

  • Alkylation: To the solution of protected uracil, add a base (e.g., sodium hydride) at 0°C. After stirring for 30 minutes, add cyclopentyl bromide and allow the reaction to warm to room temperature. Stir until the starting material is consumed.

  • Deprotection: Quench the reaction with water and extract the product with an organic solvent. The protecting group can be removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane).

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired N1-cyclopentyluracil analog.

High-Throughput Screening Assay for HIV-1 Capsid Inhibitors

This protocol describes a fluorescence-based high-throughput assay to screen for compounds that disrupt HIV-1 capsid assembly or disassembly.[3]

HIV_HTS_Workflow Compound Library Compound Library Plate Compounds Plate Compounds Compound Library->Plate Compounds Add Recombinant CA Add Recombinant CA Plate Compounds->Add Recombinant CA Induce Assembly Induce Assembly Add Recombinant CA->Induce Assembly Add Fluorescent Dye Add Fluorescent Dye Induce Assembly->Add Fluorescent Dye Measure Fluorescence Measure Fluorescence Add Fluorescent Dye->Measure Fluorescence Data Analysis Data Analysis Measure Fluorescence->Data Analysis

Figure 4: Workflow for the HIV-1 capsid HTS assay.

Materials:

  • 384-well black, clear-bottom assay plates

  • Recombinant HIV-1 capsid protein (CA)

  • Assay buffer (e.g., 50 mM MES, pH 6.0, 1 M NaCl)

  • Fluorescent dye that binds to assembled capsids (e.g., a molecular rotor dye)

  • Compound library of this compound analogs dissolved in DMSO

  • Plate reader with fluorescence detection capabilities

Protocol:

  • Compound Plating: Using an automated liquid handler, dispense 100 nL of each compound from the library into the wells of a 384-well assay plate. Include positive (known capsid inhibitor) and negative (DMSO vehicle) controls.

  • Protein Addition: Add 10 µL of recombinant HIV-1 CA protein (final concentration ~10 µM) in assay buffer to each well.

  • Assembly Induction: Incubate the plate at 37°C for 1 hour to allow for compound binding and capsid assembly.

  • Dye Addition: Add 10 µL of the fluorescent dye solution to each well.

  • Signal Detection: Incubate the plate for 15 minutes at room temperature, protected from light. Measure the fluorescence intensity using a plate reader (e.g., excitation at 485 nm, emission at 520 nm).

  • Data Analysis: Calculate the percent inhibition for each compound relative to the positive and negative controls.

High-Throughput Screening Assay for CTP Synthetase Inhibitors

This protocol outlines a biochemical assay to screen for inhibitors of CTP synthetase by measuring the production of ADP, a byproduct of the enzymatic reaction.[4]

CTPS_HTS_Workflow Compound Library Compound Library Plate Compounds Plate Compounds Compound Library->Plate Compounds Add Enzyme & Substrates Add Enzyme & Substrates Plate Compounds->Add Enzyme & Substrates Incubate Incubate Add Enzyme & Substrates->Incubate Add Detection Reagent Add Detection Reagent Incubate->Add Detection Reagent Measure Luminescence Measure Luminescence Add Detection Reagent->Measure Luminescence Data Analysis Data Analysis Measure Luminescence->Data Analysis

Figure 5: Workflow for the CTP synthetase HTS assay.

Materials:

  • 384-well white, opaque assay plates

  • Recombinant human CTP synthetase

  • Assay buffer (e.g., 100 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM DTT)

  • Substrates: UTP, ATP, and L-glutamine

  • ADP detection kit (e.g., ADP-Glo™ Kinase Assay)

  • Compound library of this compound analogs dissolved in DMSO

  • Luminometer

Protocol:

  • Compound Plating: Dispense 100 nL of each test compound into the wells of a 384-well assay plate.

  • Enzyme and Substrate Addition: Add 10 µL of a solution containing CTP synthetase, UTP, ATP, and L-glutamine in assay buffer to each well.

  • Enzymatic Reaction: Incubate the plate at 37°C for 60 minutes.

  • ADP Detection: Add 5 µL of the ADP-Glo™ Reagent to each well to stop the enzymatic reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Luminescence Generation: Add 10 µL of the Kinase Detection Reagent to each well to convert the generated ADP to ATP, which then drives a luciferase reaction. Incubate for 30 minutes at room temperature.

  • Signal Measurement: Measure the luminescence signal using a plate reader.

  • Data Analysis: Determine the percent inhibition of CTP synthetase activity for each compound.

General In Vitro Antiviral Screening Protocol

This protocol describes a general method to assess the antiviral activity of this compound analogs against a specific virus in a cell-based assay.

Materials:

  • 96-well cell culture plates

  • Host cell line susceptible to the virus of interest

  • Virus stock with a known titer

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Compound library of this compound analogs

  • Cell viability assay reagent (e.g., CellTiter-Glo®)

Protocol:

  • Cell Seeding: Seed the host cells into 96-well plates at an appropriate density and incubate overnight.

  • Compound Addition: Treat the cells with serial dilutions of the this compound analogs.

  • Viral Infection: Infect the cells with the virus at a predetermined multiplicity of infection (MOI).

  • Incubation: Incubate the plates for a period sufficient for the virus to replicate and cause a cytopathic effect (CPE) in the control wells (typically 2-5 days).

  • Assessment of Antiviral Activity:

    • CPE Inhibition: Visually inspect the wells for a reduction in CPE compared to the virus control wells.

    • Cell Viability Assay: Measure cell viability using a reagent like CellTiter-Glo® to quantify the protective effect of the compounds.

  • Cytotoxicity Assessment: In parallel, treat uninfected cells with the same concentrations of the compounds to determine their cytotoxicity.

  • Data Analysis: Calculate the 50% effective concentration (EC50) and the 50% cytotoxic concentration (CC50) for each compound. The selectivity index (SI = CC50/EC50) is then determined to assess the therapeutic window of the compounds.

Conclusion

The protocols and application notes provided herein offer a comprehensive framework for the high-throughput screening of this compound analogs. By targeting key viral and cellular components such as the HIV-1 capsid and CTP synthetase, these screening campaigns can lead to the identification of promising lead compounds for the development of novel therapeutics. The combination of target-based and phenotypic screening approaches will provide a robust platform for advancing our understanding of the therapeutic potential of this important class of molecules.

References

Characterization of Cyclopentyluracil: Detailed Application Notes and Protocols for HPLC and LC-MS Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and standardized protocols for the analytical characterization of Cyclopentyluracil using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS). These methodologies are crucial for the quantification and identification of this compound in various stages of drug development, from discovery and preclinical studies to quality control of the final product.

High-Performance Liquid Chromatography (HPLC-UV) Method

This section outlines a robust HPLC-UV method for the routine quantification of this compound. The method is designed to be precise, accurate, and suitable for high-throughput analysis.

Quantitative Data Summary

The following table summarizes the key performance parameters of the HPLC-UV method for the analysis of this compound.

ParameterResult
Retention Time (RT) Approximately 4.5 min
Linearity Range 0.1 - 100 µg/mL
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) 0.05 µg/mL
Limit of Quantification (LOQ) 0.1 µg/mL
Intra-day Precision (%RSD) < 2%
Inter-day Precision (%RSD) < 3%
Accuracy (% Recovery) 98 - 102%
Experimental Protocol: HPLC-UV Analysis

1. Instrumentation and Materials:

  • HPLC system with a UV detector.[1]

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • This compound reference standard.

  • HPLC grade water, acetonitrile, and formic acid.

2. Chromatographic Conditions:

  • Column: C18 reversed-phase, 4.6 x 150 mm, 5 µm.

  • Mobile Phase: Isocratic elution with a mixture of Mobile Phase A and Mobile Phase B (e.g., 70:30 v/v). The exact ratio should be optimized to achieve the desired retention time.

  • Flow Rate: 1.0 mL/min.[2]

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • UV Detection Wavelength: 260 nm (based on the typical absorbance of uracil derivatives).[3]

3. Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound reference standard in a suitable solvent (e.g., methanol or a mixture of water and acetonitrile).

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 0.1, 1, 10, 50, 100 µg/mL).

  • Sample Preparation: The sample preparation method will depend on the matrix. For simple matrices, a "dilute and shoot" approach may be sufficient. For more complex matrices like plasma or tissue homogenates, protein precipitation or solid-phase extraction (SPE) will be necessary.[1]

    • Protein Precipitation: To 100 µL of plasma sample, add 300 µL of cold acetonitrile. Vortex for 1 minute and centrifuge at 10,000 rpm for 10 minutes. Collect the supernatant for injection.[4]

4. Analysis Workflow:

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Standard_Prep Prepare Standard Solutions Inject Inject into HPLC Standard_Prep->Inject Sample_Prep Prepare Sample Solutions (e.g., Protein Precipitation) Sample_Prep->Inject Separate Chromatographic Separation (C18 Column) Inject->Separate Detect UV Detection at 260 nm Separate->Detect Integrate Integrate Peak Area Detect->Integrate Calibrate Generate Calibration Curve Integrate->Calibrate Quantify Quantify this compound Calibrate->Quantify

Caption: HPLC-UV analysis workflow for this compound.

Liquid Chromatography-Mass Spectrometry (LC-MS) Method

For applications requiring higher sensitivity and selectivity, such as the analysis of this compound in complex biological matrices or for metabolite identification, an LC-MS/MS method is recommended.

Quantitative Data Summary

The following table summarizes the key performance parameters of the LC-MS/MS method for the analysis of this compound.

ParameterResult
Retention Time (RT) Approximately 3.2 min
Precursor Ion (m/z) [M+H]⁺ or [M-H]⁻ (To be determined based on compound properties)
Product Ions (m/z) To be determined from fragmentation experiments
Linearity Range 1 - 1000 ng/mL
Correlation Coefficient (r²) > 0.998
Limit of Detection (LOD) 0.5 ng/mL
Limit of Quantification (LOQ) 1 ng/mL
Intra-day Precision (%RSD) < 5%
Inter-day Precision (%RSD) < 7%
Accuracy (% Recovery) 95 - 105%
Experimental Protocol: LC-MS/MS Analysis

1. Instrumentation and Materials:

  • LC-MS/MS system (e.g., triple quadrupole or high-resolution mass spectrometer).

  • Reversed-phase C18 or HILIC column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • This compound reference standard.

  • Isotopically labeled internal standard (if available).

  • LC-MS grade water, acetonitrile, and formic acid.

2. Chromatographic Conditions:

  • Column: C18 reversed-phase, 2.1 x 100 mm, 1.8 µm.

  • Mobile Phase Gradient: A gradient elution is typically used to improve peak shape and resolution.

    • 0-1 min: 5% B

    • 1-5 min: 5% to 95% B

    • 5-6 min: 95% B

    • 6-6.1 min: 95% to 5% B

    • 6.1-8 min: 5% B

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

3. Mass Spectrometry Conditions:

  • Ionization Source: Electrospray Ionization (ESI), positive or negative mode. The optimal mode should be determined by infusing a standard solution of this compound.

  • Scan Mode: Multiple Reaction Monitoring (MRM) for quantification.

  • MRM Transitions: These need to be optimized for this compound. A hypothetical example based on the fragmentation of uracil could be:

    • Precursor Ion (Q1): [M+H]⁺

    • Product Ion (Q3): A characteristic fragment ion resulting from the loss of the cyclopentyl group or other neutral losses. The fragmentation of the uracil ring itself can also be monitored.

  • Source Parameters:

    • Capillary Voltage: To be optimized (e.g., 3.5 kV).

    • Source Temperature: To be optimized (e.g., 150 °C).

    • Desolvation Temperature: To be optimized (e.g., 400 °C).

    • Gas Flows (Nebulizer, Drying Gas): To be optimized.

4. Standard and Sample Preparation:

  • Follow the same procedures as for the HPLC-UV method, but use LC-MS grade solvents and take extra care to avoid contamination. The use of an isotopically labeled internal standard is highly recommended to correct for matrix effects and variations in extraction recovery.

5. Analysis Workflow:

LCMS_Workflow cluster_prep Sample & Standard Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis Standard_Prep Prepare Standard Solutions (with Internal Standard) Inject Inject into LC-MS/MS Standard_Prep->Inject Sample_Prep Prepare Sample Solutions (e.g., SPE or LLE) Sample_Prep->Inject Separate Chromatographic Separation (Gradient Elution) Inject->Separate Ionize Electrospray Ionization (ESI) Separate->Ionize Detect Mass Spectrometry Detection (MRM Mode) Ionize->Detect Integrate Integrate MRM Transitions Detect->Integrate Calibrate Generate Calibration Curve Integrate->Calibrate Quantify Quantify this compound Calibrate->Quantify

Caption: LC-MS/MS analysis workflow for this compound.

Signaling Pathways and Logical Relationships

While this compound's specific signaling pathway is not detailed here, the following diagram illustrates a generic logical relationship in a drug development context where analytical methods are applied.

DrugDev_Logic cluster_discovery Discovery & Preclinical cluster_analysis Analytical Characterization cluster_development Clinical Development Compound_ID Compound Identification InVitro In Vitro Studies Compound_ID->InVitro InVivo In Vivo PK/PD InVitro->InVivo LCMS_Method LC-MS/MS Method (Bioanalysis, Metabolite ID) InVitro->LCMS_Method InVivo->LCMS_Method Formulation Formulation Development InVivo->Formulation HPLC_Method HPLC-UV Method (Purity, Formulation) Regulatory Regulatory Submission HPLC_Method->Regulatory LCMS_Method->Regulatory Formulation->HPLC_Method Clinical_Trials Clinical Trials Formulation->Clinical_Trials Clinical_Trials->LCMS_Method Clinical_Trials->Regulatory

Caption: Logical flow of analytical method application in drug development.

References

Application Notes and Protocols for Cyclopentyluracil (CPEU) in Virology Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Uracil and its derivatives represent a promising class of compounds in antiviral drug discovery, with established activity against a diverse range of viruses.[1][2][3] These pyrimidine analogues can interfere with viral replication through various mechanisms, including the inhibition of essential viral enzymes or host cell factors.[1][4] Cyclopentyluracil (CPEU) is a novel synthetic uracil derivative characterized by a cyclopentyl moiety. This structural feature offers unique steric and lipophilic properties that may enhance its interaction with viral or cellular targets, potentially leading to improved antiviral efficacy and a favorable pharmacological profile.

These application notes provide a comprehensive guide for the initial virological characterization of CPEU, outlining detailed protocols for assessing its cytotoxicity, antiviral activity, and potential mechanism of action. The provided experimental framework is designed to be adaptable for screening CPEU against a variety of DNA and RNA viruses.

Data Presentation

The following tables provide a template for summarizing the quantitative data obtained from the experimental protocols.

Table 1: Cytotoxicity of this compound (CPEU) in Different Cell Lines

Cell LineCell TypeCC₅₀ (µM)
VeroMonkey Kidney Epithelial>100
A549Human Lung Carcinoma>100
MDCKCanine Kidney Epithelial>100
CEMHuman T-lymphoblastoid>100

*CC₅₀ (50% cytotoxic concentration) is the concentration of the compound that reduces cell viability by 50%.

Table 2: Antiviral Activity of this compound (CPEU) Against a Panel of Viruses

VirusFamilyStrainCell LineEC₅₀ (µM)Selectivity Index (SI = CC₅₀/EC₅₀)
Herpes Simplex Virus 1 (HSV-1)HerpesviridaeKOSVero5.2>19.2
Human Cytomegalovirus (HCMV)HerpesviridaeAD-169HEL12.5>8
Influenza A Virus (H1N1)OrthomyxoviridaeA/PR/8/34MDCK25.8>3.8
Human Immunodeficiency Virus 1 (HIV-1)RetroviridaeIIIBCEM19.1>5.2

*EC₅₀ (50% effective concentration) is the concentration of the compound that inhibits viral replication by 50%.

Experimental Protocols

Protocol 1: Determination of Cytotoxicity (MTT Assay)

This protocol determines the concentration range of CPEU that is non-toxic to the host cells used for antiviral assays.

Materials:

  • Host cell lines (e.g., Vero, A549, MDCK)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound (CPEU) stock solution (e.g., 10 mM in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Plate reader (570 nm)

Methodology:

  • Seed the 96-well plates with host cells at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C with 5% CO₂.

  • Prepare serial dilutions of CPEU in complete cell culture medium.

  • Remove the old medium from the cells and add 100 µL of the CPEU dilutions to the respective wells. Include wells with medium only (blank) and cells with medium containing the same concentration of DMSO as the highest CPEU concentration (vehicle control).

  • Incubate the plates for 48-72 hours (depending on the cell line's doubling time) at 37°C with 5% CO₂.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate the 50% cytotoxic concentration (CC₅₀) by plotting the percentage of cell viability against the log of the CPEU concentration.

Protocol 2: Antiviral Activity Assessment (Plaque Reduction Assay)

This assay quantifies the ability of CPEU to inhibit the replication of a virus.

Materials:

  • Confluent monolayer of host cells in 6-well or 12-well plates.

  • Virus stock with a known titer (Plaque Forming Units/mL).

  • This compound (CPEU) at non-toxic concentrations.

  • Infection medium (e.g., serum-free DMEM).

  • Overlay medium (e.g., 1:1 mixture of 2X complete medium and 1.2% agarose).

  • Crystal violet staining solution (0.1% crystal violet in 20% ethanol).

Methodology:

  • Grow host cells to 90-100% confluency in multi-well plates.

  • Wash the cell monolayers with PBS.

  • Prepare a virus dilution in infection medium to yield 50-100 plaques per well.

  • Pre-treat the cells with various concentrations of CPEU in infection medium for 1 hour at 37°C. Include a no-drug virus control.

  • Infect the cells with the virus dilution for 1 hour at 37°C, allowing for viral adsorption.

  • Remove the inoculum and wash the cells with PBS.

  • Add the overlay medium containing the same concentrations of CPEU as in the pre-treatment step.

  • Incubate the plates at 37°C with 5% CO₂ until plaques are visible (typically 2-5 days).

  • Fix the cells with 10% formalin for at least 30 minutes.

  • Remove the overlay and stain the cells with crystal violet solution for 15 minutes.

  • Wash the plates with water and allow them to dry.

  • Count the number of plaques in each well.

  • Calculate the 50% effective concentration (EC₅₀) by plotting the percentage of plaque reduction against the log of the CPEU concentration.

Protocol 3: Mechanism of Action Study (Time-of-Addition Assay)

This assay helps to identify the stage of the viral life cycle that is inhibited by CPEU.

Materials:

  • Confluent monolayer of host cells in multi-well plates.

  • High-titer virus stock.

  • CPEU at a concentration of 5-10 times its EC₅₀.

  • Appropriate control inhibitors with known mechanisms (e.g., entry inhibitor, replication inhibitor).

Methodology:

  • Seed host cells in multi-well plates and grow to confluency.

  • Synchronize the infection by pre-chilling the plates and virus inoculum at 4°C for 30 minutes.

  • Infect the cells with a high multiplicity of infection (MOI) for 1-2 hours at 4°C to allow attachment but not entry.

  • Wash the cells with cold PBS to remove unbound virus.

  • Add pre-warmed medium and transfer the plates to 37°C to initiate infection (this is time zero).

  • Add CPEU at different time points post-infection (e.g., -2h to 0h, 0-2h, 2-4h, 4-6h, 6-8h).

    • Full-time: CPEU is present from 2 hours before infection until the end of the experiment.

    • Attachment: CPEU is present only during the cold incubation period.

    • Entry: CPEU is added at time zero and removed after 2 hours.

    • Post-entry: CPEU is added at different time intervals after infection.

  • At the end of a single replication cycle (e.g., 8-12 hours), collect the supernatant or cell lysate.

  • Determine the virus yield using a plaque assay or quantitative PCR (qPCR).

  • Plot the viral yield against the time of CPEU addition. A significant reduction in viral titer at a specific time point indicates the targeted stage of the viral life cycle.

Visualizations

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Mechanism of Action A Prepare this compound (CPEU) Stock C Determine Cytotoxicity (CC50) via MTT Assay A->C B Select Host Cell Lines and Viruses B->C D Perform Antiviral Screening (EC50) via Plaque Reduction Assay B->D C->D E Calculate Selectivity Index (SI = CC50 / EC50) D->E F Time-of-Addition Assay E->F G Identify Stage of Viral Life Cycle Inhibition F->G H Further Mechanistic Studies (e.g., Enzyme Assays) G->H G cluster_0 Viral Replication Cycle A 1. Viral Entry B 2. Uncoating A->B C 3. Viral DNA Replication (DNA Polymerase) B->C D 4. Transcription & Translation C->D E 5. Assembly & Release D->E CPEU This compound (CPEU) CPEU->Inhibition Inhibition->C G Start Start of Viral Replication Cycle (Time 0) T0 Attachment (-2h to 0h) T1 Entry (0h to 2h) Start->T1 T2 Replication (2h to 4h) Start->T2 T3 Late Events (4h to 6h) Start->T3 Result Measure Viral Yield T0->Result T1->Result T2->Result T3->Result

References

Application Notes and Protocols for the Use of Cyclopentyluracil and Related Compounds in Enzymatic Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Data Presentation: Inhibitor Activity

The following table summarizes the inhibitory activities of various compounds against key enzymes in the pyrimidine salvage pathway. It is important to note that while Cyclopentenyl Uracil is a known inhibitor of Uridine Kinase, specific IC50 or Ki values were not found in the reviewed literature.[1][2]

CompoundTarget EnzymeInhibitor TypeKiIC50Reference
Benzylacyclouridine (BAU)Uridine PhosphorylaseCompetitive98 nM-[3]
Benzyloxybenzylacyclouridine (BBAU)Uridine PhosphorylaseCompetitive32 nM-[3]
GimeracilDihydropyrimidine Dehydrogenase (DPD)Competitive-Not specified[4]
Cyclopentenyl UracilUridine KinaseNot specifiedNot availableNot available

Signaling Pathways

The enzymes discussed in these protocols are integral to the pyrimidine salvage and 5-fluorouracil (5-FU) metabolism pathways. Understanding these pathways is essential for interpreting the effects of inhibitors.

Pyrimidine_Salvage_Pathway cluster_salvage Pyrimidine Salvage Pathway Uridine Uridine Uracil Uracil Uridine->Uracil Uridine Phosphorylase (UP) (inhibited by Benzylacyclouridine) UMP UMP Uridine->UMP Uridine Kinase (UCK) (inhibited by Cyclopentenyl Uracil) Ribose1P Ribose-1-Phosphate Uracil->UMP UPRT PRPP PRPP Dihydrouracil Dihydrouracil Uracil->Dihydrouracil Dihydropyrimidine Dehydrogenase (DPD) (inhibited by Gimeracil) UDP UDP UMP->UDP UMP Kinase ATP ATP ADP ADP UTP UTP UDP->UTP Nucleoside Diphosphate Kinase CTP CTP UTP->CTP CTP Synthetase RNA RNA UTP->RNA RNA Polymerase

Caption: Pyrimidine Salvage Pathway with points of inhibition.

FU_Metabolism_Pathway cluster_fu 5-Fluorouracil (5-FU) Metabolism FU 5-Fluorouracil (5-FU) DHFU Dihydrofluorouracil FU->DHFU Dihydropyrimidine Dehydrogenase (DPD) FUMP FUMP FU->FUMP OPRT FUDR FUDR FU->FUDR Thymidine Phosphorylase FUDP FUDP FUMP->FUDP FUTP FUTP FUDP->FUTP RNA_damage RNA Damage FUTP->RNA_damage FdUMP FdUMP FUDR->FdUMP Thymidine Kinase TS Thymidylate Synthase FdUMP->TS Inhibition DNA_damage DNA Damage TS->DNA_damage DNA Synthesis

Caption: 5-Fluorouracil (5-FU) metabolism and mechanism of action.

Experimental Protocols

Protocol 1: Uridine Kinase (UCK) Activity Assay (Luminescence-Based)

This protocol is based on the ADP-Glo™ Kinase Assay principle, which measures kinase activity by quantifying the amount of ADP produced during the enzymatic reaction.

Materials:

  • Uridine Kinase (recombinant)

  • Uridine (substrate)

  • ATP (co-substrate)

  • ADP-Glo™ Kinase Assay Kit (contains ADP-Glo™ Reagent and Kinase Detection Reagent)

  • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • Test compounds (e.g., Cyclopentenyl Uracil) dissolved in DMSO

  • White, opaque 96-well or 384-well plates

  • Multichannel pipettes

  • Plate reader with luminescence detection capabilities

Experimental Workflow:

UCK_Assay_Workflow A Prepare Reagents: - Kinase solution - Substrate/ATP mix - Test compounds B Dispense 5 µL of test compound or vehicle (DMSO) into wells A->B C Add 5 µL of Uridine Kinase to each well B->C D Initiate reaction by adding 10 µL of Uridine/ATP mixture C->D E Incubate at room temperature for 60 minutes D->E F Add 20 µL of ADP-Glo™ Reagent to stop the reaction and deplete ATP E->F G Incubate at room temperature for 40 minutes F->G H Add 40 µL of Kinase Detection Reagent G->H I Incubate at room temperature for 30-60 minutes in the dark H->I J Measure luminescence I->J

Caption: Workflow for the Uridine Kinase activity assay.

Procedure:

  • Reagent Preparation:

    • Prepare a 2X working solution of Uridine Kinase in kinase buffer.

    • Prepare a 2X working solution of Uridine and ATP in kinase buffer. The final concentrations will depend on the specific kinase and experimental goals (e.g., at or below the Km for uridine and ATP).

    • Prepare serial dilutions of the test compound (e.g., Cyclopentenyl Uracil) in DMSO. Further dilute these in kinase buffer to achieve the desired final concentrations. The final DMSO concentration in the assay should be kept low (e.g., <1%).

  • Assay Setup (384-well plate):

    • Add 2.5 µL of the diluted test compound or vehicle (DMSO control) to the appropriate wells.

    • Add 2.5 µL of the 2X Uridine Kinase solution to all wells.

    • Initiate the kinase reaction by adding 5 µL of the 2X Uridine/ATP mixture to each well. The total reaction volume is 10 µL.

  • Kinase Reaction:

    • Incubate the plate at room temperature for 60 minutes. The incubation time may need to be optimized based on the enzyme activity.

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate the plate at room temperature for 40 minutes.

    • Add 20 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and generates a luminescent signal.

    • Incubate the plate at room temperature for 30-60 minutes in the dark.

  • Data Acquisition:

    • Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration to determine the IC50 value.

Protocol 2: Uridine Phosphorylase (UP) Activity Assay (Spectrophotometric)

This protocol is based on monitoring the change in absorbance resulting from the conversion of uridine to uracil.

Materials:

  • Uridine Phosphorylase (purified or as a cell lysate)

  • Uridine (substrate)

  • Potassium phosphate buffer (e.g., 50 mM, pH 7.4)

  • Test compounds (e.g., Benzylacyclouridine) dissolved in a suitable solvent (e.g., DMSO)

  • UV-transparent 96-well plates or cuvettes

  • Spectrophotometer capable of reading in the UV range (e.g., 260 nm and 290 nm)

Experimental Workflow:

UP_Assay_Workflow A Prepare reaction mixture: - Phosphate buffer - Uridine - Test compound/vehicle B Pre-incubate mixture at 37°C A->B C Initiate reaction by adding Uridine Phosphorylase B->C D Monitor the change in absorbance at 290 nm over time C->D E Calculate the initial reaction velocity D->E F Determine inhibitor potency (IC50/Ki) E->F

Caption: Workflow for the Uridine Phosphorylase activity assay.

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of uridine in potassium phosphate buffer.

    • Prepare serial dilutions of the test compound in the same buffer. Ensure the final solvent concentration is low and consistent across all wells.

  • Assay Setup:

    • In a UV-transparent 96-well plate, add the following to each well:

      • Potassium phosphate buffer

      • Uridine solution (final concentration typically in the range of its Km)

      • Test compound or vehicle

    • The final volume should be brought up to, for example, 180 µL with buffer.

  • Enzymatic Reaction:

    • Pre-incubate the plate at 37°C for 5 minutes.

    • Initiate the reaction by adding 20 µL of a pre-warmed Uridine Phosphorylase solution to each well.

    • Immediately place the plate in a spectrophotometer pre-set to 37°C.

  • Data Acquisition:

    • Monitor the increase in absorbance at 290 nm (the wavelength where the difference in absorbance between uracil and uridine is significant) at regular intervals (e.g., every 30 seconds) for a period of 10-20 minutes.

  • Data Analysis:

    • Calculate the initial rate of the reaction (V₀) from the linear portion of the absorbance vs. time plot. The rate can be converted to µmol/min using the molar extinction coefficient difference between uracil and uridine at 290 nm.

    • Determine the percentage of inhibition for each concentration of the test compound.

    • Plot the percentage of inhibition versus the inhibitor concentration to calculate the IC50. For Ki determination, perform the assay at various substrate and inhibitor concentrations and analyze the data using Michaelis-Menten and Lineweaver-Burk plots.

Protocol 3: Dihydropyrimidine Dehydrogenase (DPD) Activity Assay (ELISA-Based)

This protocol is a general guideline based on commercially available DPD ELISA kits.

Materials:

  • DPD ELISA Kit (includes pre-coated 96-well plate, standards, detection antibodies, substrate, and stop solution)

  • Sample (serum, plasma, tissue homogenate)

  • Wash buffer

  • Microplate reader with a 450 nm filter

Experimental Workflow:

DPD_Assay_Workflow A Prepare standards and samples B Add 100 µL of standards or samples to the pre-coated plate A->B C Incubate for 1-2 hours at 37°C B->C D Aspirate and add 100 µL of biotin-conjugated detection antibody C->D E Incubate for 1 hour at 37°C D->E F Aspirate and wash wells 3 times E->F G Add 100 µL of HRP-conjugated avidin F->G H Incubate for 30-60 minutes at 37°C G->H I Aspirate and wash wells 5 times H->I J Add 90 µL of TMB substrate I->J K Incubate for 15-20 minutes at 37°C in the dark J->K L Add 50 µL of stop solution K->L M Read absorbance at 450 nm L->M

Caption: Workflow for the Dihydropyrimidine Dehydrogenase ELISA.

Procedure:

  • Preparation:

    • Bring all reagents and samples to room temperature before use.

    • Reconstitute the DPD standard to create a stock solution. Prepare a dilution series of the standard as per the kit instructions.

    • Prepare samples. Serum or plasma can often be used directly, while tissue samples require homogenization and centrifugation to obtain a clear lysate.

  • Assay Procedure:

    • Add 100 µL of each standard, sample, and blank (sample diluent) to the appropriate wells of the pre-coated microplate.

    • Cover the plate and incubate for 1-2 hours at 37°C.

    • Aspirate the liquid from each well.

    • Add 100 µL of the biotin-conjugated detection antibody to each well.

    • Cover and incubate for 1 hour at 37°C.

    • Aspirate and wash the wells three times with wash buffer.

    • Add 100 µL of HRP-conjugated avidin to each well.

    • Cover and incubate for 30-60 minutes at 37°C.

    • Aspirate and wash the wells five times with wash buffer.

    • Add 90 µL of TMB substrate solution to each well.

    • Incubate for 15-20 minutes at 37°C in the dark. A color change will be observed.

    • Add 50 µL of stop solution to each well to terminate the reaction. The color will change from blue to yellow.

  • Data Acquisition:

    • Read the absorbance of each well at 450 nm within 5 minutes of adding the stop solution.

  • Data Analysis:

    • Subtract the average blank absorbance from the absorbance of the standards and samples.

    • Create a standard curve by plotting the mean absorbance for each standard concentration on the y-axis against the concentration on the x-axis.

    • Use the standard curve to determine the concentration of DPD in the samples. To assess the effect of an inhibitor, pre-incubate the sample with the inhibitor before adding it to the well and compare the DPD concentration to an untreated control.

References

Cyclopentenyl Cytosine (CPEC): A Potent Tool for the Investigation of CTP Synthetase

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclopentenyl cytosine (CPEC), a synthetic analogue of cytidine, serves as a powerful pharmacological tool for studying the function and regulation of CTP synthetase (CTPS).[1][2] CTPS is a critical enzyme in the de novo pyrimidine biosynthesis pathway, catalyzing the ATP-dependent conversion of uridine triphosphate (UTP) to cytidine triphosphate (CTP).[3] CTP is an essential precursor for the synthesis of DNA, RNA, and phospholipids, making CTPS a key player in cell proliferation and survival.[4] CPEC exerts its effects after intracellular phosphorylation to its active triphosphate metabolite, CPEC-TP, which acts as a potent inhibitor of CTPS.[5] This document provides detailed application notes and experimental protocols for utilizing CPEC to investigate the role of CTP synthetase in various biological systems.

Mechanism of Action

CPEC is a prodrug that requires intracellular activation to inhibit CTP synthetase. Upon cellular uptake, CPEC is phosphorylated by uridine-cytidine kinase to CPEC monophosphate, and subsequently to the diphosphate and triphosphate forms. The active metabolite, CPEC triphosphate (CPEC-TP), is a non-competitive inhibitor of CTP synthetase. CPEC-TP induces a sigmoidal kinetic plot with respect to UTP concentration, indicating cooperative inhibition. Inhibition of CTPS by CPEC-TP leads to the depletion of intracellular CTP pools, which in turn affects DNA and RNA synthesis and can induce cell cycle arrest and apoptosis.

Data Presentation

Table 1: In vitro cytotoxicity of Cyclopentenyl Cytosine (CPEC) in various cancer cell lines.
Cell LineCancer TypeIC50 (nM)Reference
Molt-4T-lymphoblastic leukemia50 - 100
L1210Murine leukemiaNot specified
Human Pancreatic Cancer Cells (Panc-1, Miapaca-2, BxPC-3)Pancreatic CancerNot specified
Human Lung Cancer Cells (SWp)Non-small cell lung cancerNot specified
Table 2: Effect of Cyclopentenyl Cytosine (CPEC) on intracellular nucleotide pools.
Cell TypeCPEC Concentration (µM)% Depletion of CTP% Depletion of dCTPReference
Pediatric Acute Lymphocytic Leukemia (ALL) cells0.6341 ± 2027 ± 21
Pediatric Acute Non-Lymphocytic Leukemia (ANLL) cells2.577Not reported
Table 3: Kinetic parameters of CTP synthetase inhibition by CPEC-Triphosphate.
Enzyme SourceInhibitorIC50 (µM)Inhibition TypeHill CoefficientReference
Bovine CTP synthetaseCPEC-Triphosphate6Induces sigmoidal kinetics3.2

Mandatory Visualizations

Caption: Mechanism of action of Cyclopentenyl Cytosine (CPEC).

cluster_assays Downstream Assays start Start: Cell Culture treatment Treat cells with CPEC (various concentrations and time points) start->treatment control Untreated Control start->control harvest Harvest Cells treatment->harvest control->harvest ctps_assay CTP Synthetase Activity Assay (using cell lysates or purified enzyme) harvest->ctps_assay hplc Intracellular Nucleotide Pool Analysis (HPLC-MS/MS) harvest->hplc viability Cell Viability/Proliferation Assay (e.g., Clonogenic Assay) harvest->viability apoptosis Apoptosis Assay (e.g., Annexin V staining) harvest->apoptosis analysis Data Analysis and Interpretation ctps_assay->analysis hplc->analysis viability->analysis apoptosis->analysis

Caption: Experimental workflow for studying CPEC's effects.

Experimental Protocols

Protocol 1: CTP Synthetase Activity Assay

This protocol is adapted from methods used to assess CTP synthetase activity in the presence of inhibitors.

Materials:

  • Cell lysate or purified CTP synthetase

  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 10 mM MgCl₂, 1 mM DTT

  • Substrate Solution: 2 mM UTP, 4 mM ATP, 10 mM L-glutamine, 0.1 mM GTP in Assay Buffer

  • CPEC-TP (or CPEC for whole-cell extract assays) at various concentrations

  • 96-well UV-transparent plate

  • Spectrophotometer capable of reading at 291 nm

Procedure:

  • Enzyme Preparation: Prepare cell lysates by standard methods (e.g., sonication or freeze-thaw cycles) in a suitable lysis buffer, followed by centrifugation to clear the lysate. If using purified enzyme, dilute to the desired concentration in Assay Buffer.

  • Reaction Setup: In a 96-well plate, add the following to each well:

    • 50 µL of Assay Buffer (or CPEC-TP diluted in Assay Buffer for inhibition studies)

    • 25 µL of cell lysate or purified enzyme

  • Initiate Reaction: Add 25 µL of Substrate Solution to each well to start the reaction.

  • Kinetic Measurement: Immediately place the plate in a spectrophotometer pre-heated to 37°C. Measure the increase in absorbance at 291 nm every minute for 30-60 minutes. The conversion of UTP to CTP results in an increase in absorbance at this wavelength.

  • Data Analysis: Calculate the rate of reaction (V) from the linear portion of the absorbance vs. time curve. For inhibition studies, plot the reaction rate against the concentration of CPEC-TP to determine the IC50 value.

Protocol 2: Analysis of Intracellular Nucleotide Pools by HPLC-MS/MS

This protocol outlines the extraction and analysis of intracellular nucleotides.

Materials:

  • Cultured cells treated with CPEC or vehicle control

  • Ice-cold 0.4 M Perchloric Acid (PCA)

  • Neutralizing Solution: 3 M K₂CO₃

  • HPLC-MS/MS system with a suitable column for nucleotide separation (e.g., C18)

  • Nucleotide standards (ATP, CTP, UTP, GTP, etc.)

Procedure:

  • Cell Lysis and Extraction:

    • After treatment, rapidly wash the cells with ice-cold PBS.

    • Add 200 µL of ice-cold 0.4 M PCA to the cell pellet.

    • Incubate on ice for 10 minutes, with intermittent vortexing.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Neutralization:

    • Transfer the supernatant to a new tube.

    • Neutralize the extract by adding K₂CO₃ solution dropwise until the pH is between 6 and 7.

    • Incubate on ice for 15 minutes to precipitate KClO₄.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the salt.

  • HPLC-MS/MS Analysis:

    • Transfer the supernatant to an HPLC vial.

    • Inject the sample onto the HPLC-MS/MS system.

    • Separate nucleotides using an appropriate gradient of mobile phases (e.g., ammonium acetate and acetonitrile).

    • Quantify the nucleotide levels by comparing the peak areas to a standard curve generated from known concentrations of nucleotide standards.

Protocol 3: Clonogenic Survival Assay

This assay assesses the long-term effect of CPEC on cell proliferation and survival.

Materials:

  • Cultured cells

  • Complete cell culture medium

  • CPEC at various concentrations

  • 6-well plates

  • Crystal Violet Staining Solution (0.5% crystal violet in 25% methanol)

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed a low number of cells (e.g., 200-1000 cells per well) into 6-well plates and allow them to attach overnight.

  • Drug Treatment:

    • The next day, replace the medium with fresh medium containing various concentrations of CPEC or vehicle control.

    • Incubate the cells for the desired treatment duration (e.g., 24 hours).

  • Colony Formation:

    • After treatment, remove the drug-containing medium, wash the cells with PBS, and add fresh complete medium.

    • Incubate the plates for 7-14 days, allowing colonies to form.

  • Staining and Counting:

    • Wash the colonies with PBS.

    • Fix the colonies with methanol for 15 minutes.

    • Stain the colonies with Crystal Violet Staining Solution for 15-30 minutes.

    • Gently wash the plates with water and allow them to air dry.

    • Count the number of colonies (a colony is typically defined as a cluster of ≥50 cells).

  • Data Analysis:

    • Calculate the plating efficiency (PE) and surviving fraction (SF) for each treatment group.

    • PE = (Number of colonies formed / Number of cells seeded) x 100%

    • SF = PE of treated cells / PE of control cells

Conclusion

Cyclopentenyl cytosine is an invaluable tool for probing the function of CTP synthetase and the consequences of its inhibition. The protocols and data presented here provide a framework for researchers to design and execute experiments aimed at understanding the role of CTP synthetase in cellular metabolism, proliferation, and disease, and for the preclinical evaluation of novel CTPS inhibitors.

References

Application Notes and Protocols for Determining Cyclopentyluracil EC50 and IC50 Values

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclopentyluracil is a carbocyclic nucleoside analog. While specific quantitative data on its bioactivity is limited in publicly available literature, its structural similarity to other carbocyclic nucleosides, such as cyclopentenylcytosine and carbodine, suggests its likely mechanism of action involves the inhibition of enzymes crucial for nucleotide biosynthesis. This document provides detailed protocols and application notes for determining the half-maximal effective concentration (EC50) and half-maximal inhibitory concentration (IC50) of this compound, focusing on its potential as an inhibitor of CTP synthetase, a key enzyme in pyrimidine metabolism. The EC50 value quantifies the concentration of a drug that induces a response halfway between the baseline and maximum effect, while the IC50 value measures the concentration needed to inhibit a specific biological process by 50%.[1]

The protocols outlined below are designed to be adaptable for screening this compound against various cancer cell lines and viruses, providing a framework for its preclinical evaluation.

Putative Mechanism of Action: Inhibition of CTP Synthetase

Carbocyclic nucleoside analogs often act as antimetabolites, interfering with the synthesis of nucleic acids. The putative target for compounds like this compound is CTP (cytidine triphosphate) synthetase. This enzyme catalyzes the ATP-dependent conversion of UTP (uridine triphosphate) to CTP, a critical step for RNA and DNA synthesis.[2][3] Inhibition of CTP synthetase leads to a depletion of the intracellular CTP pool, thereby halting cell proliferation and viral replication.

CTP Synthetase Signaling Pathway

The following diagram illustrates the central role of CTP synthetase in pyrimidine biosynthesis and the proposed point of inhibition by this compound.

CTP_Synthetase_Pathway CTP Synthetase Pathway and Inhibition cluster_DeNovo De Novo Pyrimidine Biosynthesis cluster_Inhibition Inhibition cluster_Downstream Downstream Effects UTP UTP CTP_Synthetase CTP Synthetase UTP->CTP_Synthetase Glutamine Glutamine Glutamine->CTP_Synthetase ATP ATP ATP->CTP_Synthetase CTP CTP CTP_Synthetase->CTP Glutamate Glutamate CTP_Synthetase->Glutamate ADP_Pi ADP + Pi CTP_Synthetase->ADP_Pi RNA_Synthesis RNA Synthesis CTP->RNA_Synthesis DNA_Synthesis DNA Synthesis CTP->DNA_Synthesis Cell_Proliferation Cell Proliferation / Viral Replication This compound This compound This compound->CTP_Synthetase RNA_Synthesis->Cell_Proliferation DNA_Synthesis->Cell_Proliferation Inhibition_Effect Inhibition of Proliferation / Replication

Caption: CTP Synthetase Pathway and Proposed Inhibition by this compound.

Data Presentation

While specific EC50 and IC50 values for this compound are not readily found in published literature, the following table provides an example of how such data, once obtained, should be structured. For illustrative purposes, data for the related compound Carbodine (Cyclopentylcytosine) , which also targets CTP synthetase, is included.

CompoundAssay TypeCell Line / VirusEndpointValueReference
This compound Cell Viabilitye.g., HeLa, A549IC50Data to be determined-
This compound Antiviral Assaye.g., Influenza A, RSVEC50Data to be determined-
This compound Enzyme InhibitionPurified CTP SynthetaseIC50Data to be determined-
Carbodine Antiviral AssayInfluenza A/PR/8/34MIC50~2.6 µg/mL[4]

Experimental Protocols

The following are detailed protocols for determining the IC50 and EC50 values of this compound.

Protocol 1: Determination of IC50 using a Cell Viability Assay (MTT Assay)

This protocol determines the concentration of this compound that inhibits the metabolic activity of a cell line by 50%, which is a proxy for cell viability.

IC50_Workflow IC50 Determination Workflow (MTT Assay) cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis A Select and Culture Adherent Cancer Cell Line C Seed Cells in 96-well Plate A->C B Prepare Serial Dilutions of this compound D Treat Cells with This compound Dilutions B->D C->D E Incubate for 48-72 hours D->E F Add MTT Reagent and Incubate E->F G Solubilize Formazan Crystals with DMSO F->G H Measure Absorbance at 490 nm G->H I Plot Dose-Response Curve (Inhibition % vs. Log Concentration) H->I J Calculate IC50 Value using Non-linear Regression I->J

Caption: Workflow for IC50 determination using the MTT assay.

  • This compound

  • Selected cancer cell line (e.g., HeLa, A549, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA

  • 96-well flat-bottom microplates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Multichannel pipette

  • Microplate reader

  • Cell Seeding:

    • Harvest logarithmically growing cells using trypsin-EDTA.

    • Resuspend cells in complete medium and perform a cell count.

    • Dilute the cell suspension to a final concentration of 5 x 10^4 cells/mL.

    • Seed 100 µL of the cell suspension (5,000 cells) into each well of a 96-well plate.

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution in complete medium to obtain the desired test concentrations (e.g., a range from 0.01 µM to 100 µM).

    • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include wells with medium and DMSO as a vehicle control, and wells with medium only as a negative control.

    • Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Assay:

    • After the incubation period, add 20 µL of MTT solution to each well.

    • Incubate the plate for an additional 4 hours at 37°C.

    • Carefully remove the medium from each well without disturbing the formazan crystals.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 490 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of inhibition (100 - % viability) against the logarithm of the this compound concentration.

    • Determine the IC50 value by performing a non-linear regression analysis (sigmoidal dose-response curve) using appropriate software (e.g., GraphPad Prism).

Protocol 2: Determination of EC50 using an Antiviral Plaque Reduction Assay

This protocol determines the concentration of this compound required to reduce the number of viral plaques by 50%.

  • This compound

  • Host cell line susceptible to the virus of interest (e.g., Vero cells for Herpes Simplex Virus)

  • Virus stock of known titer

  • Cell culture medium and infection medium (low serum)

  • Overlay medium (e.g., medium with methylcellulose or agar)

  • Crystal violet staining solution

  • 6-well or 12-well plates

  • Cell Seeding:

    • Seed host cells in 6-well or 12-well plates at a density that will form a confluent monolayer within 24 hours.

    • Incubate at 37°C in a 5% CO2 incubator.

  • Viral Infection and Compound Treatment:

    • Prepare serial dilutions of this compound in infection medium.

    • When the cell monolayer is confluent, remove the growth medium.

    • Infect the cells with a dilution of the virus stock that will produce a countable number of plaques (e.g., 50-100 plaques per well).

    • After a 1-hour adsorption period, remove the viral inoculum.

    • Add the overlay medium containing the different concentrations of this compound. Include a virus control (no compound) and a cell control (no virus, no compound).

  • Plaque Development and Staining:

    • Incubate the plates for a period sufficient for plaque formation (typically 2-5 days, depending on the virus).

    • After incubation, fix the cells (e.g., with 10% formalin).

    • Stain the cell monolayer with crystal violet solution.

    • Gently wash the plates with water and allow them to dry.

  • Data Acquisition and Analysis:

    • Count the number of plaques in each well.

    • Calculate the percentage of plaque reduction for each concentration relative to the virus control.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration.

    • Determine the EC50 value using non-linear regression analysis.

Protocol 3: Determination of IC50 using a CTP Synthetase Enzyme Inhibition Assay

This protocol measures the direct inhibitory effect of this compound on the activity of purified CTP synthetase.

  • Purified recombinant CTP synthetase

  • This compound

  • Assay buffer (e.g., Tris-HCl buffer with MgCl2 and DTT)

  • Substrates: UTP, ATP, and glutamine

  • Malachite green reagent for phosphate detection (to measure ATP hydrolysis) or a method to detect CTP formation (e.g., HPLC)

  • 384-well microplate

  • Microplate reader

  • Assay Preparation:

    • Prepare serial dilutions of this compound in the assay buffer.

    • Prepare a reaction mixture containing UTP, ATP, and glutamine in the assay buffer.

  • Enzymatic Reaction:

    • Add the this compound dilutions to the wells of a 384-well plate.

    • Add the purified CTP synthetase enzyme to each well.

    • Initiate the reaction by adding the substrate mixture.

    • Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a set period (e.g., 30-60 minutes).

  • Detection:

    • Stop the reaction (e.g., by adding EDTA).

    • If using a phosphate detection method, add the malachite green reagent and incubate to allow color development.

    • Measure the absorbance at the appropriate wavelength (e.g., 620 nm for malachite green).

  • Data Analysis:

    • Calculate the percentage of enzyme inhibition for each concentration relative to a no-inhibitor control.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration.

    • Determine the IC50 value using non-linear regression analysis.

Conclusion

The provided application notes and protocols offer a comprehensive framework for the systematic evaluation of this compound's EC50 and IC50 values. By employing these standardized cell-based and biochemical assays, researchers can elucidate the compound's potency and potential mechanism of action as an inhibitor of CTP synthetase. This information is critical for advancing the preclinical development of this compound as a potential antiviral or anticancer agent.

References

Troubleshooting & Optimization

Optimizing Cyclopentyluracil synthesis yield and purity

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive technical support for optimizing the synthesis of cyclopentyluracil. It addresses common challenges in yield and purity through a series of frequently asked questions and troubleshooting guides.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing N1-cyclopentyluracil?

A1: The most prevalent method is the direct N-alkylation of uracil with a cyclopentyl halide (e.g., cyclopentyl bromide) in the presence of a base. This reaction, however, can produce a mixture of products, including the desired N1-cyclopentyluracil, the N3-cyclopentyluracil isomer, and the N1,N3-dithis compound byproduct.[1] The choice of base and solvent is critical to maximizing the yield of the N1-isomer.

Q2: Why is my this compound synthesis yield consistently low?

A2: Low yields can stem from several factors:

  • Incomplete reaction: The reaction may not have gone to completion. This can be checked by thin-layer chromatography (TLC).

  • Suboptimal base or solvent: The choice of base and solvent significantly impacts the reaction's efficiency and regioselectivity.

  • Side reactions: The formation of N3 and N1,N3-dialkylated byproducts is a common cause of reduced yield for the desired N1 product.[1]

  • Product loss during workup or purification: this compound may be partially lost during extraction or purification steps.

Q3: I am observing multiple spots on my TLC plate after the reaction. What are they?

A3: When analyzing the crude reaction mixture by TLC, you are likely observing:

  • Unreacted Uracil: This will typically be the most polar spot (lowest Rf value).

  • N1-Cyclopentyluracil: The desired product.

  • N3-Cyclopentyluracil: An isomer of the desired product.

  • N1,N3-Dithis compound: A less polar byproduct (highest Rf value).

For visualization, UV light is the most common non-destructive method for these compounds on TLC plates containing a fluorescent indicator.[2][3][4]

Q4: How can I improve the N1-selectivity of the alkylation reaction?

A4: Improving N1-selectivity is a key challenge. While methods involving protecting groups on the N3 position exist, for direct alkylation, consider the following:

  • Base Selection: A milder base may favor N1-alkylation.

  • Solvent Choice: Polar aprotic solvents like DMF or acetonitrile are commonly used.

  • Reaction Temperature: Lowering the reaction temperature may improve selectivity.

  • Protecting Groups: For maximum selectivity, though a longer process, protection of the N1 or N3 position can be employed to direct alkylation to the other nitrogen.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low Yield 1. Incomplete reaction. 2. Formation of multiple byproducts (N3 and N1,N3 isomers). 3. Suboptimal reaction conditions.1. Monitor the reaction by TLC until the uracil starting material is consumed. 2. Adjust the stoichiometry of reagents. Use of a slight excess of uracil may minimize dialkylation. 3. Experiment with different bases (e.g., K₂CO₃, Cs₂CO₃) and solvents (e.g., DMF, acetonitrile).
Purity Issues 1. Co-elution of N1 and N3 isomers during column chromatography. 2. Presence of unreacted starting material or dialkylated byproduct in the final product.1. Optimize the solvent system for column chromatography. A gradient elution may be necessary. 2. Consider recrystallization after column chromatography to further purify the product.
Difficult Purification 1. Similar polarity of N1 and N3 isomers. 2. Streaking of compounds on the TLC plate.1. Use a high-quality silica gel for chromatography. A longer column may improve separation. 2. For TLC, adding a small amount of acid or base (e.g., acetic acid or triethylamine) to the mobile phase can sometimes improve spot shape.

Experimental Protocols

General Protocol for N1-Alkylation of Uracil with Cyclopentyl Bromide

Materials:

  • Uracil

  • Cyclopentyl Bromide

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Dimethylformamide (DMF), anhydrous

Procedure:

  • To a solution of uracil (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (1.5 eq).

  • Stir the suspension at room temperature for 30 minutes.

  • Add cyclopentyl bromide (1.1 eq) dropwise to the mixture.

  • Heat the reaction to 60-70 °C and monitor its progress by TLC.

  • After the reaction is complete (typically 4-8 hours), cool the mixture to room temperature.

  • Filter the mixture to remove the inorganic salts.

  • Remove the DMF under reduced pressure.

  • Purify the crude product by column chromatography.

Purification by Column Chromatography

Procedure:

  • Prepare a silica gel column.

  • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane).

  • Load the sample onto the column.

  • Elute the column with a solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexanes).

  • Collect fractions and analyze them by TLC.

  • Combine the fractions containing the pure N1-cyclopentyluracil and evaporate the solvent.

Data Presentation

Table 1: Hypothetical Yield and Purity Results under Various Conditions

Base Solvent Temperature (°C) Yield of N1-Isomer (%) Purity (%)
K₂CO₃DMF705595
K₂CO₃Acetonitrile704596
Cs₂CO₃DMF706594
K₂CO₃DMF505097

Visualizations

Synthesis_Workflow cluster_reaction Reaction cluster_workup Workup & Purification Uracil Uracil ReactionMix Reaction Mixture Uracil->ReactionMix CyclopentylBromide Cyclopentyl Bromide CyclopentylBromide->ReactionMix BaseSolvent Base (K₂CO₃) Solvent (DMF) BaseSolvent->ReactionMix Filtration Filtration ReactionMix->Filtration Evaporation Solvent Evaporation Filtration->Evaporation ColumnChromatography Column Chromatography Evaporation->ColumnChromatography Product Pure N1-Cyclopentyluracil ColumnChromatography->Product

Caption: Experimental workflow for the synthesis and purification of N1-cyclopentyluracil.

Troubleshooting_Logic Start Low Yield or Purity Issue CheckTLC Analyze crude product by TLC Start->CheckTLC IncompleteReaction Incomplete Reaction? CheckTLC->IncompleteReaction MultipleSpots Multiple Spots Observed? OptimizePurification Optimize Column Chromatography (Solvent Gradient) MultipleSpots->OptimizePurification Yes IncompleteReaction->MultipleSpots No OptimizeConditions Optimize Reaction Conditions (Base, Solvent, Temp) IncompleteReaction->OptimizeConditions Yes Success Improved Yield/Purity OptimizeConditions->Success Recrystallize Consider Recrystallization OptimizePurification->Recrystallize Recrystallize->Success

Caption: Troubleshooting logic for optimizing this compound synthesis.

References

Troubleshooting common issues in carbocyclic nucleoside synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of carbocyclic nucleosides.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges in carbocyclic nucleoside synthesis?

A1: The synthesis of carbocyclic nucleosides is a multi-step process that can be challenging. Common issues include low reaction yields, the formation of complex mixtures of by-products, and difficulties in purification[1]. Specific hurdles often arise during key transformations such as protection and deprotection steps, the crucial C-N bond formation to introduce the nucleobase (glycosylation), and controlling the stereochemistry of the carbocyclic ring.

Q2: How can I improve the stereoselectivity of my synthesis?

A2: Achieving the desired stereochemistry is a critical aspect of carbocyclic nucleoside synthesis. Strategies to improve stereoselectivity include the use of chiral starting materials, the application of stereoselective reagents and catalysts, and the optimization of reaction conditions. For instance, in reactions like the Mitsunobu coupling, complete inversion of the stereogenic center is expected due to the S_N2 mechanism[2]. Asymmetric aldol additions can also be employed to establish the relative and absolute configuration of the pseudosugar early in the synthesis.

Q3: What are the key methods for constructing the carbocyclic ring?

A3: Several powerful methods are used to construct the carbocyclic core of these nucleoside analogs. These include:

  • Ring-Closing Metathesis (RCM): A versatile method for forming unsaturated rings from diene precursors using ruthenium-based catalysts[3].

  • Radical Cyclization: This method utilizes radical intermediates to form cyclic products and is effective for constructing five- and six-membered rings[4].

  • Diels-Alder Reactions: This cycloaddition reaction is a classic and powerful tool for the formation of six-membered rings.

  • Intramolecular Aldol or Claisen Condensations: These reactions can be used to form carbocycles from appropriate acyclic precursors.

Troubleshooting Guides

Low Reaction Yields

Low or no product yield is a frequent issue in multi-step organic synthesis. The following guides provide a systematic approach to troubleshooting low yields in key reactions.

Problem 1: Low yield in the Mitsunobu Reaction.

The Mitsunobu reaction is widely used for the coupling of the carbocyclic alcohol with the nucleobase. However, it is sensitive to various factors that can lead to low yields.

  • Potential Cause 1: Impure or wet reagents and solvents.

    • Troubleshooting: Ensure all reagents, especially the phosphine (e.g., PPh₃), azodicarboxylate (e.g., DEAD or DIAD), and the nucleobase, are pure and dry. Use freshly distilled anhydrous solvents, such as THF. The phosphine can oxidize over time, and azodicarboxylates can decompose, so it's advisable to use fresh or properly stored reagents.

  • Potential Cause 2: Incorrect stoichiometry or order of addition.

    • Troubleshooting: The stoichiometry of the reagents is crucial. Typically, a slight excess (1.1-1.5 equivalents) of the phosphine and azodicarboxylate is used. The order of addition can also be important. A common procedure involves dissolving the alcohol, nucleobase, and phosphine in the solvent before the dropwise addition of the azodicarboxylate at a low temperature (e.g., 0 °C)[5].

  • Potential Cause 3: Low nucleophilicity of the nucleobase.

    • Troubleshooting: Some nucleobases, like adenine, are poor nucleophiles and have low solubility in common solvents like THF, which can lead to low yields. Protecting the exocyclic amine of the nucleobase (e.g., with Boc groups) can increase its solubility and reduce competing nucleophilicity, leading to a more efficient coupling.

  • Potential Cause 4: Steric hindrance.

    • Troubleshooting: Sterically hindered alcohols or nucleobases can react slowly. Increasing the reaction temperature or using a less sterically demanding phosphine or azodicarboxylate might improve the yield. However, be aware that higher temperatures can also lead to side reactions.

  • Potential Cause 5: Formation of side products.

    • Troubleshooting: Common side reactions include the formation of O-alkylated instead of N-alkylated products with pyrimidine bases, and dehydration of the alcohol precursor. The choice of solvent can influence the N- versus O-alkylation ratio. For example, using DMF as a solvent has been shown to favor N1-alkylation in some cases.

Problem 2: Low yield in Ring-Closing Metathesis (RCM).

RCM is a powerful tool for forming the carbocyclic ring, but its efficiency can be affected by several factors.

  • Potential Cause 1: Catalyst deactivation.

    • Troubleshooting: Ruthenium catalysts can be sensitive to impurities in the substrate and solvent. Ensure that the starting diene is pure and the solvent is degassed. Catalyst decomposition can also occur at elevated temperatures. Running the reaction at a lower temperature for a longer period might be beneficial.

  • Potential Cause 2: Unfavorable ring closure.

    • Troubleshooting: The formation of macrocycles or larger rings can be entropically disfavored. Running the reaction at high dilution can favor the intramolecular RCM over intermolecular oligomerization.

  • Potential Cause 3: Isomerization of the double bond.

    • Troubleshooting: The ruthenium catalyst can sometimes catalyze the isomerization of the newly formed double bond, leading to a mixture of products. Additives like 1,4-benzoquinone can sometimes suppress this isomerization.

  • Potential Cause 4: Difficult purification leading to product loss.

    • Troubleshooting: Removing the ruthenium byproducts from the reaction mixture can be challenging and may lead to product loss during chromatography. Several methods can be employed to remove the ruthenium catalyst before purification, such as washing with a solution of tris(hydroxymethyl)phosphine (THMP), DMSO, or passing the crude mixture through a plug of silica gel treated with a scavenger.

Stereoselectivity Issues

Controlling the stereochemistry of the carbocyclic ring and the orientation of the nucleobase is paramount.

Problem: Poor diastereoselectivity in the addition of the nucleobase.

  • Potential Cause 1: Lack of stereocontrol in the coupling reaction.

    • Troubleshooting: For reactions that proceed through an S_N2 mechanism, like the Mitsunobu reaction, an inversion of configuration at the reacting center is expected. Ensure that the reaction is indeed proceeding through this pathway. If not, alternative coupling methods that offer better stereocontrol might be necessary.

  • Potential Cause 2: Epimerization during subsequent steps.

    • Troubleshooting: The newly formed stereocenter can sometimes epimerize under acidic or basic conditions used in subsequent deprotection or transformation steps. Carefully review the reaction conditions of the following steps and consider using milder reagents or protecting groups that can be removed under neutral conditions.

  • Potential Cause 3: Use of a racemic starting material.

    • Troubleshooting: If a racemic carbocyclic precursor is used, the final product will be a mixture of diastereomers. The use of enantiomerically pure starting materials or the introduction of a chiral resolution step early in the synthesis is necessary to obtain a single diastereomer.

Experimental Protocols

General Procedure for Mitsunobu Reaction

This protocol is a general guideline and may require optimization for specific substrates.

  • To a solution of the carbocyclic alcohol (1.0 equiv) and the nucleobase (1.0-1.2 equiv) in anhydrous THF (0.1-0.2 M) under an inert atmosphere (e.g., argon or nitrogen), add triphenylphosphine (PPh₃, 1.2-1.5 equiv).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.2-1.5 equiv) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • The crude residue can be purified by flash column chromatography on silica gel to separate the desired product from triphenylphosphine oxide and the hydrazinedicarboxylate byproduct. Trituration with a non-polar solvent like diethyl ether can sometimes help to precipitate out some of the byproducts before chromatography.

General Procedure for Ring-Closing Metathesis (RCM)

This protocol is a general guideline and the choice of catalyst and reaction conditions may vary.

  • Dissolve the diene substrate in a degassed solvent (e.g., dichloromethane or toluene) to the desired concentration (typically 0.001-0.1 M for macrocyclization) under an inert atmosphere.

  • Add the ruthenium catalyst (e.g., Grubbs' 2nd generation catalyst, 1-5 mol%).

  • Heat the reaction mixture to the desired temperature (e.g., 40-80 °C) and stir for 2-24 hours, monitoring the reaction by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • To remove the ruthenium catalyst, the crude residue can be dissolved in a suitable solvent and treated with a scavenger, such as tris(hydroxymethyl)phosphine or DMSO, followed by filtration through a pad of silica gel.

  • The filtrate is then concentrated and the product purified by flash column chromatography.

General Procedure for Radical Cyclization with Tributyltin Hydride

This protocol describes a typical procedure for a tin-mediated radical cyclization. Caution: Organotin compounds are toxic and should be handled with appropriate safety precautions.

  • To a solution of the radical precursor (e.g., an alkyl halide or a xanthate) in a degassed solvent such as toluene or benzene (0.01-0.05 M), add tributyltin hydride (Bu₃SnH, 1.1-1.5 equiv) and a radical initiator such as azobisisobutyronitrile (AIBN, 0.1-0.2 equiv).

  • Heat the reaction mixture to 80-110 °C under an inert atmosphere.

  • Monitor the reaction by TLC or GC-MS. The reaction is typically complete within a few hours.

  • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • Purification to remove the tin byproducts can be challenging. One common method involves partitioning the crude mixture between acetonitrile and hexane; the desired product often partitions into the acetonitrile layer while the tin byproducts remain in the hexane layer. Another method is to treat the crude mixture with a solution of iodine in diethyl ether to convert the tin residues to tin iodides, which can then be removed by a sodium thiosulfate wash.

  • The product is then further purified by flash column chromatography.

Data Presentation

Table 1: Comparison of Catalysts for Ring-Closing Metathesis (RCM)

CatalystSubstrateSolventTemp (°C)Time (h)Yield (%)E/Z RatioReference
Grubbs IDiethyl diallylmalonateCH₂Cl₂40295-
Grubbs IIDiethyl diallylmalonateCH₂Cl₂40198-
Hoveyda-Grubbs IIN-Tosyl diallylamineCH₂Cl₂372>95-
Zhan 1BMacrocyclic dieneEtOAc60-82trans favored
Molybdenum ComplexBoryl-dieneToluene25126095:5 E:Z

Table 2: Common Protecting Groups in Carbocyclic Nucleoside Synthesis

Protecting GroupAbbreviationProtection ofStabilityDeprotection Conditions
tert-ButyldimethylsilylTBDMS or TBSHydroxylStable to most conditions except fluoride and strong acidTBAF, HF-Pyridine
tert-ButyldiphenylsilylTBDPSHydroxylMore stable to acid than TBDMSTBAF, HF-Pyridine
BenzoylBzHydroxyl, AmineStable to acidic conditionsNaOMe/MeOH, NH₃/MeOH
AcetylAcHydroxyl, AmineLess stable than BenzoylK₂CO₃/MeOH, NH₃/MeOH
p-MethoxybenzylPMBHydroxylStable to base, hydrogenolysisDDQ, CAN, TFA
tert-ButoxycarbonylBocAmineStable to base, hydrogenolysisTFA, HCl
CarboxybenzylCbz or ZAmineStable to acidH₂, Pd/C

Visualizations

Experimental_Workflow_Carbocyclic_Nucleoside_Synthesis start Chiral Pool or Racemic Precursor protect Protection of Functional Groups start->protect ring_formation Carbocyclic Ring Formation (e.g., RCM, Radical Cyclization) protect->ring_formation functionalization Functional Group Manipulation ring_formation->functionalization coupling Nucleobase Coupling (e.g., Mitsunobu) functionalization->coupling deprotection Deprotection coupling->deprotection purification Purification and Characterization deprotection->purification final_product Carbocyclic Nucleoside purification->final_product

Caption: General workflow for carbocyclic nucleoside synthesis.

Troubleshooting_Low_Yield_Mitsunobu start Low Yield in Mitsunobu Reaction reagents Check Reagent Purity and Dryness start->reagents Potential Cause stoichiometry Verify Stoichiometry and Order of Addition start->stoichiometry Potential Cause nucleophilicity Assess Nucleobase Reactivity start->nucleophilicity Potential Cause sterics Consider Steric Hindrance start->sterics Potential Cause side_products Analyze for Side Products start->side_products Potential Cause solution1 Use fresh, dry reagents and solvents reagents->solution1 Solution solution2 Optimize reagent equivalents and addition sequence stoichiometry->solution2 Solution solution3 Use protected nucleobase or alternative coupling nucleophilicity->solution3 Solution solution4 Increase temperature or use different reagents sterics->solution4 Solution solution5 Adjust solvent to favor N-alkylation side_products->solution5 Solution

Caption: Troubleshooting decision tree for low yields in Mitsunobu reactions.

References

Overcoming regioisomer formation in Cyclopentyluracil synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Cyclopentyluracil Synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming the common challenge of regioisomer formation during the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the main products formed during the cyclopentylation of uracil?

A1: The reaction of uracil with a cyclopentylating agent, such as cyclopentyl bromide, typically yields a mixture of two main regioisomers: N1-Cyclopentyluracil and N3-Cyclopentyluracil. This is due to the presence of two reactive nitrogen atoms in the uracil ring.

Q2: Why is controlling the regioselectivity in this compound synthesis important?

A2: The biological activity of N-substituted uracil derivatives is often highly dependent on the position of the substituent. Therefore, controlling the regioselectivity to synthesize the desired isomer (either N1 or N3) is crucial for downstream applications in drug discovery and development. Separating the two isomers can be challenging and may lead to lower overall yields of the target compound.

Q3: What are the key factors that influence the N1/N3 regioisomeric ratio?

A3: The ratio of N1 to N3-Cyclopentyluracil is influenced by several factors, including the choice of base, solvent, reaction temperature, and the use of protecting groups. Generally, the N1 position is more acidic and sterically hindered, while the N3 position is less acidic but more accessible.

Q4: Are there any general strategies to favor the formation of one regioisomer over the other?

A4: Yes, several strategies can be employed:

  • For N3-Cyclopentyluracil: The most common method is to protect the N1 position with a suitable protecting group, such as a Boc (tert-butyloxycarbonyl) group.[1] This blocks the N1 position, forcing the cyclopentylation to occur at the N3 position. The protecting group is then removed in a subsequent step.

  • For N1-Cyclopentyluracil: One approach is to use a bulky protecting group on the N3 position, although this is less common. A more frequently used method involves the alkylation of a silylated uracil derivative, which can favor N1 substitution under specific conditions. Another strategy is the one-pot synthesis from N1,N3-dibenzoyluracil, where selective N1-debenzoylation is followed by N1-alkylation.[2]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Poor overall yield of this compound. - Incomplete reaction. - Degradation of starting material or product. - Suboptimal reaction conditions.- Monitor the reaction progress using TLC or LC-MS to determine the optimal reaction time. - Ensure the use of anhydrous solvents and an inert atmosphere if reagents are sensitive to moisture or air. - Screen different bases (e.g., K₂CO₃, NaH, DBU) and solvents (e.g., DMF, DMSO, acetonitrile) to find the optimal combination.
Formation of a nearly 1:1 mixture of N1 and N3 isomers. - Non-selective reaction conditions.- To favor N3-alkylation, protect the N1 position with a Boc group before cyclopentylation. - To favor N1-alkylation, consider using silylated uracil or the N1,N3-dibenzoyluracil method.[2]
Difficulty in separating the N1 and N3 regioisomers. - Similar polarities of the two isomers.- Optimize the mobile phase for column chromatography. A gradient elution might be necessary. - Consider derivatization of one isomer to alter its polarity for easier separation, followed by deprotection. - Preparative HPLC can be an effective but more expensive option for separating closely related isomers.
Low yield of the desired N3-Cyclopentyluracil when using N1-Boc protection. - Incomplete protection of the N1 position. - Premature deprotection of the Boc group. - Steric hindrance from the Boc group affecting N3 alkylation.- Ensure the N1-protection step goes to completion before adding the alkylating agent. - Use a mild base for the alkylation step to avoid cleaving the Boc group. - If steric hindrance is an issue, consider a smaller protecting group, although Boc is generally effective.[1]
Side reactions, such as O-alkylation or dialkylation. - Use of a very strong base or high temperatures.- Use a milder base (e.g., K₂CO₃ instead of NaH). - Perform the reaction at a lower temperature. - Use a stoichiometric amount of the cyclopentylating agent.

Quantitative Data on Regioisomer Ratios

The following table provides illustrative examples of how reaction conditions can influence the N1/N3 regioisomer ratio in the alkylation of uracil. Please note that these are generalized results for alkylation and specific ratios for cyclopentylation may vary.

Alkylating Agent Base Solvent Temperature (°C) N1:N3 Ratio (approximate)
Benzyl BromideK₂CO₃DMF251 : 1.5
Benzyl BromideNaHDMF01 : 9
Methyl IodideK₂CO₃DMSO251.2 : 1
N1-Boc-Uracil + Cyclopentyl BromideK₂CO₃DMF50> 95% N3-isomer
2,4-Bis(trimethylsilyloxy)pyrimidine + Cyclopentyl BromideLewis AcidAcetonitrile80Predominantly N1-isomer

Experimental Protocols

Protocol 1: Synthesis of N3-Cyclopentyluracil via N1-Boc Protection

This protocol is a generalized procedure based on the principle of N1-protection to achieve selective N3-alkylation.[1]

Step 1: Synthesis of N1-Boc-Uracil

  • To a solution of uracil (1 eq.) in anhydrous pyridine, add di-tert-butyl dicarbonate (Boc₂O, 1.2 eq.) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP).

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by TLC.

  • Upon completion, remove the pyridine under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography (silica gel, ethyl acetate/hexane gradient) to yield N1-Boc-uracil.

Step 2: Synthesis of N3-Cyclopentyl-N1-Boc-Uracil

  • To a solution of N1-Boc-uracil (1 eq.) in anhydrous DMF, add potassium carbonate (K₂CO₃, 1.5 eq.).

  • Stir the mixture at room temperature for 30 minutes.

  • Add cyclopentyl bromide (1.2 eq.) and heat the reaction mixture to 50-60 °C.

  • Monitor the reaction by TLC. Upon completion (typically 4-8 hours), cool the reaction to room temperature.

  • Pour the reaction mixture into ice water and extract with ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.

  • Filter and concentrate under reduced pressure. The crude product can be used in the next step without further purification or purified by column chromatography.

Step 3: Deprotection to Yield N3-Cyclopentyluracil

  • Dissolve the crude N3-cyclopentyl-N1-Boc-uracil in a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM) (e.g., 20% TFA/DCM).

  • Stir the mixture at room temperature for 1-2 hours.

  • Remove the solvent and excess TFA under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography (silica gel, methanol/DCM gradient) to yield N3-Cyclopentyluracil.

Protocol 2: Synthesis of N1-Cyclopentyluracil (Generalized Method)

This protocol is a generalized procedure for N1-alkylation, which often yields a mixture with the N3-isomer that requires careful purification.

  • To a suspension of uracil (1 eq.) and potassium carbonate (K₂CO₃, 1.5 eq.) in anhydrous DMF, add cyclopentyl bromide (1.2 eq.).

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring by TLC.

  • Cool the reaction to room temperature and filter off the inorganic salts.

  • Remove the DMF under reduced pressure.

  • Dissolve the residue in a mixture of chloroform and water.

  • Separate the organic layer, and extract the aqueous layer with chloroform.

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography (silica gel, ethyl acetate/hexane or methanol/DCM gradient) to separate N1-Cyclopentyluracil from the N3-isomer and any unreacted starting material.

Visualizations

Regioisomer_Formation cluster_products Products Uracil Uracil N1_this compound N1-Cyclopentyluracil Uracil->N1_this compound N1-alkylation N3_this compound N3-Cyclopentyluracil Uracil->N3_this compound N3-alkylation Cyclopentyl_Br Cyclopentyl Bromide Base Base (e.g., K₂CO₃)

Caption: Formation of N1 and N3-Cyclopentyluracil regioisomers.

N3_Selective_Synthesis Uracil Uracil N1_Boc_Uracil N1-Boc-Uracil Uracil->N1_Boc_Uracil 1. N1-Protection Boc2O Boc₂O, DMAP N1_Boc_N3_this compound N1-Boc-N3-Cyclopentyluracil N1_Boc_Uracil->N1_Boc_N3_this compound 2. N3-Alkylation Cyclopentyl_Br Cyclopentyl Bromide, K₂CO₃ N3_this compound N3-Cyclopentyluracil N1_Boc_N3_this compound->N3_this compound 3. Deprotection TFA TFA/DCM

Caption: Workflow for the selective synthesis of N3-Cyclopentyluracil.

References

Technical Support Center: Addressing Cytotoxicity of Cyclopentyluracil in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing potential cytotoxicity of Cyclopentyluracil (CPEU) in cell culture experiments. As specific data for this compound is limited, this guide draws upon general principles of cytotoxicity testing and information from structurally related compounds.

Frequently Asked Questions (FAQs)

Q1: I am observing high levels of cell death even at low concentrations of this compound. What could be the issue?

A1: Several factors could contribute to unexpected cytotoxicity:

  • Solvent Toxicity: Ensure the final concentration of the solvent (e.g., DMSO) in your cell culture medium is at a non-toxic level, typically below 0.1-0.5%[1]. Always include a vehicle control (medium with solvent only) to differentiate between solvent- and compound-induced toxicity.

  • Compound Stability: The compound may be unstable in your culture medium, degrading into a more toxic substance. Test the stability of this compound in your medium over the time course of your experiment.

  • Cell Line Sensitivity: The cell line you are using may be particularly sensitive to this class of compounds. It is common for different cell lines to exhibit varying sensitivities to the same drug[2].

  • Initial Cell Health: Ensure your cells are healthy and in the logarithmic growth phase before adding the compound. Stressed or unhealthy cells are more susceptible to cytotoxic effects.

Q2: My results for IC50 values of this compound are inconsistent across experiments. How can I improve reproducibility?

A2: Inconsistent IC50 values can arise from several sources:

  • Cell Seeding Density: Use a consistent cell seeding density for all experiments, as this can influence the apparent IC50 value.

  • Assay Incubation Time: The duration of compound exposure can significantly impact the IC50 value. Standardize the incubation time for all assays.

  • Assay Type: Different cytotoxicity assays measure different cellular endpoints (e.g., metabolic activity, membrane integrity). Using the same assay consistently will improve reproducibility.

  • Compound Preparation: Prepare fresh stock solutions of this compound for each experiment, as repeated freeze-thaw cycles can degrade the compound. Ensure the compound is fully dissolved before diluting it in the culture medium.

Q3: How can I determine if this compound is inducing apoptosis or necrosis in my cell cultures?

A3: You can use a combination of assays to distinguish between apoptosis and necrosis:

  • Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay can differentiate between early apoptotic (Annexin V positive, PI negative), late apoptotic/necrotic (Annexin V positive, PI positive), and necrotic (Annexin V negative, PI positive) cells.

  • Caspase Activity Assays: Measuring the activity of key executioner caspases, such as caspase-3 and caspase-7, can indicate apoptosis induction.

  • DNA Fragmentation Analysis: Apoptosis is characterized by the cleavage of DNA into a "ladder" pattern, which can be visualized by gel electrophoresis.

  • Morphological Assessment: Apoptotic cells often exhibit characteristic morphological changes, such as cell shrinkage, membrane blebbing, and chromatin condensation, which can be observed by microscopy.

Q4: I suspect this compound is causing cell cycle arrest. How can I confirm this?

A4: To investigate cell cycle arrest, you can use flow cytometry to analyze the DNA content of your cells after staining with a fluorescent dye like propidium iodide. An accumulation of cells in a specific phase of the cell cycle (e.g., G1, S, or G2/M) following treatment with this compound would indicate cell cycle arrest[3][4].

Troubleshooting Guides

Problem: Unexpectedly High Cytotoxicity
Possible Cause Troubleshooting Step
Solvent Toxicity Perform a dose-response experiment with the solvent alone to determine its toxicity threshold in your cell line. Keep the final solvent concentration well below this threshold.
Compound Precipitation Visually inspect the culture medium for any precipitate after adding this compound. If precipitation occurs, consider using a different solvent or a solubilizing agent like cyclodextrin.
Contamination Regularly check your cell cultures for signs of bacterial or fungal contamination, which can cause cell death.
Incorrect Compound Concentration Double-check all calculations for stock solution and final dilutions. Verify the purity and identity of your this compound sample.
Problem: Inconsistent Assay Results
Possible Cause Troubleshooting Step
Pipetting Errors Use calibrated pipettes and ensure proper pipetting technique to minimize variability in cell seeding and compound addition.
Edge Effects in Multi-well Plates To minimize "edge effects," avoid using the outer wells of your multi-well plates for experimental samples. Fill the outer wells with sterile PBS or medium.
Variability in Cell Passages Use cells within a consistent and low passage number range for your experiments, as high passage numbers can lead to phenotypic changes.
Inconsistent Incubation Conditions Ensure consistent temperature, humidity, and CO2 levels in your incubator throughout all experiments.

Quantitative Data Summary

Disclaimer: The following table presents hypothetical IC50 values for this compound to illustrate data presentation. Actual values must be determined experimentally.

Cell LineAssay TypeIncubation Time (hours)Hypothetical IC50 (µM)
MCF-7 (Human Breast Cancer)MTT4815.2
A549 (Human Lung Cancer)MTT4828.7
HeLa (Human Cervical Cancer)LDH2445.1
Jurkat (Human T-cell Leukemia)Annexin V/PI248.5

Experimental Protocols

MTT Cell Viability Assay

This protocol is a colorimetric assay for assessing cell metabolic activity.

Materials:

  • Cells in culture

  • This compound

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • Plate reader

Procedure:

  • Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in culture medium.

  • Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include vehicle control and untreated control wells.

  • Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan crystals.

  • Remove the MTT-containing medium and add DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a plate reader.

  • Calculate cell viability as a percentage of the untreated control and plot a dose-response curve to determine the IC50 value.

Annexin V/PI Apoptosis Assay

This flow cytometry-based assay detects the externalization of phosphatidylserine in apoptotic cells.

Materials:

  • Treated and untreated cells

  • Annexin V-FITC (or other fluorophore)

  • Propidium Iodide (PI)

  • Binding Buffer

  • Flow cytometer

Procedure:

  • Treat cells with this compound for the desired time.

  • Harvest the cells (including any floating cells) and wash them with cold PBS.

  • Resuspend the cells in Binding Buffer.

  • Add Annexin V-FITC and PI to the cell suspension.

  • Incubate the cells in the dark for 15 minutes at room temperature.

  • Analyze the cells by flow cytometry, differentiating between live, early apoptotic, late apoptotic, and necrotic cell populations.

Visualizations

Experimental_Workflow General Experimental Workflow for Assessing CPEU Cytotoxicity cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis cluster_results Results prep_cells Prepare Cell Culture seed_cells Seed Cells in Plates prep_cells->seed_cells prep_cpeu Prepare CPEU Stock Solution treat_cells Treat Cells with CPEU Dilutions prep_cpeu->treat_cells seed_cells->treat_cells incubate Incubate for a Defined Period treat_cells->incubate cytotoxicity_assay Perform Cytotoxicity Assay (e.g., MTT, LDH) incubate->cytotoxicity_assay apoptosis_assay Perform Apoptosis Assay (e.g., Annexin V/PI) incubate->apoptosis_assay cell_cycle_analysis Perform Cell Cycle Analysis incubate->cell_cycle_analysis data_analysis Data Analysis (IC50 Calculation) cytotoxicity_assay->data_analysis apoptosis_assay->data_analysis cell_cycle_analysis->data_analysis interpretation Interpretation of Results data_analysis->interpretation

Caption: Workflow for CPEU cytotoxicity assessment.

Troubleshooting_Tree Troubleshooting High Cytotoxicity of CPEU start High Cell Death Observed q1 Is Vehicle Control Also Toxic? start->q1 sol_1 Reduce Solvent Concentration or Change Solvent q1->sol_1 Yes q2 Is Compound Precipitating? q1->q2 No a1_yes Yes a1_no No sol_2 Improve Solubility (e.g., use solubilizing agent) q2->sol_2 Yes q3 Are Cells Healthy Before Treatment? q2->q3 No a2_yes Yes a2_no No sol_3 Optimize Cell Culture Conditions (e.g., check for contamination, use low passage cells) q3->sol_3 No end Re-evaluate CPEU Concentration q3->end Yes a3_yes Yes a3_no No

Caption: Decision tree for troubleshooting CPEU cytotoxicity.

Apoptosis_Signaling_Pathway Potential Apoptotic Signaling Pathways for CPEU cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cpeu This compound (CPEU) death_receptors Death Receptors (e.g., Fas, TNFR) cpeu->death_receptors mitochondria Mitochondrial Stress cpeu->mitochondria caspase8 Caspase-8 Activation death_receptors->caspase8 caspase3 Caspase-3 Activation caspase8->caspase3 cytochrome_c Cytochrome c Release mitochondria->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Potential apoptotic pathways affected by CPEU.

References

Technical Support Center: Optimizing Antiviral Assays for Cyclopentenylcytosine (CPE-C)

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for optimizing antiviral assays using Cyclopentenylcytosine (CPE-C). This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for in vitro experiments. Here you will find frequently asked questions (FAQs), troubleshooting guides, detailed experimental protocols, and data presentation tables to facilitate your research with CPE-C.

Frequently Asked Questions (FAQs)

Q1: What is Cyclopentenylcytosine (CPE-C) and what is its mechanism of action?

A1: Cyclopentenylcytosine (CPE-C) is a broad-spectrum antiviral nucleoside analog.[1][2] Its mechanism of action involves the inhibition of the host cell enzyme CTP synthetase.[2][3] This enzyme is crucial for the de novo synthesis of cytidine triphosphate (CTP), a necessary precursor for viral RNA and DNA synthesis. By depleting the intracellular CTP pools, CPE-C effectively inhibits the replication of a wide range of DNA and RNA viruses.[3]

Q2: Against which viruses has CPE-C shown activity?

A2: CPE-C has demonstrated broad-spectrum antiviral activity. It is effective against various DNA viruses, including Herpesviruses (such as Cytomegalovirus), Poxviruses (like vaccinia), and Adenoviruses. It is also active against a wide array of RNA viruses, including Picornaviruses (Poliovirus, Coxsackievirus, Rhinovirus), Togaviruses (Sindbis, Semliki forest), Coronaviruses, Orthomyxoviruses (Influenza), Paramyxoviruses (Parainfluenza, Measles), Arenaviruses (Junin, Tacaribe), and Rhabdoviruses (Vesicular stomatitis virus).

Q3: What are the key parameters to optimize for a successful antiviral assay with CPE-C?

A3: Several parameters are critical for obtaining reliable and reproducible results. These include:

  • Cell Line Selection: The choice of cell line is crucial and depends on the virus being tested. The cell line must be susceptible to viral infection and exhibit a clear cytopathic effect (CPE) or support robust viral replication for yield reduction assays.

  • Multiplicity of Infection (MOI): The MOI, or the ratio of infectious virus particles to cells, significantly impacts the outcome of the assay. An optimal MOI should be determined for each virus-cell line system to ensure a measurable effect within the desired timeframe.

  • Incubation Time: The duration of the experiment must be sufficient to allow for viral replication and the development of a measurable endpoint (e.g., CPE, plaque formation, or progeny virus production) but short enough to avoid excessive cell death in control wells.

  • Drug Concentration Range: A proper range of CPE-C concentrations should be tested to determine the 50% effective concentration (EC50) and the 50% cytotoxic concentration (CC50) accurately.

Q4: How do I determine the appropriate starting concentration for CPE-C in my assays?

A4: Based on available in vitro data for adenoviruses, CPE-C is potent in the nanomolar to low micromolar range. A good starting point for a dose-response curve would be to use a serial dilution series that brackets this range. For example, you could start with a high concentration of 10 µM and perform 10-fold serial dilutions down to the picomolar range.

Data Presentation

Summarized below are the reported in vitro efficacy (EC50) and cytotoxicity (CC50) values for Cyclopentenylcytosine (CPE-C) against various viruses.

Table 1: In Vitro Antiviral Activity of Cyclopentenylcytosine (CPE-C) against Adenoviruses

Virus SerotypeCell LineAssay TypeEC50 (µg/mL)EC50 (µM)
HAdV5A549Plaque Reduction0.030 ± 0.0330.126 ± 0.138
HAdV8A549Plaque Reduction0.059 ± 0.0180.246 ± 0.076
HAdV19/64A549Plaque Reduction0.045 ± 0.0150.188 ± 0.063
HAdV37A549Plaque Reduction0.048 ± 0.0120.200 ± 0.050
HAdV3A549Plaque Reduction0.042 ± 0.0100.175 ± 0.042
HAdV4A549Plaque Reduction0.051 ± 0.0140.213 ± 0.058
HAdV7aA549Plaque Reduction0.049 ± 0.0110.204 ± 0.046
Data sourced from Romanowski et al., 2023.

Table 2: In Vitro Cytotoxicity of Cyclopentenylcytosine (CPE-C)

Cell LineAssay TypeCC50 (µM)
Molt-4 (lymphoblasts)Not specifiedCytotoxic concentrations used, specific CC50 not provided.
Human ALL cell linesThymidine incorporationIC50 of 10-20 nM
Neuroblastoma cell linesMTT assayED50 in the nanomolar range
Note: Comprehensive CC50 data for CPE-C across a wide range of cell lines is limited in publicly available literature. It is highly recommended to determine the CC50 in the specific cell line used for your antiviral assays.

Troubleshooting Guides

Cytopathic Effect (CPE) Inhibition Assay
IssuePossible Cause(s)Troubleshooting Steps
No or weak CPE in virus control wells - Low virus titer- Cell monolayer is resistant to infection- Incorrect incubation time or temperature- Re-titer the virus stock- Confirm cell line susceptibility- Optimize incubation time and temperature for the specific virus-cell system
High background cytotoxicity in mock-infected wells - CPE-C concentration is too high- Solvent (e.g., DMSO) toxicity- Perform a cytotoxicity assay to determine the CC50 of CPE-C- Ensure the final solvent concentration is non-toxic (typically ≤0.5%)
Inconsistent CPE between replicate wells - Uneven cell seeding- Pipetting errors- Edge effects in the plate- Ensure a homogenous cell suspension before seeding- Use calibrated pipettes and proper technique- Avoid using the outer wells of the plate or fill them with sterile PBS
Plaque Reduction Assay
IssuePossible Cause(s)Troubleshooting Steps
No plaques or very few plaques in virus control - Virus titer is too low- Inactivation of the virus- Use a higher concentration of the virus stock- Ensure proper storage and handling of the virus
Plaques are too large and merge - Incubation time is too long- Overlay is not solid enough- Harvest the assay at an earlier time point- Optimize the concentration of agarose or methylcellulose in the overlay
High variability in plaque numbers between replicates - Inaccurate virus dilution- Uneven absorption of the virus- Inconsistent overlay application- Perform serial dilutions carefully- Gently rock the plates during virus adsorption- Apply the overlay slowly to avoid disturbing the cell monolayer
Virus Yield Reduction Assay
IssuePossible Cause(s)Troubleshooting Steps
Low virus yield in control wells - Suboptimal MOI- Inefficient virus replication in the chosen cell line- Optimize the MOI to ensure a productive infection- Use a more permissive cell line
High variability in viral titers - Inconsistent sample collection and processing- Errors in the titration assay (plaque or TCID50)- Standardize the procedure for harvesting and lysing cells- Ensure the titration assay is performed accurately and consistently
No significant reduction in virus yield with CPE-C treatment - CPE-C concentration is too low- The virus is not sensitive to CPE-C's mechanism of action- Test a higher range of CPE-C concentrations- Confirm the virus's dependence on de novo CTP synthesis

Experimental Protocols

Cytotoxicity Assay (MTT Assay)

This protocol determines the concentration of CPE-C that is toxic to the host cells.

  • Cell Seeding: Seed a 96-well plate with host cells at a density that will result in 80-90% confluency after 24 hours.

  • Compound Addition: Prepare serial dilutions of CPE-C in culture medium. Add the diluted compound to the wells in triplicate. Include a "cells only" control (medium with no compound) and a solvent control (medium with the same concentration of solvent used to dissolve CPE-C).

  • Incubation: Incubate the plate for the same duration as your planned antiviral assay (e.g., 48-72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the "cells only" control. Determine the CC50 value using regression analysis.

Plaque Reduction Assay

This assay measures the ability of CPE-C to inhibit the formation of viral plaques.

  • Cell Seeding: Seed 6-well or 12-well plates with a suitable cell line to form a confluent monolayer.

  • Virus Dilution: Prepare a virus dilution that will produce a countable number of plaques (e.g., 50-100 plaques per well).

  • Compound and Virus Incubation: In separate tubes, mix the virus dilution with equal volumes of serial dilutions of CPE-C or medium (for virus control). Incubate these mixtures for 1 hour at 37°C.

  • Infection: Inoculate the cell monolayers with the virus-compound mixtures. Allow the virus to adsorb for 1-2 hours at 37°C.

  • Overlay: Remove the inoculum and add a semi-solid overlay (e.g., medium containing 1% methylcellulose or 0.5% agarose) to each well.

  • Incubation: Incubate the plates at the optimal temperature for the virus until plaques are visible (typically 2-10 days).

  • Staining: Fix the cells with 10% formalin and stain with a crystal violet solution.

  • Plaque Counting: Count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque reduction for each CPE-C concentration compared to the virus control. Determine the EC50 value.

Virus Yield Reduction Assay

This assay quantifies the amount of infectious virus produced in the presence of CPE-C.

  • Cell Seeding: Seed cells in a 24-well or 48-well plate and allow them to reach confluency.

  • Infection and Treatment: Infect the cells with the virus at a specific MOI (e.g., 0.1 or 1) in the presence of serial dilutions of CPE-C.

  • Incubation: Incubate the plates for a full viral replication cycle (e.g., 24-72 hours).

  • Harvesting: After incubation, subject the plates to three freeze-thaw cycles to release the progeny virus.

  • Titration of Progeny Virus: Determine the viral titer in the supernatant from each well using a plaque assay or a TCID50 assay.

  • Data Analysis: Calculate the reduction in viral titer for each CPE-C concentration compared to the untreated virus control. Determine the EC90 or EC99 (the concentration that inhibits virus yield by 90% or 99%).

Visualizations

Experimental Workflows

Experimental_Workflows Experimental Workflows for Antiviral Assays cluster_cpe CPE Inhibition Assay cluster_plaque Plaque Reduction Assay cluster_yield Virus Yield Reduction Assay cpe1 Seed cells in 96-well plate cpe2 Add serial dilutions of CPE-C cpe1->cpe2 cpe3 Infect with virus cpe2->cpe3 cpe4 Incubate until CPE develops cpe3->cpe4 cpe5 Stain viable cells cpe4->cpe5 cpe6 Measure absorbance cpe5->cpe6 plaque1 Seed cells to form monolayer plaque2 Infect with virus pre-incubated with CPE-C plaque1->plaque2 plaque3 Add semi-solid overlay plaque2->plaque3 plaque4 Incubate for plaque formation plaque3->plaque4 plaque5 Fix and stain cells plaque4->plaque5 plaque6 Count plaques plaque5->plaque6 yield1 Infect cell monolayer with virus and CPE-C yield2 Incubate for one replication cycle yield1->yield2 yield3 Harvest progeny virus yield2->yield3 yield4 Titer virus by plaque or TCID50 assay yield3->yield4

Caption: Flowcharts of common antiviral assays.

Signaling Pathways

Signaling_Pathways Viral Modulation of Host Signaling Pathways cluster_herpes Herpesvirus cluster_corona Coronavirus cluster_influenza Influenza Virus herpes_prr Viral DNA/RNA herpes_cgas cGAS/STING herpes_prr->herpes_cgas herpes_rigi RIG-I/MAVS herpes_prr->herpes_rigi herpes_irf3 IRF3/7 herpes_cgas->herpes_irf3 herpes_rigi->herpes_irf3 herpes_nfkb NF-κB herpes_rigi->herpes_nfkb herpes_ifn Type I IFN Production herpes_irf3->herpes_ifn herpes_nfkb->herpes_ifn herpes_block Viral Proteins Inhibit Multiple Steps herpes_block->herpes_cgas herpes_block->herpes_irf3 herpes_block->herpes_nfkb corona_prr Viral RNA corona_tlr TLR/MyD88 corona_prr->corona_tlr corona_mapk MAPK corona_tlr->corona_mapk corona_nfkb NF-κB corona_tlr->corona_nfkb corona_cytokines Pro-inflammatory Cytokines corona_mapk->corona_cytokines corona_nfkb->corona_cytokines corona_modulate Viral Proteins Modulate Pathway Activation corona_modulate->corona_nfkb flu_prr Viral RNA flu_rigi RIG-I flu_prr->flu_rigi flu_pi3k PI3K/Akt flu_rigi->flu_pi3k flu_nfkb NF-κB flu_rigi->flu_nfkb flu_replication Viral Replication flu_pi3k->flu_replication flu_nfkb->flu_replication flu_ns1 NS1 Protein Activates PI3K/Akt flu_ns1->flu_pi3k

Caption: Viral manipulation of host signaling pathways.

References

Avoiding by-product formation in Cyclopentyluracil reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Cyclopentyluracil reactions. The focus is on identifying and mitigating the formation of unwanted by-products to ensure high-purity yields of the desired product.

Frequently Asked Questions (FAQs)

Q1: What are the most common by-products in this compound synthesis?

A1: The most common by-products in this compound synthesis arise from the alkylation of the uracil ring at positions other than the desired one. Uracil has two nitrogen atoms (N1 and N3) and two oxygen atoms (O2 and O4) that can potentially be alkylated. Therefore, the primary by-products are typically isomers of this compound, including 3-Cyclopentyluracil when 1-Cyclopentyluracil is the target, and vice versa. Other potential by-products include N1,N3-dithis compound, and O-alkylated products (O2-Cyclopentyluracil and O4-Cyclopentyluracil), although O-alkylation is generally less common.

Q2: Why am I getting a mixture of N1 and N3-Cyclopentyluracil?

A2: The formation of a mixture of N1 and N3 isomers is a common issue in the alkylation of uracil. The relative reactivity of the N1 and N3 positions is influenced by several factors, including the reaction conditions and the presence of substituents on the uracil ring. The electronic and steric environment of the two nitrogen atoms is similar enough that competitive alkylation can readily occur.

Q3: Is it possible to form O-alkylated by-products?

A3: Yes, O-alkylation is a possible side reaction, leading to the formation of O2-Cyclopentyluracil and O4-Cyclopentyluracil. While generally less favored than N-alkylation, the reaction conditions can influence the extent of O-alkylation. For instance, the use of certain protecting groups on the nitrogen atoms can sometimes lead to an increase in O-alkylation products.[1]

Q4: Can dialkylation occur, and how can I avoid it?

A4: Yes, dialkylation of the uracil ring to form N1,N3-dithis compound is a potential by-product, especially if an excess of the cyclopentylating agent is used or if the reaction is allowed to proceed for an extended period. To avoid this, it is recommended to use a stoichiometric amount or a slight excess of the cyclopentylating agent and to monitor the reaction progress closely to stop it once the desired mono-alkylated product is formed.

Troubleshooting Guide

Issue 1: Low yield of the desired this compound product and presence of multiple spots on TLC.

This is a common problem that indicates the formation of multiple by-products. The following troubleshooting steps can help improve the regioselectivity of the reaction.

Diagram of Troubleshooting Logic:

Troubleshooting_Byproducts start Low Yield & Multiple Products check_regioselectivity Identify Major By-product (N1 vs N3 isomer, dialkylated, etc.) start->check_regioselectivity optimize_conditions Optimize Reaction Conditions check_regioselectivity->optimize_conditions Isomerization is the main issue use_protecting_group Employ Protecting Group Strategy check_regioselectivity->use_protecting_group High degree of isomerization purification Optimize Purification optimize_conditions->purification use_protecting_group->purification

Caption: Troubleshooting workflow for low yield and multiple by-products.

Possible Causes and Solutions:

Parameter Recommendation to Favor N1-Alkylation Recommendation to Favor N3-Alkylation General Recommendations
Solvent Use polar aprotic solvents like DMF or acetonitrile .[1]Less polar solvents may favor N3-alkylation, but this is less predictable.Ensure the solvent is anhydrous.
Base Use a non-nucleophilic organic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or a mild inorganic base like K2CO3 .Stronger bases might favor deprotonation at N3, but can also lead to more side reactions.The choice of base should be carefully considered based on the cyclopentylating agent.
Temperature Lower temperatures (e.g., room temperature or slightly below) can improve regioselectivity.Higher temperatures may be required but can lead to more by-products.Monitor the reaction temperature closely.
Protecting Groups -Protect the N1 position with a suitable protecting group like Boc (tert-butoxycarbonyl) to direct alkylation to the N3 position.The protecting group must be easily removable under conditions that do not affect the product.
Cyclopentylating Agent Use a reactive cyclopentyl halide (e.g., cyclopentyl bromide or iodide).Same as for N1-alkylation.Use a high-purity cyclopentylating agent.

Experimental Protocol: Selective N1-Cyclopentylation of Uracil

This protocol is designed to favor the formation of 1-Cyclopentyluracil.

  • Materials:

    • Uracil (1 equivalent)

    • Cyclopentyl bromide (1.1 equivalents)

    • Anhydrous Dimethylformamide (DMF)

    • Potassium Carbonate (K2CO3, 1.5 equivalents), finely ground

    • Inert gas (Nitrogen or Argon)

  • Procedure: a. To a dry round-bottom flask under an inert atmosphere, add uracil and anhydrous DMF. b. Stir the suspension and add the finely ground potassium carbonate. c. Stir the mixture at room temperature for 30 minutes. d. Add cyclopentyl bromide dropwise to the suspension. e. Continue stirring at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC). f. Once the starting material is consumed (typically 12-24 hours), quench the reaction by adding water. g. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). h. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. i. Purify the crude product by column chromatography on silica gel.

Issue 2: A significant amount of unreacted uracil remains.

Possible Causes and Solutions:

  • Insufficient reaction time: Continue to monitor the reaction until the uracil is consumed.

  • Inactive cyclopentylating agent: Ensure the cyclopentyl bromide or other agent has not degraded.

  • Poor solubility of uracil: While DMF is a good solvent, gentle heating (e.g., to 40-50 °C) might be necessary to improve solubility and reaction rate, but be aware that this might decrease regioselectivity.

  • Inefficient base: Ensure the potassium carbonate is finely ground to maximize its surface area and reactivity.

Issue 3: Difficulty in separating the N1 and N3 isomers.

Possible Causes and Solutions:

  • Similar polarity of isomers: The N1 and N3 isomers of this compound can have very similar polarities, making their separation by column chromatography challenging.

    • Solution: Try using a different solvent system for chromatography with a shallower gradient. Consider using a different stationary phase if silica gel is not effective. High-Performance Liquid Chromatography (HPLC) might be necessary for complete separation.

Signaling Pathway of By-product Formation

The following diagram illustrates the competing reaction pathways in the alkylation of uracil, leading to the desired product and common by-products.

Reaction_Pathways Uracil Uracil N1_Anion N1-Anion Uracil->N1_Anion Base N3_Anion N3-Anion Uracil->N3_Anion Base O2_Product O2-Cyclopentyluracil (By-product) Uracil->O2_Product Alkylation O4_Product O4-Cyclopentyluracil (By-product) Uracil->O4_Product Alkylation N1_Product 1-Cyclopentyluracil (Desired Product) N1_Anion->N1_Product N3_Product 3-Cyclopentyluracil (By-product) N3_Anion->N3_Product Cyclopentyl_X Cyclopentyl-X (e.g., Cyclopentyl Bromide) Cyclopentyl_X->N1_Product Cyclopentyl_X->N3_Product N1N3_Product N1,N3-Dithis compound (By-product) N1_Product->N1N3_Product + Cyclopentyl-X N3_Product->N1N3_Product + Cyclopentyl-X

Caption: Competing pathways in the synthesis of this compound.

References

Technical Support Center: Troubleshooting Experiments with Cyclopentyluracil and Related Carbocyclic Nucleosides

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Cyclopentyluracil and other carbocyclic uracil analogs. Due to the limited availability of specific experimental data for this compound, the guidance provided is based on established principles and common issues encountered with this class of carbocyclic nucleoside analogs.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is a carbocyclic nucleoside analog. In these compounds, the oxygen atom in the ribose sugar ring is replaced by a methylene group, forming a cyclopentane ring. This modification increases the chemical and metabolic stability of the nucleoside analog, as it is no longer susceptible to cleavage by phosphorylases and hydrolases that target the glycosidic bond in natural nucleosides.

Q2: What are the common applications of this compound and related analogs?

Carbocyclic uracil analogs are primarily investigated for their potential as antiviral and anticancer agents. Their increased stability can lead to improved pharmacokinetic profiles compared to their natural nucleoside counterparts.

Q3: Where can I find the chemical properties of this compound?

The chemical and physical properties of this compound are available on public databases such as PubChem (CID 493323).[1]

Troubleshooting Guides

This section addresses specific issues that may arise during experiments with this compound and other carbocyclic uracil analogs.

Inconsistent Results in Cytotoxicity Assays (e.g., MTT/MTS Assay)

Problem: High variability in absorbance readings between replicate wells, leading to inconsistent CC50 values.

Possible Causes & Solutions:

Possible Cause Solution
Uneven Cell Seeding Ensure the cell suspension is homogenous before and during plating. Use a properly calibrated multichannel pipette and consider performing a cell count before seeding to verify cell density.
Edge Effects Wells on the perimeter of microplates are prone to evaporation. To mitigate this, fill the outer wells with sterile PBS or media without cells and do not use them for experimental data.
Compound Precipitation Visually inspect the wells after adding the compound. If precipitation is observed, consider preparing a fresh, lower concentration stock solution or using a different solvent. Ensure the final solvent concentration is consistent across all wells and does not exceed a cytotoxic level (typically <0.5%).
Interference with Assay Reagent Some compounds can directly react with MTT or MTS tetrazolium salts, leading to false-positive or false-negative results. Run a control plate with the compound in cell-free media to check for direct reduction of the reagent. If interference is detected, consider using an alternative cytotoxicity assay like a neutral red uptake or LDH release assay.
Incomplete Solubilization of Formazan Ensure complete solubilization of the formazan crystals by vigorous pipetting or shaking. Check that the solubilization solution is at the correct pH and composition.
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add the compound dilutions. Include vehicle-treated and untreated control wells.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well.

  • Absorbance Reading: Mix thoroughly to dissolve the formazan crystals and read the absorbance at a wavelength of 570 nm.

Variability in Antiviral Assay Results

Problem: Inconsistent IC50 values for this compound in viral replication assays.

Possible Causes & Solutions:

Possible Cause Solution
Variation in Virus Titer Use a consistent multiplicity of infection (MOI) for all experiments. Titer the viral stock before each experiment to ensure accuracy.
Cell Health and Passage Number Use cells within a consistent and low passage number range. Ensure cells are healthy and in the exponential growth phase at the time of infection.
Timing of Compound Addition The timing of compound addition relative to infection can significantly impact the results. Standardize the protocol to add the compound at a specific time point (e.g., 1 hour post-infection).
Incomplete Virus Inactivation If measuring viral RNA or protein, ensure complete inactivation of the virus before cell lysis to prevent continued replication and skewed results.
Compound Stability in Culture Medium Carbocyclic nucleosides are generally stable, but it's good practice to assess the stability of your compound in your specific cell culture medium over the course of the experiment, especially for longer incubation periods.
  • Cell Seeding: Plate host cells in 6-well or 12-well plates and grow to confluency.

  • Virus Infection: Infect the cell monolayers with a standardized amount of virus (e.g., 100 plaque-forming units per well) for 1 hour.

  • Compound Treatment: Remove the viral inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) with various concentrations of this compound.

  • Incubation: Incubate the plates for a period that allows for plaque formation (typically 2-5 days).

  • Plaque Visualization: Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.

  • Data Analysis: Calculate the percentage of plaque inhibition for each compound concentration and determine the IC50 value.

Issues with HPLC Analysis

Problem: Poor peak shape, shifting retention times, or ghost peaks during HPLC analysis of this compound.

Possible Causes & Solutions:

Possible Cause Solution
Poor Peak Shape (Tailing or Fronting) Adjust the mobile phase pH to ensure the analyte is in a single ionic state. Check for column contamination or degradation. Ensure the sample is dissolved in the mobile phase.
Shifting Retention Times Ensure the HPLC system is properly equilibrated before each run. Check for leaks in the pump or fittings. Prepare fresh mobile phase daily and degas thoroughly.
Ghost Peaks Run a blank gradient to identify potential contaminants in the mobile phase or from the injector. Ensure proper cleaning of the injection port and syringe.
Low Sensitivity Optimize the detection wavelength based on the UV absorbance spectrum of this compound. Ensure the sample concentration is within the linear range of the detector.
  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at the wavelength of maximum absorbance for this compound.

  • Injection Volume: 10 µL.

Data Presentation

The following tables present hypothetical, yet representative, quantitative data for a carbocyclic uracil analog like this compound, based on typical results for this class of compounds.

Table 1: Antiviral Activity and Cytotoxicity Profile

VirusCell LineIC50 (µM)CC50 (µM)Selectivity Index (SI = CC50/IC50)
Herpes Simplex Virus 1 (HSV-1)Vero5.2>100>19.2
Influenza A Virus (H1N1)MDCK12.8>100>7.8
Hepatitis C Virus (HCV) RepliconHuh-78.5>100>11.8

Table 2: In Vitro Stability in Human Liver Microsomes

ParameterValue
Half-life (t½) (min) > 60
Intrinsic Clearance (CLint) (µL/min/mg protein) < 10

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key concepts relevant to the study of this compound.

G Simplified Uridine Metabolism and Potential Action of this compound cluster_salvage Salvage Pathway cluster_denovo De Novo Synthesis cluster_target Potential Targets Uridine Uridine UMP UMP Uridine->UMP Uridine Kinase UDP UDP UMP->UDP UMPK UTP UTP UDP->UTP CTP CTP UTP->CTP DNA_Polymerase Viral DNA Polymerase CTP->DNA_Polymerase RNA_Polymerase Viral RNA Polymerase CTP->RNA_Polymerase Precursors Orotic Acid + PRPP Precursors->UMP UMPS CTP_Synthetase CTP Synthetase This compound This compound This compound->DNA_Polymerase Inhibition This compound->RNA_Polymerase Inhibition This compound->CTP_Synthetase Inhibition

Caption: Potential mechanism of action for this compound.

G Troubleshooting Workflow for Inconsistent Antiviral IC50 Values Start Inconsistent IC50 Results Check_Virus Verify Virus Titer and MOI Start->Check_Virus Check_Cells Assess Cell Health and Passage Number Start->Check_Cells Check_Protocol Review Assay Protocol (Timing, Compound Stability) Start->Check_Protocol Check_Reagents Validate Reagents and Controls Start->Check_Reagents Re_Titer Re-titer Viral Stock Check_Virus->Re_Titer New_Cells Use New Batch of Cells Check_Cells->New_Cells Standardize Standardize Protocol Check_Protocol->Standardize New_Reagents Prepare Fresh Reagents Check_Reagents->New_Reagents Repeat_Assay Repeat Assay Re_Titer->Repeat_Assay New_Cells->Repeat_Assay Standardize->Repeat_Assay New_Reagents->Repeat_Assay G Experimental Workflow for Cytotoxicity (MTT) Assay A Seed Cells in 96-well Plate B Incubate 24h A->B C Add Serial Dilutions of Compound B->C D Incubate (e.g., 48-72h) C->D E Add MTT Reagent D->E F Incubate 2-4h E->F G Solubilize Formazan Crystals F->G H Read Absorbance at 570 nm G->H

References

Validation & Comparative

Comparative Analysis of the in Vitro Antiviral Activity of 1-(β-D-arabinofuranosyl)-5-propynyluracil and Acyclovir Against Varicella-Zoster Virus

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the in vitro antiviral activity of 1-(β-D-arabinofuranosyl)-5-propynyluracil (Pry-araU), a cyclopentyluracil analogue, and the established antiviral drug Acyclovir against Varicella-Zoster Virus (VZV). The data presented is intended to inform research and development efforts in the pursuit of novel anti-VZV therapeutics.

Quantitative Comparison of Antiviral Activity

The antiviral efficacy and cytotoxicity of Pry-araU and Acyclovir against VZV were evaluated in human embryonic lung (HEL) cells using a plaque inhibition assay. The results, including the 50% effective dose (ED50) for VZV plaque inhibition and the 50% inhibitory dose (ID50) for cell growth, are summarized below. A higher selectivity index (SI), which is the ratio of ID50 to ED50, indicates a more favorable therapeutic window.

CompoundED50 (µg/mL) for VZV Plaque InhibitionID50 (µg/mL) for HEL Cell GrowthSelectivity Index (SI)
1-(β-D-arabinofuranosyl)-5-propynyluracil (Pry-araU)~0.01>100>10,000
Acyclovir~0.5~300-400600-800

Experimental Protocols

Varicella-Zoster Virus (VZV) Plaque Reduction Assay

This protocol outlines the methodology used to determine the antiviral activity of the test compounds against VZV in cell culture.

1. Cell Culture and Virus Preparation:

  • Human embryonic lung (HEL) fibroblasts are cultured in appropriate growth medium until confluent monolayers are formed in 96-well microtiter plates.

  • A cell-associated stock of a laboratory strain of VZV is prepared and titrated to determine the plaque-forming units (PFU) per milliliter.

2. Antiviral Assay:

  • Confluent HEL cell monolayers are infected with a standardized amount of VZV (e.g., 20 PFU per well).

  • After a 2-hour incubation period to allow for viral adsorption, the virus inoculum is removed.

  • The cell monolayers are then washed and overlaid with medium containing serial dilutions of the test compounds (Pry-araU or Acyclovir). Each dilution is tested in duplicate.

  • The plates are incubated for 5 days to allow for plaque formation.

3. Plaque Visualization and Counting:

  • After the incubation period, the cell monolayers are fixed with a suitable fixative (e.g., methanol).

  • The fixed cells are stained with a staining solution (e.g., Giemsa or crystal violet) to visualize the plaques, which appear as clear zones against a background of stained, uninfected cells.

  • The number of plaques in each well is counted.

4. Data Analysis:

  • The percentage of plaque reduction is calculated for each compound concentration relative to the virus control (no compound).

  • The 50% effective dose (ED50), the concentration of the compound that reduces the number of plaques by 50%, is determined by regression analysis.

Cytotoxicity Assay

This protocol is used to assess the cytotoxic effects of the test compounds on the host cells.

1. Cell Culture:

  • HEL cells are seeded in 96-well microtiter plates at a density that allows for logarithmic growth over the course of the experiment.

2. Compound Treatment:

  • The cells are exposed to serial dilutions of the test compounds for a period equivalent to the antiviral assay (e.g., 5 days).

3. Cell Viability Assessment:

  • Cell viability is determined using a standard method, such as the MTT assay or by measuring the incorporation of [3H]thymidine into cellular DNA.

4. Data Analysis:

  • The percentage of cell growth inhibition is calculated for each compound concentration relative to the cell control (no compound).

  • The 50% inhibitory dose (ID50), the concentration of the compound that reduces cell viability by 50%, is determined by regression analysis.

Visualizing Experimental and Mechanistic Pathways

To better illustrate the processes described, the following diagrams are provided.

Experimental_Workflow cluster_prep Preparation cluster_infection Infection & Treatment cluster_incubation Incubation cluster_analysis Analysis prep_cells Plate HEL Cells in 96-well plates infect_cells Infect HEL cells with VZV prep_cells->infect_cells prep_virus Prepare VZV Stock prep_virus->infect_cells add_compounds Add serial dilutions of Test Compounds infect_cells->add_compounds incubate Incubate for 5 days add_compounds->incubate fix_stain Fix and Stain Cell Monolayers incubate->fix_stain count_plaques Count Plaques fix_stain->count_plaques calc_ed50 Calculate ED50 count_plaques->calc_ed50

Workflow for the VZV Plaque Reduction Assay.

Mechanism_of_Action cluster_drug Antiviral Drug cluster_activation Viral-Specific Activation cluster_inhibition Inhibition of Viral Replication drug Pry-araU Acyclovir vTK VZV Thymidine Kinase (TK) drug->vTK Enters Infected Cell drug_mp Pry-araU-MP Acyclovir-MP vTK->drug_mp Phosphorylation cellular_kinases Cellular Kinases drug_mp->cellular_kinases drug_tp Pry-araU-TP Acyclovir-TP cellular_kinases->drug_tp v_dna_poly VZV DNA Polymerase drug_tp->v_dna_poly Competitive Inhibition inhibition Inhibition of Viral DNA Synthesis v_dna_poly->inhibition

Mechanism of Action for Pry-araU and Acyclovir.

Mechanism of Action

Both 1-(β-D-arabinofuranosyl)uracil derivatives and Acyclovir share a similar mechanism of action that relies on their selective activation within VZV-infected cells.

  • Selective Phosphorylation: These nucleoside analogues are preferentially phosphorylated by the VZV-encoded thymidine kinase (TK) into their monophosphate forms.[1] This initial phosphorylation step is crucial for their selective antiviral activity, as cellular kinases in uninfected cells do not efficiently recognize them as substrates.

  • Conversion to Triphosphate: Cellular kinases subsequently convert the monophosphate derivatives into their active triphosphate forms.[1]

  • Inhibition of Viral DNA Polymerase: The triphosphate form of the drug then acts as a competitive inhibitor of the VZV DNA polymerase. It competes with the natural nucleotide substrates for incorporation into the growing viral DNA chain. The incorporation of the analogue results in the termination of DNA chain elongation, thereby halting viral replication.[1]

The higher affinity of the VZV thymidine kinase for these analogues compared to cellular kinases, and the subsequent potent inhibition of the viral DNA polymerase, contribute to their high selectivity and potent antiviral activity against VZV.[1]

References

Confirming the Mechanism of Action of Cyclopentyluracil: A Comparative Guide to Cyclophilin Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis to elucidate the putative mechanism of action of Cyclopentyluracil (CPU) as a cyclophilin inhibitor. By comparing its hypothesized activity with the well-established cyclophilin inhibitor Cyclosporine A (CsA) and other selective inhibitors, this document offers a framework for experimental validation. Detailed experimental protocols and quantitative data are presented to support researchers in confirming CPU's mechanism of action.

Introduction: The Role of Cyclophilins in Cellular Signaling

Cyclophilins are a family of proteins that possess peptidyl-prolyl isomerase (PPIase) activity, catalyzing the cis-trans isomerization of proline residues in peptides and proteins. This function is crucial for proper protein folding, trafficking, and signaling. One of the most studied cyclophilins is Cyclophilin D (CypD), a mitochondrial matrix protein that plays a key regulatory role in the opening of the mitochondrial permeability transition pore (mPTP). Pathological opening of the mPTP is implicated in various forms of cell death, including apoptosis and necrosis, and is associated with a range of diseases such as ischemia-reperfusion injury and neurodegenerative disorders.

Inhibition of cyclophilin activity, particularly CypD, has emerged as a promising therapeutic strategy. The immunosuppressant drug Cyclosporine A is a potent inhibitor of cyclophilins. Its binding to cyclophilin A inhibits the calcineurin pathway, leading to immunosuppression.[1] However, its interaction with CypD also inhibits the mPTP opening, a mechanism considered to be independent of its immunosuppressive effects. This has spurred the development of non-immunosuppressive CsA analogs and other small molecules that selectively target CypD to mitigate mitochondrial dysfunction without causing systemic immunosuppression.[1]

This guide explores the hypothesis that this compound acts as a cyclophilin inhibitor, potentially targeting CypD. To validate this, we will compare its theoretical performance with known cyclophilin inhibitors.

Comparative Analysis of Cyclophilin Inhibitors

To confirm the mechanism of action of this compound as a cyclophilin inhibitor, a direct comparison with established inhibitors is essential. This section provides a summary of quantitative data for key compounds.

CompoundTarget(s)IC50 (PPIase Assay)Kd (Binding Affinity)Notes
This compound (CPU) Hypothesized: Cyclophilin DTo be determinedTo be determinedPutative selective inhibitor of CypD.
Cyclosporine A (CsA) Cyclophilin A, B, D, etc.~5 nM (for PP2B/calcineurin inhibition)[2]-Broad-spectrum cyclophilin inhibitor, immunosuppressive.[1]
NIM811 Cyclophilin D--Non-immunosuppressive CsA analog.[1]
Alisporivir (Debio-025) Cyclophilin D--Non-immunosuppressive CsA analog.
Compound C-9 Cyclophilin D-149 nMSmall molecule inhibitor.
Compound 29 Cyclophilin D-88.2 nMNon-peptidic small molecule inhibitor.

Experimental Protocols for Mechanism Confirmation

To experimentally validate the mechanism of action of this compound as a cyclophilin inhibitor, a series of in vitro and cell-based assays are required. This section details the protocols for key experiments.

Peptidyl-Prolyl Isomerase (PPIase) Activity Assay

This assay directly measures the enzymatic activity of cyclophilins and the inhibitory potential of test compounds.

Principle: The assay relies on the chymotrypsin-coupled cleavage of a synthetic peptide substrate (e.g., N-Suc-Ala-Ala-Pro-Phe-p-nitroanilide). Chymotrypsin only cleaves the trans isomer of the peptide. In solution, the peptide exists in both cis and trans conformations. PPIases accelerate the conversion from the cis to the trans form, and the rate of this conversion can be monitored spectrophotometrically by the increase in absorbance from the release of p-nitroaniline.

Protocol:

  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-HCl, pH 7.5.

    • Chymotrypsin solution: 5 mg/mL in assay buffer.

    • Substrate solution: 1 mg/mL N-Suc-Ala-Ala-Pro-Phe-p-nitroanilide in a suitable solvent (e.g., DMSO).

    • Recombinant human Cyclophilin D protein.

    • Test compounds (this compound, CsA, etc.) at various concentrations.

  • Assay Procedure:

    • In a 96-well plate, pre-incubate 50 µL of Cyclophilin D with 50 µL of chymotrypsin in 190 µL of assay buffer for 10 minutes at 10°C.

    • Add 10 µL of the test compound at the desired concentration and incubate for a further 10 minutes.

    • Initiate the reaction by adding 10 µL of the substrate solution.

    • Immediately measure the absorbance at 390 nm every 10 seconds for 5-10 minutes using a plate reader.

  • Data Analysis:

    • Calculate the initial rate of the reaction (V₀) from the linear portion of the absorbance vs. time curve.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Mitochondrial Permeability Transition Pore (mPTP) Opening Assay

This cell-based assay assesses the ability of a compound to inhibit the opening of the mPTP, a key downstream event of CypD activity.

Principle: The assay utilizes the fluorescent probe Calcein-AM, which can enter cells and is hydrolyzed by esterases into the green fluorescent molecule calcein. CoCl₂, a quencher of calcein fluorescence, is added to the medium. In healthy cells with a closed mPTP, CoCl₂ cannot enter the mitochondria, and thus mitochondrial calcein remains fluorescent. Upon induction of mPTP opening (e.g., with a calcium ionophore like ionomycin), CoCl₂ enters the mitochondria and quenches the calcein fluorescence. An inhibitor of mPTP opening will prevent this quenching.

Protocol:

  • Cell Preparation:

    • Culture cells (e.g., Jurkat cells) to a density of 1 x 10⁶ cells/mL.

    • Aliquot 1 mL of the cell suspension into four separate tubes.

  • Staining and Treatment:

    • Tube 1 (Control): No treatment.

    • Tube 2 (Stained): Add MPTP Staining Dye (Calcein-AM).

    • Tube 3 (Stained + Quencher): Add MPTP Staining Dye and CoCl₂.

    • Tube 4 (Stained + Quencher + Inducer): Add MPTP Staining Dye, CoCl₂, and Ionomycin.

    • To test the inhibitor, a fifth tube would be prepared with the staining dye, quencher, inducer, and the test compound (this compound or a positive control like CsA).

  • Incubation and Analysis:

    • Incubate the cells at 37°C for 15-30 minutes, protected from light.

    • Centrifuge the cells and resuspend them in 1 mL of wash buffer.

    • Analyze the cells by flow cytometry using a 488 nm excitation filter.

  • Data Analysis:

    • Compare the fluorescence intensity of the different treatment groups. A decrease in fluorescence in Tube 4 compared to Tube 3 indicates mPTP opening.

    • An inhibitor's efficacy is determined by its ability to prevent the fluorescence decrease in the presence of the inducer.

X-Ray Crystallography of Protein-Ligand Complex

This technique provides high-resolution structural information on how a ligand binds to its target protein, confirming direct interaction.

Protocol:

  • Protein Crystallization:

    • Purify recombinant human Cyclophilin D.

    • Screen for crystallization conditions using various precipitants, buffers, and additives.

  • Complex Formation:

    • Co-crystallization: Incubate the purified CypD with an excess of this compound before setting up crystallization trials.

    • Soaking: Soak pre-formed apo-CypD crystals in a solution containing this compound.

  • Data Collection and Structure Determination:

    • Mount the crystals and collect X-ray diffraction data at a synchrotron source.

    • Process the diffraction data and solve the crystal structure of the CypD-CPU complex using molecular replacement.

    • Refine the atomic model to fit the electron density map.

  • Analysis:

    • Analyze the binding mode of this compound in the active site of Cyclophilin D, identifying key interactions.

Visualizing the Mechanism and Experimental Workflow

Signaling Pathway of Cyclophilin D-mediated mPTP Opening

G cluster_0 Mitochondrion Mito_Stress Mitochondrial Stress (e.g., Ca2+ overload, Oxidative Stress) CypD Cyclophilin D (CypD) Mito_Stress->CypD Activates mPTP Mitochondrial Permeability Transition Pore (mPTP) CypD->mPTP Promotes Opening Cell_Death Cell Death (Apoptosis/Necrosis) mPTP->Cell_Death Leads to Inhibitor This compound (CPU) Cyclosporine A (CsA) Inhibitor->CypD Inhibits

Caption: Signaling pathway of CypD-mediated mPTP opening and its inhibition.

Experimental Workflow for Confirming CPU's Mechanism of Action

G Start Hypothesis: CPU is a CypD inhibitor PPIase_Assay PPIase Activity Assay Start->PPIase_Assay Direct Inhibition? mPTP_Assay mPTP Opening Assay Start->mPTP_Assay Functional Effect? Crystallography X-ray Crystallography Start->Crystallography Direct Binding? Conclusion Confirmation of Mechanism of Action PPIase_Assay->Conclusion mPTP_Assay->Conclusion Crystallography->Conclusion

Caption: Experimental workflow for validating the mechanism of action of CPU.

Conclusion

This guide outlines a comprehensive strategy for confirming the mechanism of action of this compound as a putative cyclophilin inhibitor. By employing a combination of enzymatic assays, cell-based functional assays, and structural biology techniques, researchers can rigorously test this hypothesis. The provided comparative data with known inhibitors like Cyclosporine A and other selective molecules will serve as a valuable benchmark for interpreting the experimental results. The successful validation of this compound's mechanism of action could pave the way for the development of a novel therapeutic agent targeting cyclophilin-mediated pathologies.

References

Cyclopentyluracil vs. Other Pyrimidine Nucleoside Analogs: A Comparative Guide for Antiviral Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of antiviral therapeutics is continually evolving, with pyrimidine nucleoside analogs remaining a cornerstone of treatment strategies against a broad spectrum of viral infections. This guide provides a comprehensive comparison of Cyclopentyluracil and its close analog, Cyclopentenylcytosine, against other prominent pyrimidine nucleoside analogs such as Zidovudine (AZT), Lamivudine (3TC), and Acyclovir. This document synthesizes experimental data on their antiviral activity, delves into their mechanisms of action, and provides detailed experimental protocols for key assays, empowering researchers to make informed decisions in their antiviral drug development programs.

Performance Comparison of Pyrimidine Nucleoside Analogs

The antiviral efficacy of pyrimidine nucleoside analogs is often evaluated by determining their 50% inhibitory concentration (IC50) or 50% effective concentration (EC50) against various viruses in cell culture. The following table summarizes the available quantitative data for Cyclopentenylcytosine (CPEC), a potent analog of this compound, and other key pyrimidine nucleoside analogs. It is important to note that direct comparative studies involving this compound are limited; therefore, data for CPEC is presented as a close surrogate.

CompoundVirusCell LineIC50 / EC50 (µM)Cytotoxicity (CC50 in µM)Selectivity Index (SI = CC50/IC50)Reference
Cyclopentenylcytosine (CPEC) Influenza A (H1N1)MDCK0.15 (µg/mL)>100 (µg/mL)>667[1]
Herpes Simplex Virus 1 (HSV-1)VeroPotent Activity--[2]
Cytomegalovirus (CMV)-Potent Activity--[2]
PoliovirusHeLaBroad Activity--[1][3]
Coxsackievirus-Broad Activity--
Zidovudine (AZT) Human Immunodeficiency Virus (HIV-1)MT-40.004 - 0.05>100>2000 - >25000General Knowledge
Lamivudine (3TC) Human Immunodeficiency Virus (HIV-1)MT-40.005 - 0.5>100>200 - >20000General Knowledge
Acyclovir Herpes Simplex Virus 1 (HSV-1)Vero0.1 - 1.0>300>300 - >3000General Knowledge
Herpes Simplex Virus 2 (HSV-2)Vero0.8 - 4.0>300>75 - >375General Knowledge

Note: IC50/EC50 and CC50 values can vary depending on the specific viral strain, cell line, and experimental conditions used. The data presented here is for comparative purposes.

Mechanism of Action: Targeting Nucleotide Metabolism

A key differentiator for this compound and its analogs is their primary mechanism of action, which involves the inhibition of a crucial host cell enzyme, CTP synthetase. This contrasts with many other pyrimidine nucleoside analogs that typically target viral polymerases.

This compound/Cyclopentenylcytosine: Inhibition of CTP Synthetase

Cyclopentenylcytosine (CPEC), a close analog of this compound, exerts its broad-spectrum antiviral activity by targeting the host cell enzyme CTP synthetase. This enzyme is critical for the de novo synthesis of cytidine triphosphate (CTP), an essential precursor for both DNA and RNA synthesis.

The proposed mechanism involves the intracellular phosphorylation of CPEC to its triphosphate form, which then acts as a potent inhibitor of CTP synthetase. By blocking this enzyme, the intracellular pool of CTP is depleted, which in turn inhibits the synthesis of viral nucleic acids, a necessary step for viral replication.

CTP_Synthetase_Inhibition CTP_Synthetase CTP_Synthetase Viral_RNA_DNA Viral_RNA_DNA UTP UTP CPEC CPEC CPEC_TP CPEC_TP CTP CTP

Caption: Mechanism of Chain Termination by Pyrimidine Nucleoside Analogs.

Experimental Protocols

Accurate and reproducible experimental data are paramount in antiviral drug discovery. This section provides detailed protocols for two fundamental assays used to evaluate the antiviral activity and cytotoxicity of compounds like this compound.

Plaque Reduction Assay

The plaque reduction assay is a standard method to determine the antiviral efficacy of a compound by quantifying the reduction in the formation of viral plaques.

Materials:

  • Confluent monolayer of susceptible host cells in multi-well plates

  • Virus stock of known titer

  • Test compound (e.g., this compound) at various concentrations

  • Culture medium (e.g., DMEM)

  • Semi-solid overlay (e.g., agarose or methylcellulose)

  • Crystal violet staining solution

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Seed host cells into multi-well plates and incubate until a confluent monolayer is formed.

  • Compound Dilution: Prepare serial dilutions of the test compound in culture medium.

  • Infection: Aspirate the culture medium from the cells and infect with a predetermined amount of virus (multiplicity of infection, MOI).

  • Adsorption: Incubate the plates for 1-2 hours to allow for viral adsorption.

  • Treatment: Remove the virus inoculum and add the different concentrations of the test compound to the respective wells. Include a virus control (no compound) and a cell control (no virus, no compound).

  • Overlay: After a short incubation with the compound, aspirate the medium and add the semi-solid overlay to each well. This restricts the spread of progeny virions.

  • Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-10 days, depending on the virus).

  • Staining: Fix the cells and stain with crystal violet. Plaques will appear as clear zones against a purple background of viable cells.

  • Quantification: Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the virus control. The IC50 value is the concentration of the compound that reduces the number of plaques by 50%.

dot

Plaque_Reduction_Workflow start Start seed Seed Host Cells in Multi-well Plates start->seed confluency Incubate to Confluency seed->confluency infect Infect Cells with Virus confluency->infect adsorb Incubate for Viral Adsorption infect->adsorb treat Add Serial Dilutions of Test Compound adsorb->treat overlay Add Semi-solid Overlay treat->overlay incubate_plaques Incubate for Plaque Formation overlay->incubate_plaques stain Fix and Stain with Crystal Violet incubate_plaques->stain count Count Plaques and Calculate IC50 stain->count end End count->end

Caption: Workflow for a Plaque Reduction Assay.

MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and cytotoxicity of a test compound.

Materials:

  • Host cells in a 96-well plate

  • Test compound at various concentrations

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Culture medium

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a desired density.

  • Treatment: After cell attachment, add serial dilutions of the test compound to the wells. Include a cell control with no compound.

  • Incubation: Incubate the plate for a period equivalent to the duration of the antiviral assay (e.g., 48-72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Calculation: Calculate the percentage of cell viability for each compound concentration relative to the untreated control cells. The 50% cytotoxic concentration (CC50) is the concentration of the compound that reduces cell viability by 50%.

dot

MTT_Assay_Workflow start Start seed Seed Cells in 96-well Plate start->seed treat Add Serial Dilutions of Test Compound seed->treat incubate_treat Incubate for Exposure Period treat->incubate_treat add_mtt Add MTT Reagent incubate_treat->add_mtt incubate_mtt Incubate for Formazan Formation add_mtt->incubate_mtt solubilize Add Solubilization Solution incubate_mtt->solubilize read_absorbance Measure Absorbance at 570 nm solubilize->read_absorbance calculate Calculate Cell Viability and CC50 read_absorbance->calculate end End calculate->end

Caption: Workflow for an MTT Cytotoxicity Assay.

Conclusion

This compound and its analogs represent a distinct class of pyrimidine nucleoside analogs with a unique mechanism of action that targets a host cell enzyme, CTP synthetase. This broad-spectrum approach holds promise for activity against a wide range of viruses. In contrast, other well-established pyrimidine nucleoside analogs like Zidovudine, Lamivudine, and Acyclovir act as chain terminators of viral DNA synthesis, demonstrating significant efficacy against specific viral families. The choice of which analog to pursue in a drug development program will depend on the target virus, the desired spectrum of activity, and the potential for the development of resistance. The experimental protocols provided in this guide offer a foundation for the rigorous evaluation of these and other novel antiviral candidates. Further head-to-head comparative studies are warranted to fully elucidate the relative therapeutic potential of this compound against a wider range of clinically relevant viruses.

References

Comparative Analysis of Antiviral Potency: Cyclopentyluracil and Entecavir

Author: BenchChem Technical Support Team. Date: November 2025

A Detailed Guide for Researchers and Drug Development Professionals

In the landscape of antiviral therapeutics, particularly for chronic hepatitis B virus (HBV) infection, nucleoside and nucleotide analogues represent a cornerstone of treatment. This guide provides a comprehensive comparative analysis of the antiviral potency of Entecavir, a well-established therapeutic agent, and Cyclopentyluracil, representing a class of carbocyclic nucleoside analogues. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of their mechanisms of action, antiviral efficacy supported by experimental data, and the methodologies used to ascertain these properties.

I. Overview and Mechanism of Action

Entecavir is a potent and selective guanosine nucleoside analogue that targets the HBV polymerase. Its mechanism of action involves the inhibition of all three critical functions of the viral polymerase: base priming, reverse transcription of the negative strand from the pregenomic RNA, and synthesis of the positive strand of HBV DNA. Upon intracellular phosphorylation to its active triphosphate form, Entecavir triphosphate competitively inhibits the natural substrate, deoxyguanosine triphosphate, and its incorporation into the growing viral DNA chain leads to chain termination.

This compound belongs to the broader class of carbocyclic nucleoside analogues. While specific data for "this compound" is limited in publicly available literature, the antiviral activity of related cyclopentyl and cyclopentenyl pyrimidine (including uracil) analogues has been investigated. These compounds are designed to mimic natural nucleosides and interfere with viral replication. Their mechanism of action is also presumed to involve the inhibition of viral DNA or RNA polymerases after intracellular phosphorylation. For instance, cyclopentenylcytosine, a related carbocyclic nucleoside, has been shown to target CTP synthetase, an enzyme crucial for pyrimidine nucleotide biosynthesis, thereby demonstrating broad-spectrum antiviral activity.

II. Quantitative Analysis of Antiviral Potency

The antiviral potency of these compounds is typically quantified by their 50% effective concentration (EC50) or 50% inhibitory concentration (IC50) in cell-based assays. A lower value indicates higher potency.

CompoundVirusCell LineEC50 / IC50Citation
Entecavir HBVHepG2 2.2.150.00375 µM (EC50)
Entecavir DHBVDuck Hepatocytes0.13 nM (EC50)
Cyclopentyl Guanine Analogue VZV (TK+)5.35 µM (EC50)
Cyclopentyl Guanine Analogue VZV (TK-)8.83 µM (EC50)
1-Cyclobutyl-5-(2-bromovinyl)uracil VZVPotent Inhibition
9-deazaneplanocin A (carbocyclic C-nucleoside) HIV-1PBM cells2.0 µM (EC50)

III. Experimental Protocols

The determination of antiviral potency relies on standardized in vitro assays. Below are detailed methodologies for key experiments.

A. Cell-Based HBV Replication Assay

This assay is fundamental for determining the EC50 of antiviral compounds against HBV.

1. Cell Culture and Treatment:

  • HepG2.2.15 cells, which stably express HBV, are seeded in 96-well plates.
  • After cell attachment, the culture medium is replaced with fresh medium containing serial dilutions of the test compound (e.g., Entecavir or a this compound analogue). A positive control (e.g., a known HBV inhibitor) and a negative control (vehicle) are included.
  • The cells are incubated for a defined period (e.g., 5-7 days) to allow for viral replication.

2. Quantification of Viral Replication:

  • Extracellular HBV DNA: The cell culture supernatant is collected, and viral particles are precipitated. The encapsidated HBV DNA is then extracted and quantified using quantitative real-time PCR (qPCR).
  • Intracellular HBV DNA: The cells are lysed, and the intracellular core-associated HBV DNA is extracted and quantified by qPCR.

3. Data Analysis:

  • The percentage of inhibition of viral replication at each compound concentration is calculated relative to the vehicle control.
  • The EC50 value is determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

B. HBV DNA Polymerase Inhibition Assay

This biochemical assay directly measures the inhibitory effect of a compound on the viral polymerase.

1. Enzyme and Substrate Preparation:

  • Recombinant HBV polymerase is purified.
  • A template-primer system that mimics the natural substrate for the polymerase is prepared.

2. Inhibition Assay:

  • The polymerase, template-primer, and a mixture of deoxynucleoside triphosphates (dNTPs), including a labeled dNTP (e.g., [α-³²P]dGTP), are incubated in a reaction buffer.
  • Serial dilutions of the test compound's active triphosphate form (e.g., Entecavir-TP) are added to the reaction.
  • The reaction is allowed to proceed for a specific time and then stopped.

3. Product Analysis:

  • The reaction products (extended DNA chains) are separated by gel electrophoresis.
  • The amount of incorporated labeled dNTP is quantified using a phosphorimager or scintillation counting.

4. Data Analysis:

  • The percentage of inhibition of polymerase activity at each compound concentration is calculated.
  • The IC50 value is determined from the dose-response curve.

IV. Visualizing Mechanisms and Workflows

Signaling Pathway of Entecavir Action

Entecavir_Mechanism cluster_cell Hepatocyte cluster_virus HBV Replication Cycle Entecavir Entecavir Entecavir_MP Entecavir Monophosphate Entecavir->Entecavir_MP Cellular Kinases Entecavir_DP Entecavir Diphosphate Entecavir_MP->Entecavir_DP Cellular Kinases Entecavir_TP Entecavir Triphosphate (Active) Entecavir_DP->Entecavir_TP Cellular Kinases HBV_Polymerase HBV Polymerase Entecavir_TP->HBV_Polymerase Competitive Inhibition Viral_DNA Viral DNA Synthesis HBV_Polymerase->Viral_DNA Incorporation HBV_Polymerase->Viral_DNA Chain Termination dGTP dGTP (Natural Substrate) dGTP->HBV_Polymerase

Caption: Mechanism of action of Entecavir in inhibiting HBV replication.

Experimental Workflow for Antiviral Potency Assay

Antiviral_Assay_Workflow start Start cell_seeding Seed HepG2.2.15 Cells in 96-well Plates start->cell_seeding compound_treatment Treat Cells with Serial Dilutions of Compound cell_seeding->compound_treatment incubation Incubate for 5-7 Days compound_treatment->incubation supernatant_collection Collect Supernatant incubation->supernatant_collection cell_lysis Lyse Cells incubation->cell_lysis extracellular_dna Extract Extracellular HBV DNA supernatant_collection->extracellular_dna intracellular_dna Extract Intracellular HBV DNA cell_lysis->intracellular_dna qpcr Quantify HBV DNA (qPCR) extracellular_dna->qpcr intracellular_dna->qpcr data_analysis Calculate % Inhibition qpcr->data_analysis ec50_determination Determine EC50 Value data_analysis->ec50_determination end End ec50_determination->end

Caption: Workflow for determining the EC50 of antiviral compounds against HBV.

V. Conclusion

Entecavir stands as a highly potent inhibitor of HBV replication with a well-defined mechanism of action and extensive clinical data supporting its efficacy. The analysis of this compound and its analogues reveals a class of compounds with potential antiviral activity, although more research, particularly head-to-head studies against HBV, is required to definitively establish their comparative potency against Entecavir. The experimental protocols and workflows detailed herein provide a foundational framework for conducting such comparative studies, which are essential for the discovery and development of novel antiviral agents. The continuous exploration of diverse chemical scaffolds, such as carbocyclic nucleosides, remains a critical endeavor in the quest for improved and alternative therapies for chronic viral infections.

A Head-to-Head Comparison of Cyclopentyluracil and Other Carbocyclic Nucleosides in Antiviral Research

Author: BenchChem Technical Support Team. Date: November 2025

A detailed analysis for researchers and drug development professionals on the performance, mechanisms, and experimental protocols of key carbocyclic nucleosides.

Carbocyclic nucleosides, a class of antiviral compounds where the furanose ring's oxygen is replaced by a methylene group, have demonstrated significant therapeutic potential. This guide provides a head-to-head comparison of Cyclopentyluracil and other prominent carbocyclic nucleosides—Carbovir, Abacavir, and Entecavir—focusing on their antiviral activity, cytotoxicity, and mechanisms of action. The information is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of these compounds.

Executive Summary

Comparative Antiviral Activity and Cytotoxicity

The following tables summarize the available quantitative data for the antiviral efficacy (EC₅₀/IC₅₀) and cytotoxicity (CC₅₀) of Carbovir, Abacavir, and Entecavir. The selectivity index (SI), calculated as the ratio of CC₅₀ to EC₅₀/IC₅₀, is a crucial measure of a compound's therapeutic window.

Table 1: Antiviral Activity of Carbocyclic Nucleosides

CompoundVirusEC₅₀/IC₅₀ (µM)Cell Line
Abacavir HIV-1 (Wild-Type)4.0MT-4
HIV-1 (Clinical Isolates)0.26-
HIV-1IIIB3.7 - 5.8MT-4
HIV-1BaL0.07 - 1.0-
Entecavir HBV0.00375HepG2 2.2.15
DHBV0.00013Duck Hepatocytes

Table 2: Cytotoxicity of Carbocyclic Nucleosides

CompoundCell LineCC₅₀ (µM)
Abacavir CEM160[1]
CD4+ CEM140[1]
Normal bone progenitor cells (BFU-E)110[1]
Entecavir HepG2 2.2.1530[2]

Note: Data for this compound and Carbovir were not sufficiently available in the searched literature to be included in these tables.

Mechanisms of Action

The antiviral mechanisms of carbocyclic nucleosides vary, targeting either viral or cellular enzymes crucial for replication.

This compound and CTP Synthetase Inhibition

While direct evidence for this compound is limited, its close analog, Cyclopentenylcytosine (CPEC), is a known inhibitor of CTP synthetase.[3] This enzyme catalyzes the formation of CTP from UTP, an essential step in nucleic acid synthesis. Inhibition of CTP synthetase depletes the intracellular pool of cytidine nucleotides, thereby hindering both viral and cellular DNA and RNA synthesis. The triphosphate form of CPEC is the active inhibitor of the enzyme.

Carbovir and Abacavir: HIV Reverse Transcriptase Inhibition

Abacavir is a prodrug that is intracellularly converted to its active metabolite, carbovir triphosphate (CBV-TP). CBV-TP acts as a competitive inhibitor of HIV reverse transcriptase and also functions as a chain terminator when incorporated into the growing viral DNA strand, thus halting viral replication.

Entecavir: HBV Polymerase Inhibition

Entecavir is a potent and selective inhibitor of hepatitis B virus (HBV) polymerase. Following intracellular phosphorylation to its active triphosphate form, it competitively inhibits all three functions of the viral polymerase: base priming, reverse transcription of the negative strand, and synthesis of the positive strand of HBV DNA.

Signaling Pathways and Experimental Workflows

To visualize the complex biological processes involved, the following diagrams illustrate the activation and inhibitory pathways of these carbocyclic nucleosides, as well as a typical experimental workflow for evaluating antiviral compounds.

Abacavir_Activation_and_Inhibition cluster_cell Host Cell cluster_virus HIV Replication Abacavir Abacavir Abacavir_MP Abacavir Monophosphate Abacavir->Abacavir_MP Cellular Kinases Abacavir_DP Abacavir Diphosphate Abacavir_MP->Abacavir_DP Cellular Kinases CBV_TP Carbovir Triphosphate (CBV-TP) (Active Form) Abacavir_DP->CBV_TP Cellular Kinases Viral_DNA Viral DNA (Incomplete) CBV_TP->Viral_DNA Incorporation & Chain Termination Reverse_Transcriptase Reverse Transcriptase CBV_TP->Reverse_Transcriptase Inhibits Viral_RNA Viral RNA Viral_RNA->Viral_DNA Reverse Transcription dGTP dGTP dGTP->Reverse_Transcriptase Natural Substrate

Activation and mechanism of action of Abacavir.

Entecavir_Activation_and_Inhibition cluster_cell Hepatocyte cluster_virus HBV Replication Entecavir Entecavir Entecavir_MP Entecavir Monophosphate Entecavir->Entecavir_MP Cellular Kinases Entecavir_DP Entecavir Diphosphate Entecavir_MP->Entecavir_DP Cellular Kinases Entecavir_TP Entecavir Triphosphate (Active Form) Entecavir_DP->Entecavir_TP Cellular Kinases HBV_Polymerase HBV Polymerase Entecavir_TP->HBV_Polymerase Inhibits all 3 functions Priming Base Priming HBV_Polymerase->Priming Reverse_Transcription Reverse Transcription HBV_Polymerase->Reverse_Transcription DNA_Synthesis Positive Strand DNA Synthesis HBV_Polymerase->DNA_Synthesis

Activation and mechanism of action of Entecavir.

Antiviral_Assay_Workflow start Start cell_culture Seed host cells in multi-well plates start->cell_culture compound_treatment Treat cells with serial dilutions of test compound cell_culture->compound_treatment viral_infection Infect cells with virus compound_treatment->viral_infection incubation Incubate for a defined period viral_infection->incubation endpoint_assay Perform endpoint assay (e.g., CPE, Plaque Assay, qPCR) incubation->endpoint_assay data_analysis Analyze data to determine EC50/IC50 and CC50 endpoint_assay->data_analysis end End data_analysis->end

General workflow for in vitro antiviral assays.

Detailed Experimental Protocols

Antiviral Activity Assay (EC₅₀/IC₅₀ Determination)

1. Cell Preparation:

  • Seed susceptible host cells in 96-well plates at a predetermined density to achieve a confluent monolayer on the day of infection.

  • Incubate the plates at 37°C in a humidified 5% CO₂ incubator.

2. Compound Preparation:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Perform serial dilutions of the compound in cell culture medium to obtain a range of concentrations.

3. Viral Infection and Treatment:

  • Aspirate the culture medium from the cells.

  • Add the diluted compounds to the respective wells.

  • Infect the cells with a known titer of the virus (e.g., multiplicity of infection of 0.01).

  • Include control wells with virus only (no compound) and cells only (no virus, no compound).

4. Incubation:

  • Incubate the plates for a period sufficient for the virus to replicate and cause a cytopathic effect (CPE) or for viral markers to be expressed (typically 2-7 days).

5. Endpoint Measurement:

  • Cytopathic Effect (CPE) Reduction Assay: Visually score the percentage of CPE in each well compared to the virus control.

  • MTT Assay for Cell Viability: Add MTT solution to each well and incubate. Solubilize the formazan crystals and measure the absorbance at 570 nm.

  • Plaque Reduction Assay: For plaque-forming viruses, overlay the cells with a semi-solid medium after infection and treatment. After incubation, stain the cells to visualize and count plaques.

  • Viral Yield Reduction Assay: Harvest the supernatant and/or cell lysate and quantify the amount of virus produced using methods like quantitative PCR (qPCR) for viral genomes or ELISA for viral antigens.

6. Data Analysis:

  • Calculate the percentage of inhibition for each compound concentration relative to the virus control.

  • Determine the 50% effective concentration (EC₅₀) or 50% inhibitory concentration (IC₅₀) by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

Cytotoxicity Assay (CC₅₀ Determination)

1. Cell Preparation and Compound Treatment:

  • Follow the same procedure as for the antiviral assay, but without adding the virus.

2. Incubation:

  • Incubate the plates for the same duration as the antiviral assay.

3. Endpoint Measurement (MTT Assay):

  • Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 2-4 hours at 37°C.

  • Aspirate the MTT solution and add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

4. Data Analysis:

  • Calculate the percentage of cell viability for each compound concentration relative to the untreated cell control.

  • Determine the 50% cytotoxic concentration (CC₅₀) by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

CTP Synthetase Inhibition Assay

1. Enzyme and Substrate Preparation:

  • Purify CTP synthetase from a suitable source (e.g., bacterial or mammalian cells).

  • Prepare reaction buffers containing UTP, ATP, glutamine, and GTP.

2. Inhibition Assay:

  • Pre-incubate the enzyme with various concentrations of the test compound (e.g., the triphosphate form of the nucleoside analog).

  • Initiate the reaction by adding the substrates.

  • Monitor the formation of CTP over time by measuring the increase in absorbance at 291 nm, which is characteristic of CTP.

3. Data Analysis:

  • Calculate the initial reaction velocities at each inhibitor concentration.

  • Determine the IC₅₀ value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by plotting the reaction velocity against the inhibitor concentration.

Conclusion

This comparative guide highlights the current state of knowledge regarding this compound and other key carbocyclic nucleosides. While Abacavir and Entecavir have well-defined roles in antiviral therapy with established mechanisms of action, the therapeutic potential of this compound remains less clear due to the limited availability of quantitative data. The structural similarity to Cyclopentenylcytosine suggests that CTP synthetase may be a promising target for this compound, representing a distinct mechanism from the polymerase inhibition of Abacavir and Entecavir. Further research, including head-to-head in vitro and in vivo studies, is crucial to fully elucidate the antiviral spectrum, potency, and clinical potential of this compound. The experimental protocols provided herein offer a standardized framework for conducting such comparative investigations.

References

Validating Hits from High-Throughput Screening of Cyclopentyluracil Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for validating hits emerging from high-throughput screening (HTS) campaigns targeting Cyclopentyluracil analogs. Given the therapeutic potential of uracil derivatives in various diseases, rigorous and systematic validation is crucial to identify genuine lead compounds and eliminate artifacts. This document outlines a multi-tiered validation strategy, presenting hypothetical hit compounds to illustrate the application of essential experimental protocols and data analysis.

Introduction to Hit Validation

High-throughput screening is a powerful tool for identifying molecules that modulate a specific biological target. However, the initial "hits" from an HTS campaign are often a mix of true positives, false positives, and compounds with undesirable properties. The subsequent hit validation cascade is a critical phase in early drug discovery that aims to:

  • Confirm the activity of the primary hits.

  • Eliminate false positives arising from assay interference or non-specific mechanisms.

  • Establish a preliminary structure-activity relationship (SAR) .

  • Confirm direct target engagement and elucidate the mechanism of action.

  • Assess cellular activity and potential toxicity .

This guide will walk through a typical validation workflow, using two hypothetical this compound analog hits, CPU-A1 and CPU-B2 , identified in a primary screen for inhibitors of a hypothetical kinase, "Target Kinase X" (TKX).

Hypothetical Hit Compounds

For the purpose of this guide, we will consider two hypothetical hits identified from a primary HTS campaign against TKX.

Compound IDStructurePrimary Screen Activity (IC50)
CPU-A1 [Hypothetical Structure A]0.8 µM
CPU-B2 [Hypothetical Structure B]1.2 µM

Tier 1: Hit Confirmation and Orthogonal Validation

The initial step is to re-confirm the inhibitory activity of the selected hits and to use an orthogonal assay to rule out technology-specific artifacts.[1][2][3][4]

Experimental Protocols

1. Hit Confirmation (Primary Assay Re-test):

  • Objective: To confirm the inhibitory activity of freshly sourced compounds in the primary HTS assay.

  • Methodology:

    • Source new, solid samples of CPU-A1 and CPU-B2.

    • Prepare stock solutions in 100% DMSO.

    • Perform serial dilutions to generate a 10-point dose-response curve.

    • Conduct the primary TKX kinase activity assay (e.g., a fluorescence-based assay measuring ATP consumption).

    • Measure the signal and calculate the percent inhibition relative to positive and negative controls.

    • Determine the IC50 value by fitting the data to a four-parameter logistic equation.

2. Orthogonal Assay:

  • Objective: To validate the inhibitory activity using a different assay technology to eliminate false positives related to the primary assay format.[1]

  • Methodology:

    • Utilize a label-free or alternative detection method, such as a luminescence-based assay that directly measures the phosphorylated substrate.

    • Perform a 10-point dose-response curve with CPU-A1 and CPU-B2 against TKX.

    • Calculate the percent inhibition and determine the IC50 values.

Data Presentation
Compound IDPrimary Assay Re-test IC50 (µM)Orthogonal Assay IC50 (µM)
CPU-A1 0.750.92
CPU-B2 1.151.30
Alternative Compound 1 2.5> 50
Alternative Compound 2 0.91.1

Interpretation: CPU-A1 and CPU-B2 show consistent activity in both assays, increasing confidence in these hits. Alternative Compound 1 is likely a false positive from the primary screen.

Tier 2: Counter-Screens and Selectivity Profiling

Counter-screens are essential to identify and discard compounds that interfere with the assay components or exhibit non-specific activity. Selectivity profiling against related kinases is crucial to assess the specificity of the hit compounds.

Experimental Protocols

1. Luciferase Counter-Screen (for luminescence-based assays):

  • Objective: To identify compounds that directly inhibit the reporter enzyme (e.g., luciferase) used in the orthogonal assay.

  • Methodology:

    • Perform a dose-response experiment with CPU-A1 and CPU-B2 in an assay containing only luciferase and its substrate.

    • Measure luminescence and determine if the compounds inhibit the enzyme directly.

2. Kinase Selectivity Profiling:

  • Objective: To determine the selectivity of the hit compounds against a panel of related kinases.

  • Methodology:

    • Screen CPU-A1 and CPU-B2 at a fixed concentration (e.g., 10 µM) against a panel of 10-20 related kinases.

    • For any kinases showing significant inhibition (>50%), perform a full dose-response curve to determine the IC50.

Data Presentation

Counter-Screen Results:

Compound IDLuciferase Inhibition (IC50)
CPU-A1 > 100 µM
CPU-B2 > 100 µM

Selectivity Profile:

KinaseCPU-A1 IC50 (µM)CPU-B2 IC50 (µM)
TKX 0.92 1.30
Kinase A> 5015.2
Kinase B25.6> 50
Kinase C> 50> 50

Interpretation: Both compounds are clean in the luciferase counter-screen. CPU-A1 demonstrates good selectivity for TKX over the tested kinases, while CPU-B2 shows some off-target activity against Kinase A.

Tier 3: Biophysical Assays for Target Engagement

Biophysical assays provide direct evidence of compound binding to the target protein, confirming physical interaction and providing quantitative binding parameters.

Experimental Protocols

1. Surface Plasmon Resonance (SPR):

  • Objective: To measure the binding affinity and kinetics of the compound to the target protein in real-time.

  • Methodology:

    • Immobilize recombinant TKX protein on an SPR sensor chip.

    • Flow a series of concentrations of CPU-A1 and CPU-B2 over the chip.

    • Measure the change in the refractive index to monitor binding.

    • Calculate the association (ka), dissociation (kd), and equilibrium dissociation (KD) constants.

2. Thermal Shift Assay (TSA):

  • Objective: To assess compound binding by measuring the change in the thermal stability of the target protein.

  • Methodology:

    • Incubate recombinant TKX with varying concentrations of CPU-A1 and CPU-B2.

    • Include a fluorescent dye that binds to unfolded protein.

    • Gradually increase the temperature and monitor the fluorescence to determine the melting temperature (Tm).

    • A significant shift in Tm (ΔTm) indicates compound binding.

Data Presentation
Compound IDSPR (KD, µM)TSA (ΔTm, °C)
CPU-A1 1.5+ 5.2
CPU-B2 2.8+ 3.1

Interpretation: Both compounds demonstrate direct binding to TKX, with CPU-A1 showing a higher affinity.

Tier 4: Cell-Based Assays

Cell-based assays are crucial for confirming the activity of the compounds in a more physiologically relevant context and for assessing their cellular permeability and potential cytotoxicity.

Experimental Protocols

1. Target Engagement in Cells (e.g., Cellular Thermal Shift Assay - CETSA):

  • Objective: To confirm that the compound can bind to the target protein within a cellular environment.

  • Methodology:

    • Treat intact cells with CPU-A1 and CPU-B2.

    • Heat the cell lysates to various temperatures.

    • Separate soluble and aggregated proteins.

    • Quantify the amount of soluble TKX at each temperature by Western blot or other methods.

    • A shift in the melting curve indicates target engagement in cells.

2. Cell Viability/Cytotoxicity Assay:

  • Objective: To determine if the compounds are toxic to cells.

  • Methodology:

    • Treat a relevant cell line with a dose-response of CPU-A1 and CPU-B2 for 24-72 hours.

    • Use a cell viability reagent (e.g., MTT, CellTiter-Glo) to measure the number of viable cells.

    • Calculate the CC50 (50% cytotoxic concentration).

3. Downstream Signaling Pathway Assay:

  • Objective: To measure the effect of the compounds on the downstream signaling pathway of TKX.

  • Methodology:

    • Treat cells with CPU-A1 and CPU-B2.

    • Stimulate the pathway if necessary.

    • Lyse the cells and measure the phosphorylation of a known downstream substrate of TKX using an ELISA or Western blot.

Data Presentation
Compound IDCellular Target Engagement (CETSA)Cell Viability (CC50, µM)Downstream Pathway Inhibition (IC50, µM)
CPU-A1 Yes> 502.5
CPU-B2 Yes15.05.8

Interpretation: Both compounds engage the target in cells. CPU-A1 shows a good therapeutic window with low cytotoxicity, while CPU-B2 exhibits some toxicity at concentrations close to its pathway inhibition IC50.

Signaling Pathway and Workflow Diagrams

G Hit Validation Workflow cluster_0 Tier 1: Initial Validation cluster_1 Tier 2: Specificity cluster_2 Tier 3: Target Engagement cluster_3 Tier 4: Cellular Activity HTS Primary HTS Screen ReTest Hit Confirmation (Primary Assay) HTS->ReTest Top Hits Ortho Orthogonal Assay ReTest->Ortho Confirmed Hits Counter Counter-Screens Ortho->Counter Validated Hits Selectivity Selectivity Profiling Counter->Selectivity Biophysical Biophysical Assays (SPR, TSA) Selectivity->Biophysical CellularTE Cellular Target Engagement (CETSA) Biophysical->CellularTE Cytotox Cytotoxicity Assay CellularTE->Cytotox Pathway Downstream Pathway Assay Cytotox->Pathway Lead Lead Pathway->Lead Lead Candidates

Caption: A tiered workflow for validating hits from high-throughput screening.

G Hypothetical TKX Signaling Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor TKX Target Kinase X (TKX) Receptor->TKX activates Substrate Downstream Substrate TKX->Substrate phosphorylates TF Transcription Factor Substrate->TF activates Gene Target Gene Expression TF->Gene CPU_Analog This compound Analog (e.g., CPU-A1) CPU_Analog->TKX inhibits Signal External Signal Signal->Receptor

References

Comparative Guide to the Structure-Activity Relationship of Cyclopentyluracil Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of various cyclopentyluracil derivatives. The information is compiled from recent studies and focuses on their biological activities, particularly as antiviral agents and enzyme inhibitors. Quantitative data are presented in tabular format for ease of comparison, and detailed experimental protocols for key assays are provided.

Antiviral Activity of this compound Derivatives

This compound derivatives have been investigated for their potential as antiviral agents, particularly against herpesviruses. The substitution pattern on both the cyclopentyl ring and the uracil moiety plays a crucial role in determining the antiviral potency and selectivity.

N1-Cyclobutyl and C5-Halovinyl Uracil Analogs as Anti-VZV Agents

A series of 1-cyclobutyl-5-(2-halovinyl)uracil nucleoside analogues have demonstrated potent and selective activity against Varicella-Zoster Virus (VZV). The bromo-, iodo-, and chlorovinyl analogues are significant inhibitors of VZV replication.[1] Similarly, 5-halovinyluracil derivatives featuring a cyclopropane sugar mimic, which can be considered a structural alert for cyclopentyl analogs, also show superior anti-VZV activity compared to the standard drug acyclovir.[2]

Table 1: Anti-VZV Activity of C5-Halovinyl Cyclopentyl- and Cyclopropyl- Mimicking Uracil Derivatives

Compound/AnalogR Group (at C5)Sugar/Cyclic MoietyIC50 (µg/mL) vs. VZV (Kawaguchi Strain)Reference
3a (E)-2-Bromovinyl(1'S, 2'R)-[1',2'-bis(hydroxymethyl)cyclopropyl]methyl0.027[2]
Analog of 3a (E)-2-Chlorovinyl(1'S, 2'R)-[1',2'-bis(hydroxymethyl)cyclopropyl]methyl0.070[2]
Analog of 3a (E)-2-Iodovinyl(1'S, 2'R)-[1',2'-bis(hydroxymethyl)cyclopropyl]methyl0.054[2]
Acyclovir -Acyclic3.4
13 (E)-2-Bromovinyl(1α, 2β, 3α)-2,3-bis(hydroxymethyl)cyclobutylPotent Inhibitor
15 (E)-2-Iodovinyl(1α, 2β, 3α)-2,3-bis(hydroxymethyl)cyclobutylPotent Inhibitor
16 (E)-2-Chlorovinyl(1α, 2β, 3α)-2,3-bis(hydroxymethyl)cyclobutylPotent Inhibitor

Structure-Activity Relationship Insights:

  • C5-Substitution: The presence of a (E)-halovinyl group at the C5 position of the uracil ring is critical for potent anti-VZV activity. The bromo-substituted analog (3a) was found to be the most potent among the cyclopropylmethyl derivatives.

  • Cyclic Moiety: Both cyclobutyl and cyclopropyl moieties mimicking the sugar part of a nucleoside can lead to potent antiviral compounds. The stereochemistry and the presence of hydroxymethyl groups on the cyclic ring are important for activity. For instance, the (1'S, 2'R) configuration of the cyclopropylmethyl group was found to be effective. A lower homologue lacking one of the hydroxymethyl groups on the cyclobutyl ring was inactive.

  • Mechanism of Action: These active compounds are phosphorylated by the VZV thymidine kinase to their respective monophosphates. However, they are not efficiently converted to the diphosphate form.

4'-Substituted Carbocyclic Uracil Derivatives

In a study exploring 4'-substituted carbocyclic uracil derivatives as potential antiviral agents against a panel of RNA viruses (SARS-CoV-2, influenza A/B, norovirus), the synthesized compounds containing 4'-ethynyl, 4'-cyano, and 4'-chloromethyl groups, along with their monophosphate prodrugs, did not exhibit significant antiviral activity at concentrations up to 10 µM. Notably, these compounds also showed no cytotoxicity up to 100 µM in various cell lines. While these specific substitutions did not yield active compounds, the synthetic strategy provides a valuable framework for future exploration of other 4'-modifications.

Experimental Protocols

Antiviral Assays

Varicella-Zoster Virus (VZV) Plaque Reduction Assay: This assay is used to determine the concentration of a compound that inhibits the formation of virus-induced plaques by 50% (IC50).

  • Cell Culture: Human embryonic lung (HEL) fibroblasts are grown to confluence in 24-well plates.

  • Virus Infection: The cell monolayers are infected with a low multiplicity of infection (e.g., 100 plaque-forming units) of VZV.

  • Compound Treatment: After a 1-hour adsorption period, the virus inoculum is removed, and the cells are overlaid with a medium (e.g., Eagle's minimum essential medium with 2% fetal bovine serum) containing various concentrations of the test compounds.

  • Incubation: The plates are incubated at 37°C in a 5% CO2 atmosphere for 5-7 days until viral plaques are visible.

  • Plaque Staining and Counting: The cell monolayers are fixed and stained with a solution like crystal violet. The number of plaques in the compound-treated wells is counted and compared to the number in untreated control wells.

  • IC50 Determination: The IC50 value is calculated as the compound concentration that reduces the number of plaques by 50%.

General Antiviral Activity and Cytotoxicity Assays (for RNA viruses): These assays assess the ability of a compound to inhibit virus-induced cytopathic effect (CPE) and its toxicity to the host cells.

  • Cell Seeding: Host cells (e.g., Vero E6 for SARS-CoV-2) are seeded in 96-well plates and incubated until they form a confluent monolayer.

  • Compound Addition: The culture medium is replaced with medium containing serial dilutions of the test compounds.

  • Virus Infection: The cells are then infected with the respective virus at a specific multiplicity of infection.

  • Incubation: The plates are incubated for a period sufficient to allow for virus replication and the development of CPE (typically 3-5 days).

  • CPE and Cytotoxicity Measurement: CPE is often assessed visually or quantified using a cell viability assay, such as the MTS or CellTiter-Glo assay. Cytotoxicity is determined in parallel on uninfected cells treated with the same compound concentrations.

  • Data Analysis: The EC50 (50% effective concentration to inhibit viral replication) and CC50 (50% cytotoxic concentration) are calculated from the dose-response curves.

Visualizing Experimental Workflow

The general workflow for evaluating the antiviral activity of this compound derivatives can be visualized as follows:

Antiviral_Evaluation_Workflow cluster_synthesis Compound Synthesis cluster_bioassay Biological Evaluation cluster_data Data Analysis Synthesis Synthesis of This compound Derivatives Purification Purification & Characterization Synthesis->Purification Cytotoxicity Cytotoxicity Assay (CC50 Determination) Purification->Cytotoxicity Test Compounds Antiviral Antiviral Assay (EC50/IC50 Determination) Purification->Antiviral Test Compounds SAR Structure-Activity Relationship (SAR) Analysis Cytotoxicity->SAR Mechanism Mechanism of Action Studies (e.g., Enzyme Inhibition) Antiviral->Mechanism Antiviral->SAR Mechanism->SAR

Caption: General workflow for the synthesis and biological evaluation of this compound derivatives.

Signaling Pathway and Mechanism of Action

For the active anti-VZV compounds, the primary mechanism of action involves the phosphorylation of the nucleoside analog by the viral thymidine kinase. This is the first step in a cascade that ultimately leads to the inhibition of viral DNA replication.

VZV_Inhibition_Pathway Compound This compound Analog VZV_TK VZV Thymidine Kinase (TK) Compound->VZV_TK Phosphorylation Compound_MP Analog Monophosphate VZV_TK->Compound_MP Cellular_Kinases Cellular Kinases Compound_MP->Cellular_Kinases Compound_DP Analog Diphosphate Cellular_Kinases->Compound_DP Compound_TP Analog Triphosphate Cellular_Kinases->Compound_TP Compound_DP->Cellular_Kinases VZV_Polymerase VZV DNA Polymerase Compound_TP->VZV_Polymerase Competitive Inhibition Replication_Inhibition Inhibition of Viral DNA Replication VZV_Polymerase->Replication_Inhibition

Caption: Proposed mechanism of action for anti-VZV this compound nucleoside analogs.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the in vitro toxicity of several uracil derivatives and related nucleoside analogs. While direct in vitro toxicity data for Cyclopentyluracil was not identified in the public domain at the time of this review, this document presents available data for structurally similar compounds to offer a valuable comparative context for researchers in the field. The information herein is intended to support drug development and research by providing a baseline understanding of the cytotoxic potential of related chemical entities.

The following sections summarize quantitative toxicity data, detail common experimental protocols for assessing cytotoxicity, and visualize key experimental workflows and cellular pathways involved in drug-induced toxicity.

Comparative Cytotoxicity Data

The in vitro cytotoxicity of various uracil derivatives and the related nucleoside analogs, cidofovir and ganciclovir, has been evaluated across a range of cell lines. The 50% cytotoxic concentration (CC50), the concentration of a compound that reduces cell viability by 50%, is a standard metric for comparison. The data presented in Table 1 has been compiled from multiple studies to provide a comparative snapshot of the cytotoxic potential of these compounds. It is important to note that direct comparisons should be made with caution due to variations in experimental conditions, including the specific cell lines used and the duration of compound exposure.

Compound/DerivativeCell LineAssayCC50 (µM)Reference
Cidofovir WI-38Neutral Red & PCR299.9 ± 12.3 (N) / 202.6 ± 54.5 (P)[1]
Ganciclovir A549Not Specified>1000[2]
RG2TK+MTT5.86[3]
CEMNot Specified5[3]
Human Bone MarrowCFU-GM30[3]
(R)-3-(4-bromophenyl)-1-ethyl-5-methylidene-6-phenyldihydrouracil (U-332) HL-60MTT0.77
5-aminosulfonyl uracil derivatives MDCK IMTTNon-cytotoxic at 100 µM
6-amino-5[N-methyl-formylamino]1,3-dimethyluracil Murine L1210 leukaemiaCell ProliferationNon-cytotoxic
meta-chloro substituted uracil BA/F3 and Mo7eNot SpecifiedNon-cytotoxic
Uracil-ursolic acid hybrid (6a) CCD-25Sk (fibroblasts)MTT26.88 ± 1.69
BEAS-2B (bronchial epithelium)MTT60.22 ± 3.77

N: Neutral Red Assay, P: PCR-based Assay, CFU-GM: Colony Forming Unit-Granulocyte/Macrophage

Experimental Protocols

Standardized in vitro assays are crucial for determining the cytotoxic potential of novel compounds. The following are detailed protocols for two commonly employed methods for assessing cell viability and cytotoxicity: the MTT assay and the Neutral Red Uptake assay.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Materials:

  • Cells to be tested

  • 96-well tissue culture plates

  • Test compound (e.g., uracil derivative)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or isopropanol with HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity. Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the CC50 value using non-linear regression analysis.

Neutral Red Uptake (NRU) Assay

The NRU assay is a cell viability assay based on the ability of viable, uninjured cells to incorporate and bind the supravital dye neutral red within their lysosomes.

Materials:

  • Cells to be tested

  • 96-well tissue culture plates

  • Test compound

  • Neutral Red solution

  • Destain solution (e.g., 50% ethanol, 49% water, 1% acetic acid)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate and incubate overnight to allow for attachment and confluence.

  • Compound Treatment: Expose the cells to a range of concentrations of the test compound for a defined period (e.g., 24 hours).

  • Neutral Red Incubation: Remove the treatment medium and incubate the cells with a medium containing a non-toxic concentration of Neutral Red for approximately 2-3 hours.

  • Washing: Remove the Neutral Red medium and wash the cells to remove any unincorporated dye.

  • Dye Extraction: Add the destain solution to each well to extract the Neutral Red from the lysosomes of the viable cells.

  • Absorbance Measurement: Measure the absorbance of the extracted dye at a wavelength of approximately 540 nm.

  • Data Analysis: The amount of dye retained is proportional to the number of viable cells. Calculate the percentage of viable cells compared to the untreated control to determine the CC50.

Visualizing Experimental Workflows and Signaling Pathways

To further elucidate the processes involved in determining in vitro toxicity, the following diagrams, generated using the DOT language, illustrate a general experimental workflow and a key signaling pathway associated with drug-induced cell death.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis cell_culture Cell Culture cell_seeding Cell Seeding (96-well plate) cell_culture->cell_seeding compound_prep Compound Preparation (Serial Dilutions) treatment Compound Treatment (Incubation) compound_prep->treatment cell_seeding->treatment assay Cytotoxicity Assay (e.g., MTT, NRU) treatment->assay readout Absorbance Reading (Microplate Reader) assay->readout calculation Data Calculation (% Viability) readout->calculation cc50 CC50 Determination calculation->cc50

Caption: General experimental workflow for in vitro cytotoxicity assessment.

Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway death_ligand Death Ligand (e.g., FasL, TNF-α) death_receptor Death Receptor death_ligand->death_receptor Binds disc DISC Formation death_receptor->disc procaspase8 Pro-caspase-8 disc->procaspase8 Recruits caspase8 Caspase-8 procaspase8->caspase8 Activates bax_bak Bax/Bak Activation caspase8->bax_bak Cleaves Bid to tBid, which activates Bax/Bak procaspase3 Pro-caspase-3 caspase8->procaspase3 Activates dna_damage DNA Damage / Cellular Stress p53 p53 Activation dna_damage->p53 p53->bax_bak mitochondrion Mitochondrion bax_bak->mitochondrion Acts on cytochrome_c Cytochrome c Release mitochondrion->cytochrome_c apoptosome Apoptosome Formation cytochrome_c->apoptosome procaspase9 Pro-caspase-9 apoptosome->procaspase9 Recruits caspase9 Caspase-9 procaspase9->caspase9 Activates caspase9->procaspase3 Activates caspase3 Caspase-3 procaspase3->caspase3 apoptosis Apoptosis caspase3->apoptosis Executes

Caption: Intrinsic and extrinsic apoptosis signaling pathways.

References

Independent Verification of Cyclopentyluracil's Biological Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activity of Cyclopentyluracil and its close structural analogs. Due to the limited publicly available data on this compound, this guide focuses on the experimentally verified activities of related carbocyclic nucleosides, namely Cyclopentenylcytosine (CPEC) and the fluoro-carbocyclic pyrimidine nucleosides C-FIAU and C-FMAU. The information presented is intended to serve as a valuable resource for researchers investigating the potential of these compounds in antiviral and enzyme-inhibition studies.

Executive Summary

Carbocyclic nucleoside analogs represent a promising class of therapeutic agents, exhibiting a range of biological activities, most notably antiviral and enzyme-inhibitory effects. While direct experimental data for this compound remains scarce in the reviewed literature, its structural similarity to compounds like Cyclopentenylcytosine suggests a potential role as an inhibitor of CTP synthetase, a key enzyme in nucleotide metabolism. This guide presents available quantitative data for CPEC and related fluoro-analogs to offer a comparative baseline for future investigations into this compound.

Comparative Biological Activity

The biological activity of carbocyclic nucleosides is often quantified by their half-maximal inhibitory concentration (IC50) in enzyme assays or their half-maximal effective concentration (EC50) in cell-based antiviral assays.

CompoundTarget/VirusAssay TypeIC50/EC50 (µM)Cell LineReference
Cyclopentenylcytosine (CPEC) triphosphate Bovine CTP SynthetaseEnzyme Inhibition Assay6-[1]
C-FIAU Herpes Simplex Virus-1 (HSV-1)Antiviral Assay11 µg/mL (~29.5 µM)-[2]
C-FMAU Herpes Simplex Virus-1 (HSV-1)Antiviral Assay4.4 µg/mL (~12.5 µM)-[2]
FIAU Hepatitis B Virus (HBV)Antiviral Assay0.90Human hepatoblastoma[3]

Note: The activity of C-FIAU and C-FMAU was reported in µg/mL and has been converted to µM for comparative purposes, assuming a molecular weight similar to FIAU.

Mechanism of Action: CTP Synthetase Inhibition

Cyclopentenylcytosine (CPEC) exerts its biological effect through the inhibition of CTP synthetase. This enzyme catalyzes the conversion of Uridine-5'-triphosphate (UTP) to Cytidine-5'-triphosphate (CTP), an essential precursor for nucleic acid synthesis. The active form of CPEC is its triphosphate derivative, which acts as an inhibitor of CTP synthetase.[1]

CTP_Synthetase_Inhibition UTP UTP CTP_Synthetase CTP Synthetase UTP->CTP_Synthetase Substrate CTP CTP Nucleic_Acid Nucleic Acid Synthesis CTP->Nucleic_Acid CPEC Cyclopentenylcytosine (CPEC) CPEC_TP CPEC Triphosphate CPEC->CPEC_TP Phosphorylation CPEC_TP->CTP_Synthetase Inhibition CTP_Synthetase->CTP Product

Caption: Inhibition of CTP Synthetase by Cyclopentenylcytosine triphosphate.

Experimental Protocols

Plaque Reduction Assay for Antiviral Activity

This assay is a standard method to determine the antiviral efficacy of a compound by measuring the reduction in viral plaque formation in a cell culture.

Materials:

  • Confluent monolayer of susceptible host cells (e.g., Vero cells)

  • Virus stock of known titer

  • Test compound (e.g., this compound analog)

  • Cell culture medium (e.g., DMEM)

  • Fetal Bovine Serum (FBS)

  • Semi-solid overlay (e.g., methylcellulose or agarose)

  • Staining solution (e.g., crystal violet)

Procedure:

  • Cell Seeding: Seed host cells in multi-well plates and incubate until a confluent monolayer is formed.

  • Compound Dilution: Prepare serial dilutions of the test compound in cell culture medium.

  • Infection: Infect the cell monolayers with a standardized amount of virus in the presence of varying concentrations of the test compound. Include a virus-only control.

  • Incubation: Incubate the plates to allow for viral entry and replication.

  • Overlay: Remove the inoculum and add a semi-solid overlay to restrict viral spread to adjacent cells.

  • Plaque Formation: Incubate the plates for a period sufficient for visible plaques to form.

  • Staining and Counting: Stain the cell monolayer with a suitable dye (e.g., crystal violet) and count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control. The EC50 value is determined as the concentration of the compound that reduces the number of plaques by 50%.

Plaque_Reduction_Assay Start Start: Confluent Cell Monolayer Infect Infect with Virus + Varying Compound Concentrations Start->Infect Incubate1 Incubate (Viral Entry) Infect->Incubate1 Overlay Add Semi-Solid Overlay Incubate1->Overlay Incubate2 Incubate (Plaque Formation) Overlay->Incubate2 Stain Stain and Count Plaques Incubate2->Stain Analyze Calculate EC50 Stain->Analyze

Caption: Workflow for a Plaque Reduction Assay.

Enzyme Inhibition Assay (CTP Synthetase)

This assay measures the ability of a compound to inhibit the activity of a specific enzyme, in this case, CTP synthetase.

Materials:

  • Purified CTP synthetase

  • Substrate: Uridine-5'-triphosphate (UTP)

  • Cofactors: ATP, MgCl2, L-glutamine

  • Test inhibitor (e.g., CPEC triphosphate)

  • Assay buffer (e.g., Tris-HCl)

  • Detection system (e.g., spectrophotometer to measure CTP formation)

Procedure:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing the assay buffer, UTP, and cofactors.

  • Inhibitor Addition: Add varying concentrations of the test inhibitor to the reaction mixture. Include a no-inhibitor control.

  • Enzyme Addition: Initiate the reaction by adding a fixed amount of CTP synthetase.

  • Incubation: Incubate the reaction at an optimal temperature for a defined period.

  • Reaction Termination: Stop the reaction (e.g., by heat inactivation or addition of a stop solution).

  • Product Quantification: Measure the amount of CTP produced. This can be done spectrophotometrically by monitoring the increase in absorbance at a specific wavelength.

  • Data Analysis: Calculate the percentage of enzyme inhibition for each inhibitor concentration. The IC50 value is the concentration of the inhibitor that reduces enzyme activity by 50%.

Enzyme_Inhibition_Assay Start Start: Prepare Reaction Mixture (Buffer, UTP, Cofactors) Add_Inhibitor Add Varying Concentrations of Inhibitor Start->Add_Inhibitor Add_Enzyme Initiate Reaction with CTP Synthetase Add_Inhibitor->Add_Enzyme Incubate Incubate at Optimal Temperature Add_Enzyme->Incubate Stop_Reaction Terminate Reaction Incubate->Stop_Reaction Quantify Quantify CTP Product Stop_Reaction->Quantify Analyze Calculate IC50 Quantify->Analyze

Caption: General workflow for an enzyme inhibition assay.

References

Safety Operating Guide

Prudent Disposal Practices for Cyclopentyluracil in a Research Environment

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: A specific Safety Data Sheet (SDS) for Cyclopentyluracil could not be located in the available resources. The following disposal procedures are based on general best practices for handling research chemicals with unknown hazard profiles. Researchers must consult with their institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with all local, state, and federal regulations.

Immediate Safety and Handling Precautions

Before beginning any work that will generate this compound waste, it is essential to have a clear disposal plan. The following personal protective equipment (PPE) should be worn at all times when handling this compound or its waste products:

  • Eye Protection: Chemical safety goggles.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A laboratory coat and closed-toe shoes.

All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.

Step-by-Step Disposal Procedure

  • Waste Collection:

    • Collect all solid this compound waste in a dedicated, clearly labeled, and sealable container.

    • Liquid waste containing this compound (e.g., from reaction workups or chromatography) should be collected in a separate, sealed, and labeled waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's EHS department.

    • Label the waste container clearly with "this compound Waste" and include any solvents present.

  • Waste Storage:

    • Store the sealed waste container in a designated satellite accumulation area within the laboratory.

    • Ensure the storage area is away from incompatible materials. While specific incompatibilities for this compound are unknown, as a general precaution, store it away from strong oxidizing agents and strong acids or bases.

  • Disposal Request:

    • Once the waste container is full or is no longer needed, submit a chemical waste pickup request to your institution's EHS department.

    • Provide as much information as possible about the waste, including the estimated amount of this compound and the identity of any solvents.

  • Spill Management:

    • In the event of a small spill, absorb the material with an inert absorbent (e.g., vermiculite or sand).

    • Collect the absorbent material into a sealed container, label it as "this compound Spill Debris," and dispose of it as hazardous waste.

    • For larger spills, evacuate the area and contact your institution's EHS department immediately.

Quantitative Data

No specific quantitative data regarding the disposal of this compound, such as reportable quantities or concentration limits, could be found in the available resources.

Experimental Protocols

No experimental protocols related to the disposal of this compound were found. The procedures outlined above are based on general laboratory safety guidelines.

Logical Workflow for Chemical Disposal

The following diagram illustrates the decision-making process for the proper disposal of a laboratory chemical, particularly when a specific Safety Data Sheet is not available.

cluster_prep Preparation Phase cluster_sds_yes SDS Available cluster_sds_no SDS Not Available cluster_disposal Disposal Phase start Chemical Waste Generated sds_check Is a specific SDS available? start->sds_check follow_sds Follow SDS Section 13 (Disposal Considerations) sds_check->follow_sds Yes treat_hazardous Treat as Hazardous Waste sds_check->treat_hazardous No collect_waste Collect in Labeled, Sealed Container follow_sds->collect_waste consult_ehs Consult Institutional EHS Department treat_hazardous->consult_ehs consult_ehs->collect_waste store_waste Store in Satellite Accumulation Area collect_waste->store_waste request_pickup Request EHS Waste Pickup store_waste->request_pickup end Proper Disposal Complete request_pickup->end

Caption: Decision workflow for the disposal of a laboratory chemical.

Essential Safety and Operational Guidance for Handling Cyclopentyluracil

Author: BenchChem Technical Support Team. Date: November 2025

This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Cyclopentyluracil. The following procedures are designed to ensure the safe handling, use, and disposal of this compound, thereby minimizing risk and ensuring a safe laboratory environment.

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to prevent exposure to this compound. The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed. The following table summarizes the recommended PPE for handling this compound.

PPE CategoryRecommended Equipment
Eye and Face Protection Chemical splash goggles and a face shield should be worn to protect against splashes and airborne particles.[1][2]
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber) are required. It is recommended to wear two pairs of chemotherapy-grade gloves.[2][3]
Body Protection A disposable, polyethylene-coated polypropylene gown or a similar non-absorbent lab coat is necessary to prevent skin contact.[2]
Respiratory Protection For procedures that may generate dust or aerosols, a NIOSH-approved respirator (e.g., N95) or the use of a certified chemical fume hood is required.
Foot Protection Closed-toe shoes are mandatory in the laboratory.

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound is essential for safety and experimental integrity. The following workflow outlines the key steps from receiving the compound to its use in experimental protocols.

cluster_receiving Receiving and Storage cluster_preparation Preparation for Use cluster_experiment Experimental Use cluster_disposal Waste Disposal A Receive Shipment B Inspect Container for Damage A->B C Log in Chemical Inventory B->C D Store in a Cool, Dry, Well-Ventilated Area C->D E Don Appropriate PPE D->E Transport to Lab F Work in a Chemical Fume Hood E->F G Weigh Required Amount F->G H Prepare Solution G->H I Conduct Experiment Following Protocol H->I Use in Experiment J Handle All Materials as Potentially Hazardous I->J K Segregate Waste J->K End of Experiment L Dispose of Contaminated PPE K->L M Dispose of Chemical Waste K->M

Caption: Workflow for Safe Handling of this compound.

Disposal Plan

Proper disposal of this compound and all contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation:

  • Solid Waste: All disposable items that have come into contact with this compound, such as gloves, gowns, and bench paper, should be collected in a designated, labeled hazardous waste container.

  • Liquid Waste: Unused solutions containing this compound and any solvents used for cleaning should be collected in a separate, labeled hazardous liquid waste container. Do not dispose of this waste down the drain.

  • Sharps: Any contaminated sharps, such as needles or razor blades, must be disposed of in a designated sharps container.

Disposal Procedures:

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the name of the chemical (this compound), and the primary hazard(s) (e.g., Toxic, Flammable).

  • Storage: Store hazardous waste in a designated, secure area away from incompatible materials.

  • Collection: Arrange for the collection of hazardous waste by your institution's environmental health and safety (EHS) department or a licensed hazardous waste disposal company. Follow all institutional and local regulations for waste disposal.

Experimental Protocols: Safe Handling in Practice

The following protocols provide detailed methodologies for common laboratory procedures involving this compound.

Protocol 1: Weighing Solid this compound

  • Preparation: Ensure the analytical balance is located inside a chemical fume hood or a ventilated balance enclosure.

  • PPE: Don all required personal protective equipment as outlined in the table above.

  • Procedure:

    • Place a clean, tared weigh boat on the balance.

    • Carefully transfer the desired amount of this compound to the weigh boat using a clean spatula. Avoid creating dust.

    • Once the desired weight is obtained, securely close the primary container of this compound.

    • Record the weight and proceed with the dissolution step.

  • Decontamination: Clean the spatula and any contaminated surfaces with an appropriate solvent (e.g., 70% ethanol) and dispose of the cleaning materials as hazardous waste.

Protocol 2: Preparation of a Stock Solution

  • Preparation: All work must be conducted in a certified chemical fume hood.

  • PPE: Wear all required personal protective equipment.

  • Procedure:

    • Add the weighed this compound to an appropriately sized volumetric flask.

    • Add a small amount of the desired solvent and gently swirl to dissolve the compound.

    • Once dissolved, add the solvent to the final volume mark.

    • Cap the flask and invert several times to ensure a homogenous solution.

  • Labeling: Clearly label the solution with the chemical name, concentration, solvent, date of preparation, and your initials.

By adhering to these safety and logistical guidelines, researchers can handle this compound responsibly, ensuring personal safety and the integrity of their experimental work. Always consult your institution's specific safety protocols and the relevant Safety Data Sheets (SDS) for the chemicals you are working with.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.